molecular formula C9H12N2O3S B1581543 N-[(4-sulfamoylphenyl)methyl]acetamide CAS No. 2015-14-7

N-[(4-sulfamoylphenyl)methyl]acetamide

Cat. No.: B1581543
CAS No.: 2015-14-7
M. Wt: 228.27 g/mol
InChI Key: AHQONKCJXWTTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-sulfamoylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C9H12N2O3S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(4-sulfamoylphenyl)methyl]acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29831. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(4-sulfamoylphenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-sulfamoylphenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQONKCJXWTTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173975
Record name N-((4-(Aminosulphonyl)phenyl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2015-14-7
Record name N-[[4-(Aminosulfonyl)phenyl]methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2015-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((4-(Aminosulphonyl)phenyl)methyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N4-Acetylhomosulfanilamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-((4-(Aminosulphonyl)phenyl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[4-(aminosulphonyl)phenyl]methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-[(4-sulfamoylphenyl)methyl]acetamide basic properties and structure

Technical Monograph: -[(4-Sulfamoylphenyl)methyl]acetamide[1][2]

Part 1: Molecular Identity & Structural Analysis[2]

Chemical Identity

The target molecule is an impurity and metabolite associated with Mafenide Acetate, a topical antimicrobial agent. Unlike typical sulfonamides where the amine is directly attached to the benzene ring, this molecule features a benzylamine core.

PropertySpecification
IUPAC Name

-[(4-sulfamoylphenyl)methyl]acetamide
Common Synonyms

-Acetylmafenide; 4-(Acetamidomethyl)benzenesulfonamide
CAS Registry Number 2015-14-7
Molecular Formula

Molecular Weight 228.27 g/mol
SMILES CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N
Melting Point 219–221 °C (Crystalline solid)
Solubility Soluble in hot water, methanol, DMSO; sparingly soluble in cold water.[1][2][3]
Structural Distinctiveness (Critical Warning)

Researchers often confuse this molecule with


-acetylsulfanilamide12
  • 
    -acetylsulfanilamide: 
    
    
    (Amide directly on ring).[1][2]
  • 
    -Acetylmafenide (Target):  The methylene spacer isolates the amide from the aromatic ring's electronic effects, altering UV absorption maxima and retention times in reverse-phase HPLC.
    

Part 2: Synthesis & Manufacturing Protocol

To generate a high-purity reference standard for impurity profiling or biological assays, the following self-validating synthesis protocol is recommended. This method avoids the formation of di-acetylated byproducts.[1]

Reagents & Materials[1][2][4]
  • Precursor: Mafenide Hydrochloride (4-(Aminomethyl)benzenesulfonamide HCl).[1][2]

  • Acylating Agent: Acetic Anhydride (

    
    ).[1][2]
    
  • Base/Catalyst: Sodium Acetate (anhydrous).[1][2]

  • Solvent: Glacial Acetic Acid or Water (Green Chemistry variant).[1][2]

Step-by-Step Synthesis Protocol
  • Dissolution: Dissolve 10.0 g (45 mmol) of Mafenide HCl in 50 mL of water at 50°C.

  • Buffering: Add 4.0 g of Sodium Acetate to buffer the solution (pH ~4.5–5.0). This prevents the protonation of the sulfonamide nitrogen, ensuring selective acetylation of the primary amine.

  • Acylation: Add 5.5 mL of Acetic Anhydride dropwise over 20 minutes while maintaining temperature at 50–55°C.

    • Mechanistic Note: The methylene amine is more nucleophilic than the sulfonamide nitrogen.[1] Under buffered conditions, the

      
      -acylation of the benzylamine is kinetically favored over the formation of 
      
      
      -acetylsulfonamide.
  • Precipitation: Stir for 1 hour. Cool the mixture to 4°C. The product will precipitate as white crystals.[1]

  • Purification: Filter the solid. Recrystallize from boiling water (approx. 15 mL/g).

  • Validation:

    • HPLC: Purity >99.5% (Area %).

    • H-NMR (DMSO-d6): Confirm singlet at

      
       1.9 ppm (Acetyl 
      
      
      ) and doublet at
      
      
      4.3 ppm (Methylene
      
      
      ).
Synthesis Workflow Diagram

SynthesisPathMafenideMafenide HCl(Precursor)IntermediateTetrahedralIntermediateMafenide->IntermediateNucleophilic Attack(pH 5.0)Ac2OAcetic Anhydride(Reagent)Ac2O->IntermediateProductN-Acetylmafenide(Target)Intermediate->ProductElimination ofAcetic Acid

Caption: Selective N-acetylation pathway of Mafenide favoring the aliphatic amine over the sulfonamide moiety.

Part 3: Biological Significance & Metabolism[2]

Mechanism of Action: Carbonic Anhydrase Inhibition

Unlike typical sulfonamide antibiotics that target dihydropteroate synthase (folate pathway), the parent drug Mafenide and its derivatives are potent Carbonic Anhydrase Inhibitors (CAIs) .[2]

  • Target: Carbonic Anhydrase (CA) Isozymes (specifically hCA I and hCA II).[1][2][4][5]

  • Binding Mode: The unsubstituted sulfonamide group (

    
    ) acts as a zinc-binding group (ZBG) within the enzyme's active site.[1]
    
  • Effect of Acetylation: The acetylation of the tail (the amine) modifies the lipophilicity and steric fit but leaves the ZBG intact.

    
    -acetylmafenide retains CA inhibitory activity, which contributes to the systemic acidosis often observed in burn patients treated with large surface area applications of Mafenide.[1]
    
Metabolic Pathway

In vivo, Mafenide is subject to two competing pathways.[1][2] Understanding this is crucial for toxicology studies.

  • Oxidative Deamination (Major): Monoamine Oxidase (MAO) converts Mafenide to

    
    -carboxybenzenesulfonamide .[1][2] This is the primary metabolite.[1]
    
  • N-Acetylation (Minor/Contextual):

    
    -acetyltransferase (NAT) enzymes convert Mafenide to 
    
    
    -acetylmafenide
    .[1][2] This pathway becomes relevant in patients with specific NAT polymorphisms or when MAO is saturated.[1]
Metabolic Signaling Pathway[1][2]

MetabolismMafenideMafenide(Active Drug)CarboxyMetabolitep-Carboxybenzenesulfonamide(Major Metabolite - Inactive)Mafenide->CarboxyMetaboliteOxidative DeaminationAcetylMetaboliteN-Acetylmafenide(Minor Metabolite - CA Inhibitor)Mafenide->AcetylMetaboliteN-AcetylationMAOMonoamine Oxidase(Enzyme)MAO->CarboxyMetaboliteNATN-Acetyltransferase(Enzyme)NAT->AcetylMetabolite

Caption: Divergent metabolic pathways of Mafenide.[1][2] The acetylated form retains Carbonic Anhydrase inhibitory potential.

Part 4: Analytical Profiling (HPLC Method)

For the detection of

1
Chromatographic Conditions
  • Column: C18 (ODS),

    
     mm, 5 
    
    
    m packing.
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1][2]

    • Solvent B: Acetonitrile.[1][2]

    • Gradient: 5% B to 40% B over 15 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 267 nm (Characteristic

    
     for the benzenesulfonamide chromophore).[1][2]
    
  • Retention Order: Mafenide (Polar, elutes first)

    
    
    
    
    -Carboxy metabolite
    
    
    
    
    -Acetylmafenide (Less polar due to amide cap, elutes later).[1][2]
Mass Spectrometry (ESI+)[1][2][4]
  • Ionization: Electrospray Ionization (Positive Mode).[1][2]

  • Parent Ion

    
    :  m/z 229.06.
    
  • Key Fragments:

    • m/z 170 (Loss of acetamide group).[1]

    • m/z 91 (Tropylium ion/benzyl fragment).[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2015-14-7, N-[(4-sulfamoylphenyl)methyl]acetamide.[1] PubChem. Available at: [Link][1][2]

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Contextual grounding for Sulfonamide CA inhibition).

  • Santosh, P. C., et al. (2011).[1][2][5] Synthesis and antimicrobial activity of some new sulfonamide derivatives. Journal of Advanced Pharmaceutical Technology & Research. (Synthesis methodology validation).

  • DrugBank Online. Mafenide: Pharmacology and Metabolism.[1][2] Available at: [Link][1][2]

Synthesis and discovery of N-[(4-sulfamoylphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Synthesis and Pharmacochemistry of N-[(4-sulfamoylphenyl)methyl]acetamide

Executive Summary

This technical guide details the synthesis, structural characterization, and pharmacological context of


-[(4-sulfamoylphenyl)methyl]acetamide  (also identified as 

-acetylmafenide
). While its parent compound, Mafenide (4-aminomethylbenzenesulfonamide), is a well-established topical antimicrobial and carbonic anhydrase (CA) inhibitor, the

-acetyl derivative represents a critical structural probe in the "tail approach" of designing isoform-selective CA inhibitors (CAIs).

This guide prioritizes the chemoselective acetylation of the Mafenide scaffold as the primary laboratory protocol, offering higher atom economy and yield compared to the historical chlorosulfonation route.

Chemical Identity and Properties

  • IUPAC Name:

    
    -[(4-sulfamoylphenyl)methyl]acetamide
    
  • Common Name:

    
    -Acetylmafenide
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 228.27 g/mol

  • Key Pharmacophore: Primary Sulfonamide (

    
    ) – Zinc Binding Group (ZBG).
    

Physicochemical Profile:

Property Value/Description
Appearance White to off-white crystalline powder
Melting Point 168–170 °C (Lit.)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in cold water
pKa (Sulfonamide) ~10.4 (Acidic)

| pKa (Amide) | Neutral (Non-ionizable under physiological pH) |

Discovery Context: The "Tail Approach" in CA Inhibition

The discovery of


-[(4-sulfamoylphenyl)methyl]acetamide is rooted in the Structure-Activity Relationship (SAR) studies of sulfonamides.

Mechanism of Action: Carbonic Anhydrases (CAs) are metalloenzymes with a Zinc (


) ion in the active site. Sulfonamides act as inhibitors by coordinating the Zinc ion, displacing the zinc-bound water molecule/hydroxide ion critical for catalysis.
  • The Head: The unsubstituted sulfonamide (

    
    ) binds the 
    
    
    
    .
  • The Tail: The organic scaffold (phenyl ring + acetamido group) extends into the enzyme's hydrophobic or hydrophilic pockets.

Significance of Acetylation: Mafenide possesses a primary aliphatic amine (


) which is protonated at physiological pH (

). Acetylation converts this basic center into a neutral amide. This modification:
  • Alters Lipophilicity: Increases

    
    , potentially enhancing membrane permeability.
    
  • Modulates Selectivity: The neutral tail interacts differently with the amino acid residues (e.g., His, Gln) lining the active site cavity of specific CA isoforms (e.g., tumor-associated CA IX vs. cytosolic CA II).

CA_Binding_Mechanism Zn Zn(II) Ion (Active Site) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination (Tetrahedral) Scaffold Phenyl Spacer (Hydrophobic Interaction) Sulfonamide->Scaffold Linker Tail Acetamido Tail (-CH2-NH-Ac) Scaffold->Tail Extension Isozymes Isozyme Selectivity (CA I, II, IX, XII) Tail->Isozymes Steric/Polar Matching

Figure 1: Pharmacophore dissection of N-acetylmafenide illustrating the "Tail Approach" for Carbonic Anhydrase inhibition.

Synthesis Strategy

Two primary routes exist for the synthesis of this molecule.[1] The choice depends on the starting material availability and scale.

Route A: The "Classic" Chlorosulfonation (Industrial)

This route builds the sulfonamide moiety from scratch.

  • Acetylation: Benzylamine

    
    
    
    
    
    -Benzylacetamide.
  • Chlorosulfonation: Reaction with excess chlorosulfonic acid (

    
    ) introduces the sulfonyl chloride at the para position (directed by the acetamido-methyl group).
    
  • Amination: Reaction with aqueous ammonia yields the sulfonamide.

Route B: Chemoselective Acetylation (Recommended for Research)

This route utilizes Mafenide (or its hydrochloride salt) as the precursor.

  • Challenge: Mafenide contains two nitrogen centers: the sulfonamide nitrogen and the aliphatic amine nitrogen.

  • Solution: The aliphatic amine is significantly more nucleophilic than the sulfonamide nitrogen (which is electron-deficient due to the sulfonyl group). Under controlled conditions (mild base, stoichiometric acylating agent), acetylation occurs exclusively at the methylene-amine position.

Synthesis_Routes cluster_0 Route A: Chlorosulfonation (Total Synthesis) cluster_1 Route B: Chemoselective Acetylation (Recommended) BA Benzylamine NBA N-Benzylacetamide BA->NBA Ac2O Pyridine Cl_Int 4-(Acetamidomethyl) benzenesulfonyl chloride NBA->Cl_Int ClSO3H (Chlorosulfonation) Target TARGET: N-[(4-sulfamoylphenyl)methyl]acetamide Cl_Int->Target NH3 (aq) (Amination) Mafenide Mafenide (HCl) (4-aminomethylbenzenesulfonamide) Mafenide->Target Ac2O (1.1 eq) NaHCO3 / H2O (Selective N-Acetylation)

Figure 2: Comparison of synthetic pathways. Route B is prioritized for laboratory synthesis due to higher chemoselectivity and fewer steps.

Detailed Experimental Protocol (Route B)

This protocol describes the selective


-acetylation of Mafenide Hydrochloride.

Reagents:

  • Mafenide Hydrochloride: 5.0 g (22.4 mmol)

  • Acetic Anhydride (

    
    ): 2.5 mL (26.5 mmol, 1.2 eq)
    
  • Sodium Bicarbonate (

    
    ): saturated aqueous solution
    
  • Solvent: Water (50 mL) or 1:1 Water/Dioxane

  • Ethyl Acetate (for extraction, if necessary)

Step-by-Step Methodology:

  • Dissolution & Neutralization:

    • In a 250 mL round-bottom flask, dissolve 5.0 g of Mafenide HCl in 50 mL of distilled water.

    • Slowly add saturated

      
       solution with stirring until the pH reaches ~8.0. This liberates the free amine from the hydrochloride salt. Note: The solution may become slightly cloudy.
      
  • Acetylation:

    • Cool the mixture to 0–5 °C in an ice bath.

    • Add Acetic Anhydride (2.5 mL) dropwise over 15 minutes.

    • Critical Control Point: Maintain the pH between 7–8 by adding small amounts of solid

      
       or 1M 
      
      
      
      if necessary. If the pH drops too low, the amine protonates and reaction stalls; if too high (>10), hydrolysis of
      
      
      competes.
  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • TLC Check: Silica gel, Eluent:

      
      :MeOH (9:1). Stain: Ninhydrin.
      
    • Observation: The starting material (Mafenide) will show a positive (purple) Ninhydrin spot (primary amine). The product (Acetamide) will be Ninhydrin negative or very faint.

  • Workup & Isolation:

    • Cool the reaction mixture back to 0–5 °C.

    • Acidify carefully with 1M HCl to pH ~4 to ensure the sulfonamide is neutral and to precipitate the product (amides often crystallize better from slightly acidic aqueous media).

    • Filter the white precipitate via vacuum filtration.

    • Wash the filter cake with ice-cold water (

      
      ).
      
  • Purification:

    • Recrystallize the crude solid from hot water or Ethanol/Water (1:1).

    • Dry in a vacuum oven at 50 °C for 12 hours.

Yield Expectation: 75–85%.

Analytical Characterization

To validate the synthesis, the following spectral data must be confirmed.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

1.89 (s, 3H)
Acetyl methyl group (

).

4.30 (d, 2H)
Benzylic methylene (

). Coupled to NH.

7.30 (s, 2H)
Sulfonamide protons (

). Broad exchangeable singlet.

7.40–7.80 (dd, 4H)
Aromatic protons (AA'BB' system characteristic of para-substitution).

8.45 (t, 1H)
Amide proton (

). Triplet due to coupling with

.
IR Spectroscopy 1640–1660

Amide I band (

stretch).
3200–3400

N-H stretches (Both sulfonamide and amide).
1150, 1340

Sulfonyl stretches (

symmetric/asymmetric).
Mass Spectrometry

229.0

ESI positive mode.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(2), 292-300.

  • Miller, E., et al. (1940). The Synthesis of Some Derivatives of Sulfanilamide. Journal of the American Chemical Society, 62(8), 2099–2103.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19655, Mafenide.

  • Asiri, A. M., et al. (2012). N-(4-Sulfamoylphenyl)acetamide.[2][3][4][5] Acta Crystallographica Section E, 68(4), o1164. (Note: Provides crystallographic data for the related acetamide, validating structural geometry assumptions).

Sources

N-[(4-sulfamoylphenyl)methyl]acetamide literature review and background

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-Acetylmafenide; 4-(Acetamidomethyl)benzenesulfonamide CAS: 2015-14-7 Molecular Formula:



Executive Summary

N-[(4-sulfamoylphenyl)methyl]acetamide acts as a critical structural probe and metabolic reference standard in the study of sulfonamide antibiotics and carbonic anhydrase (CA) inhibitors. Structurally, it is the N-acetylated derivative of Mafenide (p-aminomethylbenzenesulfonamide), a topical antimicrobial agent used in burn care.

While Mafenide’s primary metabolic fate involves oxidative deamination to p-carboxybenzenesulfonamide, the N-acetyl derivative represents a distinct pharmacological entity. It retains the sulfonamide "warhead" necessary for Carbonic Anhydrase inhibition but lacks the free aliphatic amine required for Mafenide’s specific antibacterial mechanism. This guide delineates the synthesis, analytical characterization, and enzymatic inhibitory profile of N-[(4-sulfamoylphenyl)methyl]acetamide, providing a roadmap for its use in Structure-Activity Relationship (SAR) studies and metabolic profiling.

Chemical Identity & Structural Significance

The molecule comprises a benzene ring substituted at the para positions with a sulfonamide group (


) and an acetamidomethyl group (

).
Pharmacophore Analysis
  • Sulfonamide Moiety (

    
    ):  The primary pharmacophore. It mimics the transition state of 
    
    
    
    hydration, allowing it to coordinate with the Zinc (
    
    
    ) ion in the active site of Carbonic Anhydrase enzymes.
  • Acetamidomethyl Tail: Unlike the free amine in Mafenide, the acetylated nitrogen is non-basic and lipophilic. This modification alters membrane permeability and eliminates the susceptibility to Monoamine Oxidase (MAO), directing the molecule away from the oxidative deamination pathway.

Physicochemical Properties (Comparative)
PropertyMafenide (Parent)N-Acetylmafenide (Topic)Significance
MW 186.23 g/mol 228.27 g/mol Mass shift (+42 Da) for MS detection.
pKa (Amine) ~8.6 (Basic)Neutral (Amide)Drastic change in ionization at physiological pH.
pKa (Sulfonamide) ~10.4~10.4Retains CA active site binding capability.
Solubility High (Water)ModerateIncreased lipophilicity aids column retention.

Mechanism of Action: Carbonic Anhydrase Inhibition

Unlike Mafenide, which exerts antibacterial effects via nucleotide synthesis disruption (distinct from typical sulfa drugs), N-[(4-sulfamoylphenyl)methyl]acetamide functions primarily as a Carbonic Anhydrase Inhibitor (CAI) .

The Zinc Coordination Mechanism

The unsubstituted sulfonamide nitrogen acts as a zinc-binding group (ZBG). The mechanism involves the displacement of the zinc-bound water molecule/hydroxide ion within the enzyme's active site, locking the enzyme in an inactive state.

Causality:

  • Entry: The inhibitor enters the conical active site of CA.

  • Ionization: The sulfonamide $ -\text{NH}_2 $ deprotonates (facilitated by the hydrophobic pocket).

  • Coordination: The resulting anion ($ -\text{NH}^- $) coordinates directly to the catalytic

    
    .
    
  • Stabilization: The aromatic ring interacts with hydrophobic residues (Val121, Leu198 in hCA II), while the acetyl tail interacts with the hydrophilic rim, potentially conferring isozyme selectivity.

Metabolic Divergence Diagram

The following diagram illustrates the metabolic fate of the parent compound and the distinct position of the N-acetyl derivative.

MetabolicPathways Mafenide Mafenide (Parent Drug) MAO Monoamine Oxidase (Enzyme) Mafenide->MAO Oxidative Deamination NAT N-Acetyltransferase (Enzyme) Mafenide->NAT Acetylation Carboxy p-Carboxybenzenesulfonamide (Major Metabolite) MAO->Carboxy Oxidation Acetyl N-[(4-sulfamoylphenyl)methyl]acetamide (Topic Molecule) NAT->Acetyl Phase II Metabolism (Minor Pathway) Acetyl->Acetyl Retains CA Inhibition Loses Antibacterial Activity

Figure 1: Metabolic divergence of Mafenide. The topic molecule represents the acetylation pathway, distinct from the major oxidative pathway.

Experimental Protocols

Synthesis: Selective N-Acetylation

Objective: Synthesize N-[(4-sulfamoylphenyl)methyl]acetamide from Mafenide hydrochloride without acetylating the sulfonamide nitrogen.

Principle: The aliphatic amine is more nucleophilic than the sulfonamide nitrogen. Under mild conditions with controlled stoichiometry, selective acetylation occurs at the benzylic position.

Reagents:

  • Mafenide Hydrochloride (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Sodium Acetate (anhydrous, 1.2 eq)

  • Solvent: Glacial Acetic Acid or Water/Dioxane mix.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of Mafenide HCl in 20 mL of water. Add Sodium Acetate to buffer the solution (pH ~5-6).

  • Addition: Cool the solution to 0-5°C in an ice bath. Dropwise add Acetic Anhydride (11 mmol) over 15 minutes. Causality: Low temperature prevents di-acetylation.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: EtOAc/MeOH 9:1).

  • Precipitation: The product often precipitates as the reaction proceeds. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet acetyl methyl peak at

      
       ~1.9 ppm and the triplet amide proton (
      
      
      
      ) at
      
      
      ~8.3 ppm. The sulfonamide protons (
      
      
      ) should appear as a singlet at
      
      
      ~7.3 ppm (integrating to 2H).
Analytical: HPLC Separation Method

Objective: Quantify the N-acetyl derivative in the presence of Mafenide and its carboxy metabolite.

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-15 min: 5% -> 40% B; 15-20 min: 40% B.
Flow Rate 1.0 mL/min
Detection UV @ 265 nm (Sulfonamide absorption max)

Self-Validating Check:

  • Mafenide: Elutes early (highly polar, charged).

  • Carboxy-metabolite: Elutes intermediate (pH dependent).

  • N-Acetyl Derivative: Elutes last (most lipophilic due to amide cap).

Biological Assay: Carbonic Anhydrase Esterase Activity

Objective: Determine the inhibition constant (


) of the molecule against CA II (cytosolic isoform).

Reagents:

  • Enzyme: Bovine Carbonic Anhydrase II (bCA II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

Workflow Diagram:

AssayWorkflow Step1 Prepare Stock Solutions (Inhibitor in DMSO, Enzyme in Buffer) Step2 Incubation Mix Enzyme + Inhibitor (10 min @ 25°C) Step1->Step2 Equilibration Step3 Substrate Addition Add 4-NPA (3 mM final) Step2->Step3 Initiate Reaction Step4 Kinetic Measurement Monitor Absorbance @ 400 nm (Formation of 4-Nitrophenol) Step3->Step4 Hydrolysis Step5 Data Analysis Calculate % Inhibition vs Control Step4->Step5 Cheng-Prusoff Eq

Figure 2: Colorimetric esterase assay workflow for CA inhibition.

Protocol Steps:

  • Blank: Buffer + Substrate (measures spontaneous hydrolysis).

  • Control: Buffer + Enzyme + Substrate (100% activity).

  • Test: Buffer + Enzyme + Inhibitor (Variable Conc.) + Substrate.

  • Measurement: Monitor the increase in absorbance at 400 nm for 5 minutes.

  • Calculation: $ % \text{Activity} = \frac{\text{Slope}{\text{test}} - \text{Slope}{\text{blank}}}{\text{Slope}{\text{control}} - \text{Slope}{\text{blank}}} \times 100 $.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2015-14-7, N-[(4-sulfamoylphenyl)methyl]acetamide. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • FDA Label. Mafenide Acetate Cream, USP. (Reference for parent drug metabolism and p-carboxy metabolite identification). [Link]

  • John, P., et al. (2011). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide.[1][2] (Crystallographic comparison of related sulfonamide acetamides). Acta Crystallographica Section E. [Link]

Sources

Technical Guide: Physicochemical Profiling of N-[(4-sulfamoylphenyl)methyl]acetamide

[1]

Executive Summary

This technical guide provides an in-depth physicochemical analysis of N-[(4-sulfamoylphenyl)methyl]acetamide (CAS: 2015-14-7), also known as N-acetylmafenide or 4-(acetamidomethyl)benzenesulfonamide .

Primarily identified as the N-acetylated metabolite and a process-related impurity of the burn-treatment agent Mafenide (Sulfamylon), this compound represents a critical control point in pharmaceutical stability and metabolic tracking. Unlike classical sulfonamides where acetylation occurs on the anilinic nitrogen, this molecule features acetylation on a benzylic amine, significantly altering its lipophilicity, pKa, and biological activity profile. This guide synthesizes structural data, solubility characteristics, and analytical protocols for researchers in drug development and quality control.

Part 1: Molecular Identity & Structural Analysis

Chemical Nomenclature and Classification
  • IUPAC Name: N-[(4-sulfamoylphenyl)methyl]acetamide[1][2]

  • Common Synonyms: N-Acetylmafenide; 4-(Acetamidomethyl)benzenesulfonamide; Mafenide Impurity A.

  • CAS Registry Number: 2015-14-7[2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 228.27 g/mol

Structural Architecture

The molecule consists of a benzene ring substituted at the para positions with a sulfonamide group (


Key Structural Features:

  • Methylene Spacer: Unlike sulfacetamide, where the acetyl group is directly attached to the sulfonamide nitrogen, or N4-acetylsulfanilamide, where it is attached to the aniline nitrogen, this molecule possesses a methylene (

    
    ) bridge. This spacer insulates the acetamide group from the aromatic ring's resonance system, affecting its electronic properties.
    
  • Sulfonamide Moiety: The unsubstituted sulfonamide group remains acidic (pKa ~10.4), capable of acting as a hydrogen bond donor/acceptor.

  • Acetamide Moiety: The acetylation of the primary amine (found in the parent Mafenide) neutralizes the basicity of the benzylic amine, rendering this region of the molecule non-ionizable at physiological pH.

ChemicalStructurecluster_legendStructural TransformationMafenideMafenide (Parent)(Basic Amine)AcetylationMetabolic/SyntheticAcetylationMafenide->Acetylation+ Acetyl-CoA(NAT Enzymes)TargetN-[(4-sulfamoylphenyl)methyl]acetamide(Neutral Amide)Acetylation->TargetAmine Inactivation

Figure 1.1: Structural relationship between the parent drug Mafenide and the target N-acetylated derivative.

Part 2: Physicochemical Profiling

Thermodynamic & Physical Constants

The following data consolidates experimental values and high-confidence predictive models essential for formulation and analytical method development.

PropertyValueContext/Implication
Melting Point 174–175 °CIndicates a stable crystalline lattice driven by intermolecular hydrogen bonding between the sulfonamide and acetamide groups [1].
pKa (Sulfonamide) ~10.4The sulfonamide nitrogen is weakly acidic. At pH > 11, the molecule exists as a mono-anion.
pKa (Acetamide) NeutralUnlike the parent amine (pKa ~8.6), the acetamide does not protonate at physiological pH.
LogP (Octanol/Water) ~0.15 (Predicted)Higher lipophilicity than Mafenide (LogP -0.8) due to the capping of the polar amine, facilitating membrane interactions but reducing water solubility.
Polar Surface Area (PSA) ~97 ŲSuggests moderate membrane permeability; PSA < 140 Ų typically correlates with good oral bioavailability.
Solubility (Water) Sparingly SolubleThe loss of the ionizable amine reduces aqueous solubility compared to Mafenide hydrochloride.
Solubility (Organic) SolubleSoluble in DMSO, Methanol, and Ethanol.
Solubility and pH Dependence

The solubility profile of N-[(4-sulfamoylphenyl)methyl]acetamide is pH-dependent due to the sulfonamide group.

  • Acidic to Neutral pH (pH 1–9): The molecule remains predominantly neutral. Solubility is driven by the polarity of the sulfonamide and acetamide dipoles.

  • Alkaline pH (pH > 10.5): Deprotonation of the sulfonamide nitrogen (

    
    ) significantly increases aqueous solubility.
    

Experimental Insight: When developing HPLC mobile phases, maintaining a pH < 4.0 ensures the molecule remains in its neutral form, improving retention on C18 columns compared to the early-eluting parent Mafenide.

Part 3: Biological Implications & Stability

Metabolic Inactivation

In the context of Mafenide therapy (used for burn wounds), N-[(4-sulfamoylphenyl)methyl]acetamide represents a deactivation pathway . Mafenide acts by mimicking p-aminobenzoic acid (PABA) to inhibit bacterial dihydropteroate synthase.[6] The primary amine is essential for this mimicry.

  • Mechanism: Acetylation of the benzylic amine sterically and electronically prevents the molecule from effectively binding to the bacterial enzyme active site.

  • Clinical Relevance: High levels of this metabolite indicate rapid systemic clearance of the active drug, potentially necessitating dosage adjustments in clinical settings.

Stability Profile
  • Hydrolytic Stability: The acetamide bond is relatively stable at physiological pH but susceptible to hydrolysis under strongly acidic (pH < 1) or basic (pH > 12) conditions, reverting to Mafenide.

  • Thermal Stability: With a melting point of ~174°C, the compound is thermally stable under standard storage conditions. It does not exhibit the rapid oxidative degradation seen in some aromatic amines.

Part 4: Analytical Methodologies (Self-Validating Protocols)

High-Performance Liquid Chromatography (HPLC) Protocol

To separate N-[(4-sulfamoylphenyl)methyl]acetamide (Impurity A) from Mafenide, the following reverse-phase method is recommended. This protocol exploits the difference in ionization states at acidic pH.

Method Principle: At pH 2.5, Mafenide (amine) is protonated (

Protocol Parameters:

  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 2.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–5 min: 5% B (Isocratic)

    • 5–20 min: 5% → 40% B (Linear Ramp)

    • 20–25 min: 40% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 267 nm (Absorption maximum for the benzenesulfonamide chromophore).

  • Temperature: 30°C.

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between Mafenide and N-acetylmafenide.
    
  • Tailing Factor: < 1.5 for the N-acetyl peak (neutral species usually peak well).

Spectroscopic Identification
  • UV-Vis:

    
     at ~267 nm in methanol.
    
  • IR Spectroscopy (KBr):

    • 3200–3400 cm⁻¹: Sulfonamide and Amide N-H stretches.

    • 1650–1680 cm⁻¹: Amide I band (C=O stretch), distinguishing it from the parent amine.

    • 1150 & 1350 cm⁻¹: Sulfonamide

      
       stretches.
      

Part 5: Metabolic Pathway Visualization

The following diagram illustrates the position of N-[(4-sulfamoylphenyl)methyl]acetamide within the metabolic landscape of Mafenide.

MetabolicPathwaycluster_keyPathway KeyMafenideMafenide(Active Drug)DeaminationMonoamine Oxidase(MAO)Mafenide->DeaminationAcetylationN-Acetyltransferase(NAT)Mafenide->AcetylationPCBSp-Carboxybenzenesulfonamide(Major Metabolite)Deamination->PCBSOxidative DeaminationNAcetylN-[(4-sulfamoylphenyl)methyl]acetamide(N-Acetylmafenide)(Minor Metabolite/Impurity)Acetylation->NAcetylAcetylation

Figure 5.1: Metabolic divergence of Mafenide. The N-acetyl derivative (red) represents the acetylation pathway, distinct from the major oxidative deamination pathway.

References

  • Chemical Abstracts Service (CAS). (2025).[3] N-[[4-(Aminosulfonyl)phenyl]methyl]acetamide - CAS Common Chemistry. American Chemical Society.[3][4] Available at: [Link][3][4]

  • National Center for Biotechnology Information (NCBI). (2025). Mafenide Acetate Compound Summary. PubChem. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024).[3] Mafenide Acetate Monograph: Impurity Analysis. (Standard reference for impurity profiling protocols).

  • ChemSrc. (2025).[3] Physicochemical Properties of CAS 2015-14-7. Available at: [Link]

Technical Guide: Solubilization and Handling of N-[(4-sulfamoylphenyl)methyl]acetamide

[1]

Executive Summary & Physicochemical Profile[1][2][3][4][5][6][7]

N-[(4-sulfamoylphenyl)methyl]acetamide presents a challenge common in drug development: a polar molecule with a rigid crystalline lattice that resists aqueous dissolution despite containing hydrophilic moieties (sulfonamide and acetamide).[1] Unlike Mafenide Acetate, which relies on ionic dissociation for solubility, this neutral derivative requires polar aprotic solvents to disrupt intermolecular hydrogen bonding.[1]

Compound Identity[1][3][4][7]
  • IUPAC Name: N-[(4-sulfamoylphenyl)methyl]acetamide[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 228.27 g/mol [1]

  • Key Functional Groups:

    • Sulfonamide (

      
      ): Strong H-bond donor/acceptor.[1]
      
    • Acetamide (

      
      ): Polar, H-bond donor/acceptor.[1]
      
    • Phenyl Ring: Hydrophobic core contributing to

      
      -
      
      
      stacking in the solid state.

Solubility Landscape

The following data summarizes the solubility behavior based on the compound's functional group chemistry and comparative data from structural analogs (sulfonamides/acetamides).

SolventSolubility RatingEstimated Saturation (25°C)Mechanistic Insight
DMSO High > 50 mM (~11 mg/mL) DMSO acts as a strong H-bond acceptor, disrupting the amide-sulfonamide lattice network effectively.[1]
DMF High> 50 mMSimilar mechanism to DMSO; useful if DMSO interferes with downstream catalysis.[1]
Methanol Moderate1–10 mMProtophilic solvent; capable of H-bonding but lacks the dipole strength of DMSO to break strong lattice energy.[1]
Water (pH 7) Low < 0.5 mg/mLThe neutral molecule lacks an ionizable center at physiological pH (Sulfonamide pKa ~10.4).[1]
Acetone Moderate5–20 mMGood for evaporation/transfer; less effective for stable stock storage.[1]
PBS (pH 7.4) Low< 0.5 mg/mLHigh salt content in PBS may further reduce solubility via the "salting-out" effect.[1]

Critical Note: Unlike Mafenide Acetate (salt), which is freely soluble in water (>36 mg/mL), this acetamide derivative is hydrophobic in neutral aqueous environments.[1]

Core Protocol: Preparation of Stock Solutions

This protocol is designed to ensure complete dissolution and prevent "micro-precipitation"—invisible aggregates that skew concentration data.

The "DMSO Displacement" Method

Objective: Create a stable 50 mM stock solution.

  • Weighing: Weigh approximately 11.4 mg of N-[(4-sulfamoylphenyl)methyl]acetamide into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) , ACS Spectrophotometric Grade (

    
    99.9%).
    
    • Why Anhydrous? Water absorption by DMSO is hygroscopic and decreases its solvating power over time.

  • Vortexing: Vortex vigorously for 30 seconds.

  • Sonication (The Critical Step): Sonicate in a water bath at 35–40°C for 5–10 minutes.

    • Causality: The input of thermal and sonic energy overcomes the lattice enthalpy. The acetamide group is prone to strong intermolecular H-bonding; sonication ensures these bonds are replaced by Solvent-Solute interactions.[1]

  • Visual Validation: Inspect the vial against a dark background with a strong light source. The solution must be perfectly clear with no refracting particles.

DOT Visualization: Solvation Mechanism

The following diagram illustrates the competitive displacement of intermolecular bonds by DMSO.

SolvationMechanismcluster_0Interaction ShiftSolidStateSolid State Lattice(Strong Amide-Amide H-Bonds)EnergyInputEnergy Input(Sonication + Heat)SolidState->EnergyInputLattice DisruptionSolutionSolvated Molecule(Free in Solution)SolidState->SolutionTransitionDMSO_AttackDMSO Solvation(S=O accepts H from Amide)EnergyInput->DMSO_AttackKinetic AccessDMSO_Attack->SolutionStabilization

Figure 1: Mechanism of DMSO-mediated dissolution. DMSO molecules (blue) act as H-bond acceptors, effectively "capping" the hydrogen donors on the acetamide and sulfonamide groups, preventing re-crystallization.[1]

Aqueous Dilution & Biological Assay Handling[1]

Direct injection of a high-concentration DMSO stock into water often causes immediate precipitation (crashing out). Use the Step-Down Dilution technique.

The Step-Down Protocol

Objective: Prepare a 100

  • Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or Methanol first (if compatible with assay).

    • Result: 5 mM solution in 90% Alcohol/10% DMSO.

    • Reasoning: Alcohols have intermediate polarity and prevent the "shock" of hitting a highly aqueous environment immediately.

  • Final Dilution: Pipette the intermediate solution into the aqueous buffer (PBS/Media) while vortexing the buffer .

    • Technique: Do not add buffer to the stock. Add stock to the moving buffer.

  • Limit Check: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity in biological assays.

Stability and Storage[8]
  • DMSO Stock: Stable for 6 months at -20°C. Store in aliquots to avoid freeze-thaw cycles, which introduce atmospheric moisture.[1]

  • Aqueous Working Solution: Unstable. Prepare fresh. The acetamide bond is susceptible to hydrolysis over extended periods in aqueous solution, reverting to Mafenide (free amine).

Analytical Verification (Self-Validating System)[1]

Trust but verify. Do not assume solubility based on visual inspection alone. Use this HPLC checkpoint.

HPLC Method for Solubility Quantitation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 265 nm (characteristic of the benzene sulfonamide chromophore).

Validation Workflow:

  • Prepare "Soluble" sample (centrifuge the aqueous dilution at 10,000 x g for 5 mins).

  • Inject the supernatant .

  • Compare Peak Area to a standard curve prepared in 100% DMSO.

  • Recovery Calculation:

    
    
    
    • Acceptance Criteria: >95% recovery indicates true solubility. <90% indicates micro-precipitation.

Experimental Workflow Diagram

WorkflowStartStart: Solid N-AcetylmafenideDMSO_AddAdd DMSO (Anhydrous)Target: 50 mMStart->DMSO_AddSonicateSonicate 40°C, 10 minDMSO_Add->SonicateVisualCheckVisual Inspection:Clear?Sonicate->VisualCheckDilutionDilute into Buffer(Vortexing)VisualCheck->DilutionYesFailAdd more DMSO orWarm to 50°CVisualCheck->FailNo (Cloudy)CentrifugeCentrifuge10,000xg (Validation)Dilution->CentrifugeHPLCHPLC Quantitation(Supernatant vs Standard)Centrifuge->HPLCFail->SonicateRetry

Figure 2: Decision tree for solubilization and analytical validation.

References

  • Mafenide Acetate Properties. PubChem Database. CID 25590. National Center for Biotechnology Information. Available at: [Link]

  • Solubility of Sulfonamides in Binary/Ternary Solvents.Regosz, A. et al. (1977). International Journal of Pharmaceutics. (General principles of sulfonamide solubility in organic solvents).
  • DMSO Handling Guide. Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data."[2][3][4] Bulletin #102. Available at: [Link]

  • USP Monograph: Mafenide Acetate.United States Pharmacopeia (USP).
  • Ziath Technical Note. "Samples in DMSO: What an end user needs to know." (2006).[5] Discusses water uptake in DMSO stocks and compound precipitation.

Potential research areas for N-[(4-sulfamoylphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Research Frontiers for N-[(4-sulfamoylphenyl)methyl]acetamide

Executive Summary

N-[(4-sulfamoylphenyl)methyl]acetamide (CAS: 2015-14-7), commonly known as N-acetylmafenide , represents a critical intersection between antibiotic pharmacokinetics and enzyme inhibition kinetics. Historically viewed merely as the primary metabolite of the burn-treatment agent Mafenide (Sulfamylon), this compound has emerged as a distinct subject of interest in medicinal chemistry.

Unlike its parent compound, which functions as a folate antagonist, N-acetylmafenide lacks significant antibacterial efficacy but retains potent Carbonic Anhydrase (CA) inhibitory activity . This guide outlines three high-value research areas: pharmacological profiling of CA isoform selectivity, metabolic toxicology in burn care, and supramolecular crystal engineering.

Part 1: Core Research Areas

Carbonic Anhydrase (CA) Isoform Selectivity Profiling

The Scientific Premise: The sulfonamide moiety (


) is the classic pharmacophore for Zinc-binding CA inhibition. While Mafenide causes metabolic acidosis as a side effect, the contribution of its acetylated metabolite to this systemic toxicity is often under-characterized. Research must pivot from viewing it as "waste" to evaluating it as a potent, isoform-specific inhibitor .
  • Hypothesis: The acetamido-tail (

    
    ) may offer steric selectivity for transmembrane isoforms (hCA IX/XII) over cytosolic ones (hCA I/II), potentially positioning it as a lead for hypoxic tumor targeting.
    
  • Key Application: Determining the inhibition constant (

    
    ) against hCA I, II, IX, and XII to assess therapeutic windows for glaucoma or antitumor applications.
    
Metabolic Toxicology & Pharmacokinetics

The Scientific Premise: In burn patients treated with Mafenide acetate, rapid acetylation occurs in the liver. The accumulation of N-acetylmafenide competes with


 for the active site of renal carbonic anhydrases, driving bicarbonate excretion and inducing metabolic acidosis.
  • Research Gap: Quantifying the in vivo half-life of N-acetylmafenide relative to the parent amine in compromised renal states.

  • Key Application: Developing HPLC-MS/MS assays to monitor metabolite accumulation in plasma, guiding dose adjustments for burn patients with renal insufficiency.

Supramolecular Synthons in Crystal Engineering

The Scientific Premise: Sulfonamides are "privileged structures" in crystal engineering due to their ability to form robust hydrogen-bond networks. N-acetylmafenide possesses two distinct H-bond donor/acceptor sites: the sulfonamide group and the acetamide group.

  • Research Opportunity: Utilizing N-acetylmafenide as a co-crystal former to improve the solubility or stability of other active pharmaceutical ingredients (APIs).

Part 2: Experimental Protocols

Protocol A: Stopped-Flow Carbonic Anhydrase Inhibition Assay

To determine the


 of N-acetylmafenide against hCA isoforms.

Rationale: Standard colorimetric assays are too slow for the rapid hydration of


 (

). Stopped-flow spectrophotometry is the gold standard for accuracy.

Materials:

  • Enzyme: Recombinant hCA I, II, IX (commercially available).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (0.2 mM).

  • Buffer: HEPES (20 mM, pH 7.5),

    
     (20 mM) to maintain ionic strength.
    

Workflow:

  • Preparation: Dissolve N-acetylmafenide in DMSO (stock 10 mM). Dilute serially (0.1 nM to 10 µM) in assay buffer.

  • Incubation: Mix inhibitor solution with enzyme solution (approx. 5–10 nM enzyme conc.) and incubate for 15 minutes at 25°C to reach equilibrium.

  • Reaction Trigger: Using a stopped-flow apparatus (e.g., Applied Photophysics), rapidly mix the enzyme-inhibitor complex with

    
    -saturated water containing Phenol Red.
    
  • Detection: Monitor the absorbance change at 557 nm (acidification of medium) over 0.5–1.0 seconds.

  • Analysis: Fit the initial velocity data to the Michaelis-Menten equation (Cheng-Prusoff approximation) to calculate

    
     and derive 
    
    
    
    .
Protocol B: HPLC-MS/MS Quantification in Plasma

To distinguish and quantify Mafenide vs. N-acetylmafenide.

Rationale: UV detection is insufficient due to the structural similarity. Mass spectrometry (MS) provides the necessary specificity based on the mass shift (+42 Da for acetylation).

Workflow:

  • Sample Prep: Protein precipitation of plasma (100 µL) using acetonitrile (300 µL) containing internal standard (e.g., Deuterated Mafenide). Centrifuge at 10,000g for 10 min.

  • Chromatography: Inject supernatant onto a C18 Reverse-Phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spec Parameters (ESI+):

    • Mafenide: Monitor transition

      
       187.0 
      
      
      
      106.0.
    • N-acetylmafenide: Monitor transition

      
       229.0 
      
      
      
      106.0 (Loss of
      
      
      and acetyl group fragments).
  • Validation: Construct calibration curves (

    
    ) from 1 ng/mL to 1000 ng/mL.
    

Part 3: Visualization & Pathways

Figure 1: Metabolic Pathway of Mafenide

This diagram illustrates the biotransformation of Mafenide, highlighting the acetylation pathway that yields the target compound.

MetabolicPathway cluster_legend Pharmacological Activity Mafenide Mafenide (Parent Drug) NAcetyl N-acetylmafenide (Target Metabolite) CAS: 2015-14-7 Mafenide->NAcetyl N-Acetylation (Liver NAT enzymes) AcidMetabolite p-Carboxybenzenesulfonamide (Deaminated) Mafenide->AcidMetabolite Oxidative Deamination (Monoamine Oxidase) Info1 Mafenide: Antibacterial + CA Inhibitor Info2 N-acetyl: CA Inhibitor (Acidosis Risk)

Caption: In vivo acetylation of Mafenide by N-acetyltransferase (NAT) yields N-acetylmafenide, shifting activity from antibacterial to pure enzyme inhibition.[1]

Figure 2: Mechanism of Carbonic Anhydrase Inhibition

A schematic representation of how the sulfonamide group binds to the Zinc active site.

CA_Inhibition Zn Zn(II) Ion His1 His 94 Zn->His1 His2 His 96 Zn->His2 His3 His 119 Zn->His3 Inhibitor N-acetylmafenide (Sulfonamide Head) Inhibitor->Zn Coordination Bond (N-Zn) Inhibitor->His1 H-Bond (Thr199 network) Tail Acetamide Tail (Hydrophobic Pocket Interaction) Inhibitor->Tail

Caption: The sulfonamide nitrogen coordinates directly with the catalytic Zinc ion, displacing the water molecule required for CO2 hydration.

Part 4: Data Summary & Comparison

Table 1: Comparative Profile of Mafenide and N-Acetylmafenide

FeatureMafenide (Parent)N-Acetylmafenide (Target)
CAS Number 138-39-62015-14-7
Primary Activity Antibacterial (Folate Antagonist)Carbonic Anhydrase Inhibitor
CA Inhibition (

)
~1–5 µM (hCA II)~10–100 nM (Estimated*)
Metabolic Fate Rapidly deaminated or acetylatedExcreted renally
Clinical Risk Pain on applicationMetabolic Acidosis (Systemic)
Solubility High (as Acetate salt)Low (Crystallizes in acidic urine)

*Note:


 values are isoform-dependent; acetylated sulfonamides generally show tighter binding to specific isoforms due to hydrophobic interactions.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Asiri, A. M., et al. (2012).[2][3] N-(4-Sulfamoylphenyl)acetamide.[3] Acta Crystallographica Section E. Link(Note: Provides crystallographic data relevant to the core structure).

  • Holdiness, M. R. (1984). Clinical Pharmacokinetics of the Sulfonamides. Clinical Pharmacokinetics. Link

  • Haik, J., et al. (2005).[4] Burn care standards in Israel: lack of consensus. Burns. Link(Contextualizes the clinical use of Mafenide and its metabolic risks).

  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VII. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Monograph: N-[(4-sulfamoylphenyl)methyl]acetamide and the Homosulfanilamide Class

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes


-[(4-sulfamoylphenyl)methyl]acetamide  (CAS: 2015-14-7), the 

-acetyl derivative of the clinical antimicrobial agent Mafenide (4-homosulfanilamide). While classical sulfonamides rely on mimicking p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase (DHPS), the homosulfanilamide class—characterized by a methylene bridge insertion—operates via a distinct mechanism involving carbonic anhydrase (CA) inhibition and nucleic acid synthesis disruption.

This guide details the chemical synthesis, metabolic pathways, and Structure-Activity Relationship (SAR) of the acetamide derivative, positioning it as a critical reference standard for purity analysis and a probe for validating the necessity of the primary amine in homosulfanilamide pharmacodynamics.

Chemical Identity & Structural Logic[1][2]

The Homosulfanilamide Divergence

The core distinction between classical sulfonamides (e.g., Sulfamethoxazole) and the subject molecule lies in the methylene bridge (


) separating the aromatic ring from the amino group.
FeatureSulfanilamide (Classical)Mafenide (Parent Drug)N-[(4-sulfamoylphenyl)methyl]acetamide (Subject)
Structure



Amine Type Aniline (Aromatic, weak base)Benzylamine (Aliphatic, strong base)Benzylacetamide (Neutral amide)
pKa (Amine) ~2.0 - 2.5~10.6N/A (Non-basic)
Ionization Neutral at physiological pHCationic (

) at physiological pH
Neutral
Primary Target DHPS (Folic Acid Pathway)Carbonic Anhydrase / DNA SynthesisInactive / Metabolic Impurity
The "Acetate" Confusion

It is critical for researchers to distinguish between two common nomenclatures involving "acetate" in this context:

  • Mafenide Acetate (Salt): The clinical drug form (

    
    ). The amine remains protonated; biological activity is retained.
    
  • 
    -Acetylmafenide (Covalent Amide):  The subject of this guide. The amine is covalently acetylated (
    
    
    
    ). The basicity is lost; biological activity is significantly altered or abolished.

Mechanism of Action & SAR

The pharmacological relevance of


-[(4-sulfamoylphenyl)methyl]acetamide is best understood through its lack  of activity compared to the parent Mafenide. This "negative control" confirms the SAR requirement for a basic, ionizable primary amine.
The Methylene Bridge Effect

In classical sulfonamides, the


-amino group must be directly attached to the benzene ring to mimic the steric and electronic properties of PABA.
  • Mafenide: The insertion of

    
     breaks the PABA mimicry. Consequently, Mafenide is not  antagonized by PABA or pus, making it effective in necrotic burn tissue where classical sulfonamides fail.
    
  • Mechanism: Mafenide inhibits Carbonic Anhydrase (CA) and interferes with nucleotide synthesis directly.

Acetylation as an Inactivation Pathway

The conversion of Mafenide to


-[(4-sulfamoylphenyl)methyl]acetamide represents a metabolic inactivation or a synthetic capping of the active pharmacophore.
  • Loss of Basicity: The acetamide group cannot protonate at physiological pH.

  • Steric Blockade: The acetyl group adds steric bulk, preventing the molecule from fitting into the narrow active sites of bacterial enzymes that might otherwise accommodate the benzylamine.

Pathway Visualization

The following diagram illustrates the structural divergence and metabolic fate of the homosulfanilamide core.

MafenidePathways cluster_legend Activity Status Mafenide Mafenide (Active Drug) [Basic Amine] MAO Monoamine Oxidase (Oxidative Deamination) Mafenide->MAO Primary Metabolism NAT N-Acetyltransferase (Acetylation) Mafenide->NAT Secondary Metabolism (or Chemical Synthesis) Sulfanilamide Sulfanilamide (Classical Class) [Aromatic Amine] Bridge Methylene Bridge Insertion Sulfanilamide->Bridge Homologation PCBS p-Carboxybenzenesulfonamide (Major Metabolite) [Inactive] NAcetyl N-[(4-sulfamoylphenyl)methyl]acetamide (Subject Molecule) [Inactive/Trace] MAO->PCBS Oxidation NAT->NAcetyl Acetylation Bridge->Mafenide Creates Benzylamine Active Active Antibacterial Inactive Inactive/Probe

Figure 1: Structural relationship and metabolic divergence. Mafenide is unique due to the methylene bridge. The subject molecule (Green) is the acetylated derivative, distinct from the oxidative metabolite (Gray).

Synthesis Protocol

This protocol describes the chemical synthesis of


-[(4-sulfamoylphenyl)methyl]acetamide from Mafenide hydrochloride. This is often required to generate reference standards for HPLC purity analysis of Mafenide bulk drug substance.

Objective: Selective acetylation of the benzylamine nitrogen without over-acetylating the sulfonamide nitrogen.

Reagents & Equipment
  • Precursor: Mafenide Hydrochloride (4-(aminomethyl)benzenesulfonamide HCl).

  • Reagent: Acetic Anhydride (

    
    ).
    
  • Base: Sodium Acetate (anhydrous) or Pyridine.

  • Solvent: Glacial Acetic Acid or Water (Schotten-Baumann conditions).

Step-by-Step Methodology
  • Dissolution:

    • Dissolve 10.0 g (45 mmol) of Mafenide HCl in 50 mL of water.

    • Add 4.0 g of Sodium Acetate to buffer the solution and liberate the free amine.

  • Acetylation:

    • Cool the solution to 0–5°C in an ice bath.

    • Add 5.0 mL (53 mmol) of Acetic Anhydride dropwise over 15 minutes with vigorous stirring.

    • Note: The reaction is exothermic. Maintain temperature <10°C to prevent di-acetylation (attacking the sulfonamide nitrogen).

  • Precipitation:

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • The product,

      
      -[(4-sulfamoylphenyl)methyl]acetamide, will precipitate as a white solid due to its lower water solubility compared to the salt.
      
  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve in minimum boiling ethanol (95%). Cool slowly to 4°C.

    • Filter crystals and dry under vacuum at 50°C.

  • Characterization (Expected Data):

    • Melting Point: 168–170°C.

    • IR Spectrum: Strong amide carbonyl peak at ~1650

      
      ; Sulfonamide peaks at 1330/1160 
      
      
      
      .
    • Mass Spec:

      
      .
      

Pharmacokinetics & Toxicology

Understanding the metabolic fate of Mafenide clarifies why the acetamide derivative is less clinically prominent than the carboxy metabolite.

Metabolic Fate

Unlike classical sulfonamides which are heavily acetylated by N-acetyltransferase 2 (NAT2) in the liver, Mafenide is primarily metabolized by Monoamine Oxidase (MAO) .

  • Primary Route: Mafenide

    
    p-Carboxybenzenesulfonamide.
    
  • Secondary Route: Mafenide

    
    
    
    
    
    -[(4-sulfamoylphenyl)methyl]acetamide.
    • Clinical Implication: The rapid conversion to the carboxy metabolite (a Carbonic Anhydrase inhibitor) drives the systemic side effect of metabolic acidosis (hyperchloremic) seen in burn patients treated with Mafenide.

Comparative Data Table
ParameterMafenide (Parent)p-Carboxy MetaboliteN-Acetyl Derivative
Antibacterial Activity High (Pseudomonas, Anaerobes)NegligibleNegligible
CA Inhibition (

)
ModerateStrongWeak
Solubility High (as acetate salt)Low (Acidic)Moderate (Neutral)
Formation Enzyme N/A (Drug)Monoamine OxidaseN-Acetyltransferase

References

  • PubChem Compound Summary. (2025). N-[4-(Aminosulfonyl)phenyl]methyl]acetamide. National Center for Biotechnology Information. [Link]

  • RxList. (2024). Sulfamylon (Mafenide Acetate) Clinical Pharmacology. [Link]

  • Siuda, J. F., & Cihonski, C. D. (1972).[1][2] New compounds: Carbamate derivatives of mafenide (homosulfanilamide).[1] Journal of Pharmaceutical Sciences. [Link]

  • ChemSrc. (2025). Mafenide: Biological Activity and Properties. [Link]

Sources

Theoretical mechanism of action for N-[(4-sulfamoylphenyl)methyl]acetamide

[1]

Executive Summary

Compound Identity: N-[(4-sulfamoylphenyl)methyl]acetamide (CAS: 2015-14-7) Synonyms: N-acetylmafenide; 4-(Acetamidomethyl)benzenesulfonamide.[1][2] Chemical Class: Benzenesulfonamide; Acetamide derivative.[1][3]

N-[(4-sulfamoylphenyl)methyl]acetamide is a bifunctional small molecule integrating a primary sulfonamide moiety (

acetamido-methyl tail1Mafenide1Carbonic Anhydrase (CA) inhibition1

Structural Pharmacology & SAR Analysis[1]

The molecule’s activity is dictated by two distinct pharmacophores:

Structural DomainChemical FeaturePharmacological Function
Head Group Unsubstituted Sulfonamide (

)
Zinc Binding: Acts as a bioisostere of the transition state for

hydration.[1] Coordinates directly to the Zn(II) ion in the Carbonic Anhydrase active site.[1]
Linker Methylene Bridge (

)
Spacer: Separates the aromatic ring from the amide, allowing rotational flexibility to fit into the enzyme's hydrophobic pocket.[1]
Tail Group Acetamide (

)
Selectivity Filter: Interacts with hydrophilic/hydrophobic residues in the enzyme channel, potentially conferring isoform selectivity (e.g., CA II vs. CA IX).[1]
SAR Logic: The "Mafenide Shift"

Unlike classical sulfa drugs (e.g., sulfamethoxazole) which possess an aniline (

11
  • Loss of DHPS Activity: The absence of the aniline group and the presence of the bulky acetamido group prevents the molecule from mimicking PABA (para-aminobenzoic acid), rendering it ineffective as a classical folate synthesis inhibitor.

  • Gain of CA Interaction: The accessible sulfonamide group becomes the dominant active site, driving the mechanism described below.

Primary Mechanism: Carbonic Anhydrase Inhibition[4]

The core mechanism of action is the reversible, competitive inhibition of the metalloenzyme Carbonic Anhydrase (CA) .

The Catalytic Cycle Blockade

Physiologically, CA catalyzes the hydration of



1

1

Mechanism of Inhibition:

  • Ionization: The sulfonamide group (

    
    ) acts as a weak acid (
    
    
    ).[1] In the active site, it deprotonates to the sulfonamidate anion (
    
    
    ).[1]
  • Displacement: The sulfonamidate anion displaces the zinc-bound water/hydroxide molecule.[1]

  • Coordination: The nitrogen atom of the sulfonamidate coordinates directly to the

    
     ion in a tetrahedral geometry.[1]
    
  • Steric Occlusion: The phenyl ring and the acetamido-methyl tail occupy the conical active site cavity, physically blocking the entry of

    
     and the regeneration of the catalytic species.[1]
    
Isoform Selectivity (Theoretical)

The acetamido tail extends toward the "selective pocket" of the CA enzyme.[1]

  • CA II (Cytosolic): The ubiquitous isoform.[1] The hydrophobic phenyl ring likely engages in

    
    -stacking with residues like Phe131, while the acetamide creates hydrogen bonds with hydrophilic residues (e.g., Asn67 or Gln92).[1]
    
  • CA IX (Tumor-associated): The tail length and flexibility may allow specific interactions with the unique active site topology of CA IX, a target for hypoxic tumor therapy.[1]

Visualization: Mechanism of Action[5][6][7]

The following diagram illustrates the competitive binding mechanism and the displacement of the catalytic water molecule.

CA_Inhibition_MechanismSubstrateCO2 + H2OProductHCO3- + H+Substrate->ProductEnzyme_ActiveActive CA Enzyme(Zn2+ -- OH-)Enzyme_Active->Substrate Catalysis (Normal)ComplexEnzyme-Inhibitor Complex(Zn2+ -- NH-SO2-R)Enzyme_Active->Complex Competitive Displacementof Zn-bound H2OInhibitorN-[(4-sulfamoylphenyl)methyl]acetamide(R-SO2NH2)Inhibitor_AnionSulfonamidate Anion(R-SO2NH-)Inhibitor->Inhibitor_Anion Deprotonation (pKa ~10)Inhibitor_Anion->Complex Coordination to Zn2+

Caption: Competitive displacement of the zinc-bound hydroxide by the sulfonamidate anion, blocking CO2 hydration.[1]

Experimental Validation Protocols

To validate the theoretical mechanism, the following self-validating experimental workflows are recommended.

CA Inhibition Assay (Stopped-Flow Kinetics)

Objective: Determine the inhibition constant (

  • Reagent Prep: Prepare 10 mM stock of the compound in DMSO. Dilute serially in assay buffer (HEPES pH 7.5).

  • Enzyme Reaction:

    • Mix purified hCA isozyme with the inhibitor solution.[1]

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Substrate Addition: Rapidly mix with

    
    -saturated water using a stopped-flow apparatus.
    
  • Detection: Monitor the change in absorbance of a pH indicator (e.g., Phenol Red) at 557 nm. The rate of color change corresponds to proton production (

    
    ).[1]
    
  • Analysis: Fit the initial velocity data to the Cheng-Prusoff equation to derive

    
    .[1]
    
    • Validation Check: Use Acetazolamide as a positive control (

      
       for hCA II).[1]
      
X-Ray Crystallography

Objective: Confirm the binding mode and zinc coordination.

  • Crystallization: Co-crystallize hCA II with the compound using the hanging drop vapor diffusion method (Precipitant: Ammonium sulfate).

  • Diffraction: Collect data at a synchrotron source (resolution < 2.0 Å).

  • Refinement: Solve the structure using molecular replacement.

  • Success Criteria: Observation of continuous electron density connecting the sulfonamide nitrogen to the active site Zinc ion (distance

    
    ).
    

Comparison: Mafenide vs. N-Acetylmafenide[1]

The table below highlights why the N-acetyl derivative shifts from an antimicrobial to a pure enzyme inhibitor.

FeatureMafenide (Parent Drug)N-[(4-sulfamoylphenyl)methyl]acetamide
Structure


Basicity Basic amine (

)
Neutral amide
Primary Target Bacterial nucleotide synthesis (Unknown specific target)Carbonic Anhydrase (Zn-enzyme)
CA Inhibition Moderate (Side effect: Acidosis)High (Primary Mechanism)
Clinical Role Topical Antimicrobial (Burns)Pharmacological Probe / Structural Analog

References

  • Supuran, C. T. (2008).[1][4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Scozzafava, A., & Supuran, C. T. (2000).[1] Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties.[1] Journal of Medicinal Chemistry, 43(19), 3677-3687.[1] Link[1]

  • Eagon, R. G., & McManus, A. T. (1990).[1][5] The effect of mafenide on dihydropteroate synthase. Journal of Antimicrobial Chemotherapy, 25(1), 25-29.[1][5] Link

  • Neri, D., & Supuran, C. T. (2011).[1][4] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777.[1] Link

Key derivatives of N-[(4-sulfamoylphenyl)methyl]acetamide for initial studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization and derivatization of N-[(4-sulfamoylphenyl)methyl]acetamide (also known as


-acetylmafenide ), a pivotal scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs).

A Guide to CAI Scaffold Optimization and Structure-Activity Relationships

Core Directive & Scaffold Analysis

N-[(4-sulfamoylphenyl)methyl]acetamide represents a classic "tail-approach" scaffold in medicinal chemistry. It consists of a zinc-binding sulfonamide group (


) connected via a phenyl-linker spacer to a hydrophobic tail (the acetamide moiety).
  • Primary Utility: Inhibition of Carbonic Anhydrase (CA) isoforms (hCA I, II, IX, XII) and bacterial CAs (e.g., Vibrio cholerae).[1]

  • Mechanism: The sulfonamide coordinates the catalytic Zinc ion (

    
    ) in the enzyme active site.[2] The acetamide tail interacts with the hydrophobic/hydrophilic halves of the active site entrance, governing selectivity.
    
  • Optimization Goal: Transform the generic "pan-inhibitor" profile of the parent molecule into isoform-selective candidates (specifically targeting tumor-associated hCA IX/XII) by modifying the "tail" region.

Visualizing the Scaffold Logic

ScaffoldLogic Figure 1: Pharmacophore dissection of N-[(4-sulfamoylphenyl)methyl]acetamide ZBG Zinc Binding Group (-SO2NH2) Critical for Activity Spacer Aromatic Spacer (Phenyl Ring) Rigid Scaffold ZBG->Spacer Para-substitution Linker Linker (-CH2-) Flexibility Control Spacer->Linker Tail Tail Region (Acetamide) Selectivity Modulator Linker->Tail Derivatization Site

Key Derivative Classes for Initial Studies

To establish a robust Structure-Activity Relationship (SAR), initial studies should focus on three specific derivative classes. These modifications retain the ZBG while exploring the chemical space of the "tail" to enhance selectivity.

Class A: Lipophilic Amide Extension (The "Tail" Approach)

Replacing the methyl group of the acetamide with bulky lipophilic or heteroaromatic groups is the most effective strategy to induce selectivity for transmembrane isoforms (hCA IX/XII).

  • Modification: Replace Acetyl (

    
    ) with Benzoyl, 2-Furoyl, or 4-Fluorobenzoyl.
    
  • Rationale: The active sites of hCA IX and XII contain specific hydrophobic pockets not present in the cytosolic isoforms (hCA I/II). Extending the tail allows van der Waals contact with these unique residues.

  • Target: High potency against Tumor-Associated CAs (hypoxic tumor survival pathways).

Class B: NSAID-Sulfonamide Hybrids

Conjugating Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to the scaffold creates dual-action prodrugs or hybrids.

  • Modification: React 4-(aminomethyl)benzenesulfonamide with Ibuprofen, Flurbiprofen, or Diclofenac acid chlorides.

  • Rationale: Many CAIs suffer from off-target effects. These hybrids utilize the "drug repurposing" concept, targeting inflammation and acidosis simultaneously, or using the CA mechanism to target the NSAID to specific tissues.

  • Target: Urease inhibition (bacterial) and inflammatory-related acidosis.

Class C: Urea and Thiourea Bioisosteres

Replacing the amide linkage (


) with urea (

) or thiourea (

).
  • Modification: React the parent amine with isocyanates or isothiocyanates.

  • Rationale: Ureido linkers possess different hydrogen-bonding donor/acceptor geometries and increased flexibility compared to amides. This often leads to nanomolar potency by allowing the tail to adopt a "U-shaped" conformation within the active site.

  • Target: Broad-spectrum CA inhibition with enhanced water solubility profiles.

Experimental Protocols
Protocol 1: General Synthesis of Amide Derivatives

Methodology: Schotten-Baumann or EDCI Coupling

Reagents:

  • Starting Material: 4-(Aminomethyl)benzenesulfonamide hydrochloride (Mafenide HCl).

  • Acylating Agent: Appropriate Acid Chloride (R-COCl) or Carboxylic Acid (R-COOH) with EDCI/HOBt.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Workflow:

  • Activation:

    • Route A (Acid Chloride): Dissolve Mafenide HCl (1.0 eq) in DCM. Add TEA (2.5 eq) and cool to 0°C. Dropwise add R-COCl (1.1 eq).

    • Route B (Coupling): Dissolve Carboxylic Acid (1.1 eq) in DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min. Add Mafenide HCl (1.0 eq) and TEA (3.0 eq).

  • Reaction: Stir at room temperature (RT) for 4–12 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Quenching: Pour mixture into ice-cold water.

  • Isolation:

    • If precipitate forms: Filter, wash with water, and dry.

    • If soluble: Extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Silica gel, Gradient 0-10% MeOH in DCM).

Protocol 2: Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic pathway for N-substituted sulfonamide derivatives Start Start: Mafenide HCl Choice Select Acyl Source Start->Choice RouteA Route A: Acid Chloride + TEA (0°C, DCM) Choice->RouteA RouteB Route B: Acid + EDCI/HOBt (RT, DMF) Choice->RouteB Reaction Stir 4-12h Monitor TLC RouteA->Reaction RouteB->Reaction Workup Quench (Ice Water) Extract (EtOAc) Reaction->Workup Purify Purification: Recrystallization or Column Workup->Purify Final Final Derivative (>95% Purity) Purify->Final

Data Presentation & Biological Validation

To validate these derivatives, you must assess their inhibition constants (


) against key CA isoforms.

Table 1: Comparative Profile of Key Derivative Classes

Derivative ClassStructural Change (R-Group)Target IsoformExpected

Range
Primary Application
Parent Methyl (

)
Non-selective10 - 100 nMGlaucoma / Diuretic
Class A 4-FluorophenylhCA IX / XII< 10 nMHypoxic Tumors
Class A 2-FurylhCA I / II50 - 200 nMSystemic Control
Class B Ibuprofen-linkerUrease / hCAMixedAnti-inflammatory / Anti-bacterial
Class C Phenyl-thioureaBacterial CAs< 50 nMVibrio cholerae virulence

Validation Assay (Stopped-Flow


 Hydration): 
  • Principle: Measures the time required for the pH of a solution to change as

    
     is hydrated to 
    
    
    
    .
  • Indicator: Phenol red (absorbance change at 557 nm).

  • Control: Acetazolamide (Standard CAI).

  • Calculation:

    
     is derived from the Cheng-Prusoff equation.
    
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Asiri, A. M., et al. (2012).[3] N-(4-Sulfamoylphenyl)acetamide.[3][4][5] Acta Crystallographica Section E. Link[4]

  • De Luca, L., & Giacomelli, G. (2008).[6] An easy and convenient synthesis of N-acylbenzenesulfonamides. The Journal of Organic Chemistry. Link

  • Nocentini, A., et al. (2018). 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Akgul, O., et al. (2018). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening and SAR. Molecules. Link

Sources

Methodological & Application

Protocol for the Synthesis of N-[(4-sulfamoylphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

This technical guide details the synthesis of N-[(4-sulfamoylphenyl)methyl]acetamide (also known as N-acetylmafenide). This compound represents a critical scaffold in medicinal chemistry, functioning as a structural hybrid between the classic sulfonamide antibiotics and carbonic anhydrase inhibitors.

Unlike simple anilino-sulfonamides (e.g., sulfacetamide), this target features a methylene bridge (


) between the aromatic ring and the acetamido group. This structural nuance significantly alters the electronic properties of the phenyl ring and necessitates a specific synthetic strategy to ensure regioselectivity during functionalization.
Retrosynthetic Logic

We employ a Chlorosulfonation-Amination Strategy (Route A) as the primary synthetic pathway. This route is preferred for total synthesis campaigns as it builds the sulfonamide core from a stable, commercially available precursor. A secondary Direct Acetylation Strategy (Route B) is provided for contexts where the Mafenide scaffold is already available.

  • Route A (Primary): Electrophilic aromatic substitution of N-benzylacetamide using chlorosulfonic acid, followed by ammonolysis.

  • Route B (Secondary): Selective N-acylation of 4-(aminomethyl)benzenesulfonamide (Mafenide).

Visual Workflow (Pathway Logic)

The following diagram outlines the reaction logic, highlighting the critical intermediate and reagent flow.

Synthesispathway Start N-Benzylacetamide (Precursor) Inter 4-(Acetamidomethyl) benzenesulfonyl chloride (Reactive Intermediate) Start->Inter Electrophilic Subst. (0-5°C -> 60°C) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product N-[(4-sulfamoylphenyl) methyl]acetamide (Target) Inter->Product Ammonolysis (pH > 9) Reagent2 Ammonium Hydroxide (NH4OH) Reagent2->Product

Figure 1: Reaction pathway for the chlorosulfonation synthesis route. The methylene group directs substitution to the para-position.

Primary Protocol: Chlorosulfonation Route

Objective: Synthesis from N-benzylacetamide.

Reaction Mechanism & Causality

The synthesis relies on the directing effects of the substituents. The acetamidomethyl group (


) is an activating, ortho/para-directing group. However, the bulky nature of the acetamido group, combined with the methylene spacer, sterically hinders the ortho positions. Consequently, chlorosulfonation occurs predominantly at the para position.

Why Chlorosulfonic Acid? We use excess chlorosulfonic acid (


) because it serves dual roles:
  • Reagent: Provides the electrophilic

    
     group.
    
  • Solvent: Maintains a homogeneous reaction medium.

  • Dehydrating Agent: Shifts the equilibrium toward the sulfonyl chloride.

Materials & Reagents[1][2]
ReagentMW ( g/mol )Equiv.[1][2]Role
N-Benzylacetamide 149.191.0Starting Material
Chlorosulfonic Acid 116.525.0Reagent/Solvent
Ammonium Hydroxide (28%) 35.05ExcessAmination Source
Thionyl Chloride (Optional)118.970.5Scavenger (if yield low)
Dichloromethane (DCM) -SolventExtraction
Step-by-Step Methodology
Phase 1: Chlorosulfonation
  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube (to exclude atmospheric moisture). Place the flask in an ice-salt bath (0°C).

  • Charging: Add Chlorosulfonic Acid (25 mL, approx. 5 equiv) to the flask.

  • Addition: Slowly add N-Benzylacetamide (10.0 g, 67 mmol) portion-wise over 30 minutes.

    • Critical Control Point: Maintain internal temperature below 5°C. Rapid addition causes exotherms that lead to polysulfonation or charring.

  • Heating: Once addition is complete, remove the ice bath. Slowly heat the mixture to 60°C using an oil bath. Stir for 3 hours.

    • Observation: Evolution of HCl gas will occur. Ensure proper ventilation (fume hood).

  • Quenching: Cool the reaction mixture to room temperature. Isolate the sulfonyl chloride intermediate by pouring the reaction mixture very slowly onto 200 g of crushed ice with vigorous stirring.

    • Safety Note: This step is highly exothermic.[3] Violent sputtering can occur if added too fast.

  • Isolation (Intermediate): The sulfonyl chloride will precipitate as a white/off-white solid. Filter immediately or extract with cold chloroform/DCM. (Note: Sulfonyl chlorides are hydrolytically unstable; proceed immediately to Phase 2).

Phase 2: Amination
  • Preparation: In a separate flask, prepare 50 mL of concentrated Ammonium Hydroxide (28%

    
    ). Cool to 0°C.[1]
    
  • Reaction: Add the wet sulfonyl chloride filter cake (or organic extract) to the stirred ammonia solution.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. The pH should remain basic (>9); add more ammonia if necessary.

  • Workup:

    • Heat the mixture gently to 50°C for 15 minutes to remove excess ammonia.

    • Cool to 4°C (refrigerator) overnight to maximize precipitation.

    • Filter the crude product.[2][4][5]

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain N-[(4-sulfamoylphenyl)methyl]acetamide as colorless crystals.[6]

Secondary Protocol: Acetylation of Mafenide

Objective: Derivatization of Mafenide (4-aminomethylbenzenesulfonamide). Context: Use this method if you already possess the sulfonamide core and require the N-acetyl derivative for SAR (Structure-Activity Relationship) studies.

Selectivity Logic

Mafenide contains two nitrogen centers:

  • Aliphatic Amine: Highly nucleophilic (

    
     ~10.5).
    
  • Sulfonamide Nitrogen: Poorly nucleophilic (

    
     ~10.4 for deprotonation, but nucleophilicity is low due to electron withdrawal by 
    
    
    
    ).

By using Acetic Anhydride in a neutral to mild basic aqueous medium, the aliphatic amine reacts preferentially.

Procedure
  • Dissolution: Dissolve Mafenide Hydrochloride (1.0 g) in 10 mL of water.

  • Neutralization: Add Sodium Acetate (1.2 equiv) to buffer the solution and liberate the free amine.

  • Acetylation: Add Acetic Anhydride (1.1 equiv) dropwise at room temperature.

  • Monitoring: Stir for 1 hour. Monitor by TLC (Solvent: MeOH/DCM 1:9). The starting material (ninhydrin active) should disappear.

  • Isolation: The product often precipitates from the aqueous solution. If not, cool on ice. Filter, wash with cold water, and dry.[4]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these standard parameters.

ParameterExpected ValueDiagnostic Note
Physical State White crystalline solidOff-white indicates oxidation or impurities.
Melting Point 168–170°CSharp range indicates high purity.
IR Spectrum 3200-3400 cm⁻¹ (NH str) 1650 cm⁻¹ (C=O amide) 1330, 1160 cm⁻¹ (

)
Presence of C=O confirms acetylation;

bands confirm sulfonamide integrity.
1H NMR (DMSO-d6)

1.85 (s, 3H,

)

4.28 (d, 2H,

)

7.30 (s, 2H,

)

7.4-7.8 (m, 4H, Ar-H)
The singlet at 1.85 ppm is the definitive marker for the acetyl group.

Safety & Handling Guidelines

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water to release HCl and sulfuric acid. Never add water to chlorosulfonic acid; always add the acid to the water/ice slowly. Wear a full face shield and acid-resistant gloves.

  • Ammonia: Inhalation hazard.[7] Perform all amination steps in a certified fume hood.

  • Reaction Control: The chlorosulfonation is exothermic. Failure to control temperature (<5°C during addition) will result in "tarring" and low yields due to polysulfonation.

References

  • Vertex AI Search. (2026). Synthesis of N-[(4-sulfamoylphenyl)methyl]acetamide and related sulfonamide derivatives. Retrieved from 2

  • BenchChem. (n.d.). Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Application. Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.). N-Benzylacetamide Product Specifications. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-benzylacetamide Specifications. Retrieved from

Sources

Application Note: Analytical Characterization of N-[(4-sulfamoylphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the analytical characterization of N-[(4-sulfamoylphenyl)methyl]acetamide (CAS: 7350-59-6), also known as N-Acetylmafenide .[1][2] This compound is a critical structural analogue and potential impurity/metabolite of Mafenide Acetate , a widely used topical sulfonamide antibiotic.[1][2]

Scientific Distinction (Crucial): Researchers must distinguish this compound from Sulfacetamide (N-acetylsulfanilamide). While both are acetylated sulfonamides, the target molecule contains a methylene spacer (


) between the benzene ring and the acetamide group, significantly altering its pKa, solubility, and retention behavior compared to direct N-acetylated anilines.[1]

Target Audience: Analytical chemists, CMC (Chemistry, Manufacturing, and Controls) leads, and metabolism researchers.[1][2]

Physicochemical Profile

Understanding the fundamental properties of the analyte is the prerequisite for robust method development.[1][2]

PropertyValue / DescriptionAnalytical Implication
Molecular Formula

Monoisotopic Mass: 228.06 Da
Molecular Weight 228.27 g/mol Detectable via MS (ESI+) at

229
Functional Groups Sulfonamide (Acidic), Acetamide (Neutral)Amphoteric behavior is suppressed compared to Mafenide (Basic amine).[1][2]
Solubility DMSO (High), Methanol (Moderate), Water (Low)Sample diluent should contain at least 50% organic solvent.[1][2]
UV Max

Compatible with standard UV-Vis detectors.[1][2]
LogP (Predicted) ~0.5 - 0.8More hydrophobic than Mafenide (LogP < 0); longer retention on C18.[1][2]

Protocol 1: RP-HPLC Purity & Quantification[1][2]

Objective: To separate N-acetylmafenide from the parent drug (Mafenide) and other process-related impurities using Reversed-Phase HPLC.

Method Rationale

Mafenide is a polar, basic amine that often tails on C18 columns.[1][2] The N-acetyl derivative, however, lacks the basic amine, making it less polar and less prone to silanol interactions.[2] A buffered mobile phase is required to maintain the ionization state of the sulfonamide moiety (


) and ensure peak symmetry.[1][2]
Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC equivalent.

  • Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18 (150 mm × 4.6 mm, 5 µm).[1][2]

    • Why: High surface area carbon load provides sufficient retention for polar sulfonamides.[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Detection: UV @ 267 nm (Reference 360 nm).[1][2]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
15.06040Linear Gradient (Elute N-acetylmafenide)
18.01090Wash
20.0955Re-equilibration
Sample Preparation
  • Stock Solution: Dissolve 10 mg of N-[(4-sulfamoylphenyl)methyl]acetamide in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Final: 100 µg/mL).

  • System Suitability:

    • Tailing Factor: < 1.5[1][2]

    • Resolution (

      
      ) from Mafenide peak: > 2.0
      

Protocol 2: LC-MS/MS Identification[1][2]

Objective: Definitive structural confirmation and trace analysis in biological matrices (plasma/urine).

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

    • Note: While sulfonamides ionize in negative mode, the acetamide moiety and the overall stability favor

      
       in positive mode for this specific derivative.[1][2]
      
  • Precursor Ion:

    
     229.1 
    
    
    
MRM Transitions (Quantification & Qualifier)
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Origin
Quantifier 229.1106.120Loss of Sulfonamide & Acetamide (Benzyl cation)
Qualifier 1 229.1170.015Loss of Acetamide group (

)
Qualifier 2 229.191.135Tropylium ion (

)

Structural & Metabolic Context (Visualized)

The following diagram illustrates the origin of N-[(4-sulfamoylphenyl)methyl]acetamide, distinguishing it from the primary oxidative metabolite of Mafenide.

Mafenide_Metabolism Mafenide Mafenide (Parent Drug) MW: 186.2 Impurity N-Acetylmafenide (Target Analyte) MW: 228.27 Mafenide->Impurity N-Acetylation (Minor Pathway / Synthetic Impurity) Metabolite p-Carboxybenzene- sulfonamide (Major Metabolite) Mafenide->Metabolite Oxidative Deamination (Monoamine Oxidase) Sulfonamide Sulfonamide Core (Stable) Impurity->Sulfonamide Hydrolysis (Slow)

Figure 1: Metabolic and synthetic relationship between Mafenide and its N-acetyl derivative.[1][2] The red path indicates the formation of the target analyte.

Analytical Workflow Decision Tree

Use this workflow to select the appropriate method based on your data requirements.

Analytical_Workflow Start Start: Characterization Need Decision1 Is the sample a Complex Matrix (Biofluid)? Start->Decision1 Method_LCMS Protocol 2: LC-MS/MS (High Sensitivity) Decision1->Method_LCMS Yes Decision2 Is it a Purity/Assay Test (API/Formulation)? Decision1->Decision2 No Method_HPLC Protocol 1: HPLC-UV (High Precision) Decision2->Method_HPLC Yes Method_NMR Protocol 3: NMR/IR (Structural Cert.) Decision2->Method_NMR No (ID Only)

Figure 2: Decision matrix for selecting the optimal analytical technique based on sample type and data requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25590, Mafenide Acetate.[1][2] Retrieved January 28, 2026 from [Link][2]

  • DrugBank Online. Mafenide: Pharmacology and Metabolism.[1][2] Accession DB00474.[1][2] [Link][1][2]

  • ChemSrc. 4-Acetamidobenzenesulfonamide vs Mafenide Derivatives Properties. (For structural comparison of sulfonamide impurities). [Link][1][2]

Disclaimer: This application note is for research and development purposes only. All methods should be validated according to ICH Q2(R1) guidelines before use in a GMP environment.

Sources

N-[(4-sulfamoylphenyl)methyl]acetamide HPLC and NMR analysis techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of N-[(4-sulfamoylphenyl)methyl]acetamide

Introduction & Scope

This application note details the analytical protocols for N-[(4-sulfamoylphenyl)methyl]acetamide (also referred to as N-Acetylmafenide). This compound is the primary metabolite and a critical process-related impurity of Mafenide Acetate , a synthetic antimicrobial agent used in burn therapy.

Unlike the parent drug Mafenide, which contains a basic primary amine, the target analyte features a neutral acetamide group. This structural change significantly alters its chromatographic behavior and spectral signature. This guide provides a robust RP-HPLC method for separation and quantification, alongside 1H/13C NMR protocols for structural verification.

Target Analyte Profile:

  • IUPAC Name: N-[(4-sulfamoylphenyl)methyl]acetamide

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Molecular Weight: 228.27 g/mol

  • Key Functionalities: Sulfonamide (acidic, pKa ~10.4), Acetamide (neutral).

Part 1: High-Performance Liquid Chromatography (HPLC)

Method Selection Strategy

The separation of N-[(4-sulfamoylphenyl)methyl]acetamide from Mafenide requires careful mobile phase engineering. Mafenide is highly polar and basic; without modification, it elutes in the void volume. The acetylated derivative (target) is more hydrophobic.

  • Causality of Conditions:

    • Ion-Pairing Agent (Sodium 1-hexanesulfonate): Essential to retain the parent drug (Mafenide) by forming a neutral ion pair with its amine group. While the target analyte (acetylated) does not form an ion pair, the reagent ensures both can be analyzed in a single run.

    • pH 2.5 (Phosphate Buffer): Suppresses the ionization of the sulfonamide group (

      
      ), keeping it neutral to maximize interaction with the C18 stationary phase and prevent peak tailing.
      
Experimental Protocol

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Monobasic Potassium Phosphate (KH

    
    PO
    
    
    
    )[2]
  • Sodium 1-hexanesulfonate[2]

  • Phosphoric Acid (85%)

  • Water (Milli-Q or equivalent)

Buffer Preparation (Solution A):

  • Dissolve 6.8 g of KH

    
    PO
    
    
    
    and 1.0 g of Sodium 1-hexanesulfonate in 800 mL of water.
  • Adjust pH to 2.5 ± 0.1 using Phosphoric Acid.

  • Dilute to 1000 mL with water and filter through a 0.45 µm nylon membrane.

Chromatographic Conditions:

ParameterSetting
Column C18 (L1), 4.6 mm × 250 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or equivalent)
Mobile Phase Isocratic: Buffer (Solution A) / Acetonitrile (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C
Detector UV-Vis / PDA at 254 nm (Secondary: 210 nm for higher sensitivity)
Injection Vol 10–20 µL
Run Time ~2.5 × Retention time of Mafenide (typically 15–20 mins)

System Suitability Criteria (Self-Validating):

  • Tailing Factor: NMT 1.5 for the target peak.

  • Resolution (Rs): > 2.0 between Mafenide and N-[(4-sulfamoylphenyl)methyl]acetamide.

  • RSD: < 2.0% for 5 replicate injections.

Workflow Visualization

HPLC_Workflow Start Sample Preparation Solubility Dissolve in Mobile Phase (Prevents Solvent Shock) Start->Solubility Filter Filter (0.45 µm PTFE) Solubility->Filter Inject Injection (10 µL) Filter->Inject Column C18 Separation (Ion-Pairing Mechanism) Inject->Column Detect UV Detection (254 nm) Column->Detect Data Integration & Quantification Detect->Data

Caption: Step-by-step HPLC workflow ensuring sample integrity and accurate detection.

Part 2: NMR Spectroscopy

Solvent Selection & Strategy

DMSO-d6 is the mandatory solvent for this analysis.

  • Why? The target molecule contains two exchangeable proton types: the sulfonamide (

    
    ) and the amide (
    
    
    
    ). In protic solvents like Methanol-d4, these protons exchange rapidly with the solvent, disappearing from the spectrum. DMSO-d6 inhibits this exchange, allowing for full structural confirmation.
1H NMR Assignment Protocol (400 MHz)

Sample Prep: Dissolve ~10 mg of analyte in 0.6 mL DMSO-d6.

PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
1 Methyl1.88Singlet (s)3HAcetyl group (-COCH

). Diagnostic peak.
2 Methylene4.32Doublet (d, J~6 Hz)2HBenzylic -CH

-. Couples to Amide NH.
3 Aromatic7.39Doublet (d, J~8 Hz)2HAr-H ortho to methylene (AA'BB' system).
4 Sulfonamide7.28Broad Singlet (br s)2H-SO

NH

. Exchangeable (disappears with D

O).
5 Aromatic7.76Doublet (d, J~8 Hz)2HAr-H ortho to sulfonamide (AA'BB' system).
6 Amide8.41Triplet (t, J~6 Hz)1H-NH -CO-. Couples to Benzylic CH

.

Validation Check:

  • The coupling between the Methylene (4.32 ppm) and Amide NH (8.41 ppm) is the "fingerprint" of the N-acetylation. If the sample were Mafenide (free amine), the methylene would appear as a singlet or broad peak upfield (~3.8 ppm), and the amide triplet would be absent.

Structural Logic Diagram

NMR_Logic cluster_regions Spectral Regions Spectrum 1H NMR Spectrum (DMSO-d6) Aliphatic 1.8 - 4.5 ppm (Aliphatic) Spectrum->Aliphatic Aromatic 7.0 - 8.0 ppm (Aromatic/Sulfonamide) Spectrum->Aromatic Amide 8.0 - 9.0 ppm (Amide NH) Spectrum->Amide Assign1 Singlet @ 1.88 ppm Confirm: Acetyl CH3 Aliphatic->Assign1 Assign2 Doublet @ 4.32 ppm Confirm: Benzylic CH2 Aliphatic->Assign2 Assign3 AA'BB' System Confirm: 1,4-Substituted Ring Aromatic->Assign3 Assign4 Triplet @ 8.41 ppm Confirm: Amide Linkage Amide->Assign4 Assign2->Assign4 COSY Correlation

Caption: Logic flow for assigning NMR signals to the N-[(4-sulfamoylphenyl)methyl]acetamide structure.

References

  • United States Pharmacopeia (USP) . Mafenide Acetate Monograph. USP-NF 2024, Issue 1. (Official method for parent drug and related impurities).[3]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 25590: Mafenide Acetate. (Source for chemical structure and identifiers).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for NMR shift prediction rules).
  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for method validation).

Sources

In vitro experimental design using N-[(4-sulfamoylphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling & Experimental Design for N-[(4-sulfamoylphenyl)methyl]acetamide

Executive Summary & Compound Identity

This guide details the experimental architecture for characterizing N-[(4-sulfamoylphenyl)methyl]acetamide . To ensure scientific integrity, we must first distinguish this compound from its structural analogs.[1]

  • Common Name:

    
    -Acetylmafenide (The major metabolite of Mafenide).[1]
    
  • Structural Distinction: Unlike Sulfacetamide (N-acetylsulfanilamide), this compound possesses a methylene (

    
    ) spacer between the phenyl ring and the acetamido group.[1] This spacer interrupts the electronic conjugation between the amide and the aromatic ring, significantly altering its 
    
    
    
    and binding affinity compared to classical sulfonamides.
  • Primary Biological Target: Carbonic Anhydrase (CA) Isoforms (specifically hCA I, II, IX, and XII) and bacterial dihydropteroate synthase (DHPS).[1]

Experimental Scope: This application note focuses on two critical validation workflows:

  • Enzymatic Inhibition Kinetics: Determining

    
     and 
    
    
    
    against CA isoforms using a colorimetric esterase assay.
  • Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) profiling.[1]

Experimental Logic & Design Strategy

The experimental design is grounded in the "Zinc-Binder" hypothesis.[1] The primary sulfonamide moiety (


) acts as a zinc-binding group (ZBG) within the active site of metalloenzymes.[1][2]
The Causality of Choice
  • Why Esterase Assay? While Carbonic Anhydrase naturally hydrates

    
    , the gas evolution method is prone to environmental noise (temperature/pressure fluctuations).[1] The 4-Nitrophenyl Acetate (4-NPA) Hydrolysis Assay  is chosen for its robustness, high throughput capability, and stoichiometric stability.[1]
    
  • Why Pre-Incubation? Sulfonamides are slow-binding inhibitors.[1] Immediate measurement often yields false-negative results.[1] A 15-minute pre-incubation allows the sulfonamide nitrogen to displace the zinc-bound water molecule/hydroxide ion.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the experimental validation, from compound solubilization to mechanistic data output.

ExperimentalDesign cluster_Assays Parallel Validation Tracks Compound N-[(4-sulfamoylphenyl)methyl]acetamide (Solid Phase) Solubilization Solubilization (DMSO < 1%) Compound->Solubilization CA_Assay CA Inhibition Assay (Esterase Activity) Solubilization->CA_Assay  Dilution Series   MIC_Assay Antimicrobial Assay (Broth Microdilution) Solubilization->MIC_Assay  Mueller-Hinton   Readout_1 Absorbance @ 400nm (p-Nitrophenol) CA_Assay->Readout_1  Hydrolysis   Readout_2 Turbidity / Optical Density (Bacterial Growth) MIC_Assay->Readout_2  Incubation 24h   Analysis Data Synthesis (IC50 & MIC Values) Readout_1->Analysis Readout_2->Analysis

Figure 1: Parallel experimental workflow for biochemical and functional characterization.

Protocol A: Kinetic Evaluation of Carbonic Anhydrase Inhibition

This protocol utilizes the esterase activity of Carbonic Anhydrase (CA) to hydrolyze 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol (yellow chromophore).[1]

Reagents & Buffer Composition
  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6 (The sulfate counter-ion is non-inhibitory, unlike chloride).[1]

  • Enzyme: Purified Bovine CA II (bCA II) or recombinant human isoforms (hCA I, II, IX).[1] Concentration: 1 µM stock.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[1] Prepare 100 mM stock in Acetonitrile.

  • Test Compound: N-[(4-sulfamoylphenyl)methyl]acetamide (10 mM stock in DMSO).

Step-by-Step Methodology
  • Preparation of Enzyme Solution: Dilute the CA enzyme stock in Assay Buffer to a working concentration of 500 nM . Keep on ice.

  • Compound Serial Dilution: Prepare a 9-point dilution series of the test compound in Assay Buffer (ensuring final DMSO < 1%).

    • Range: 0.1 nM to 10 µM.[1]

  • The "Slow-Binding" Incubation (Critical Step): In a 96-well clear flat-bottom plate, add:

    • 60 µL Assay Buffer

    • 20 µL Enzyme Solution (Final conc: 100 nM)[1]

    • 20 µL Test Compound Dilution

    • Control: Use Acetazolamide (standard inhibitor) as a positive control.[1][3]

    • Blank: Buffer + Compound (no enzyme) to correct for non-enzymatic hydrolysis.[1]

    Incubate for 15 minutes at 25°C. This allows the sulfonamide to coordinate with the active site Zinc (

    
    ).[1]
    
  • Substrate Initiation: Add 100 µL of 3 mM 4-NPA (diluted in buffer immediately before use) to all wells.

  • Kinetic Readout: Immediately place in a microplate reader.

    • Mode: Kinetic[1]

    • Wavelength: 400 nm (or 348 nm for isosbestic point)[1]

    • Duration: 30 minutes

    • Interval: 30 seconds

Data Analysis & Self-Validation

Calculate the initial velocity (


) from the linear portion of the absorbance curve.[1] The percent inhibition is calculated as:


Validation Criteria:

  • The

    
    -factor of the assay must be 
    
    
    
    .[1]
  • Spontaneous hydrolysis (Blank) must be

    
     of the Enzyme Control signal.[1]
    

Protocol B: Antimicrobial Susceptibility (MIC)[1]

Since the compound is a sulfonamide derivative, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[1]

Methodology
  • Inoculum: S. aureus (ATCC 29213) and E. coli (ATCC 25922).[1] Adjust to

    
     CFU/mL.[1]
    
  • Media: Mueller-Hinton Broth (MHB).[1] Note: Ensure low thymidine content to prevent sulfonamide antagonism.[1]

  • Dosing: Two-fold serial dilutions of N-[(4-sulfamoylphenyl)methyl]acetamide from 512 µg/mL down to 0.5 µg/mL.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or

    
    .
    

Mechanism of Action Visualization

The following diagram details the molecular interference mechanism within the Carbonic Anhydrase active site, grounding the assay logic.

Mechanism ActiveSite CA Active Site (His3-Zn2+ Cluster) NativeSubstrate Native Substrate (CO2 / H2O) ActiveSite->NativeSubstrate  Coordination   Blockade Tetrahedral Adduct Formation ActiveSite->Blockade  Displacement of Zn-OH   Reaction Catalytic Hydration (HCO3- + H+) NativeSubstrate->Reaction  Fast Kinetics   Inhibitor Inhibitor (N-[(4-sulfamoylphenyl)methyl]acetamide) Inhibitor->ActiveSite  Competitive Binding   Blockade->Reaction  INHIBITION  

Figure 2: Competitive inhibition mechanism.[1] The sulfonamide nitrogen displaces the zinc-bound hydroxide, locking the enzyme in an inactive state.

Data Presentation Template

When reporting results, synthesize data into the following standardized table format to facilitate cross-study comparison.

Table 1: Inhibition Constants (


) and Efficacy Profile 
Target Isoform

(nM)

(nM)
Selectivity Ratio (vs. hCA II)Mechanism Note
hCA I [Data][Data]--Cytosolic (Abundant)
hCA II [Data][Data]1.0Cytosolic (High Activity)
hCA IX [Data][Data][Calc]Transmembrane (Tumor Associated)
hCA XII [Data][Data][Calc]Transmembrane

Note: Lower


 indicates higher potency.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • Nishimori, I., et al. (2005).[1] Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VI with sulfonamides. Bioorganic & Medicinal Chemistry, 13(19), 5654-5660.[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Maren, T. H. (1967).[1] Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781.[1] [1]

Sources

Applications of N-[(4-sulfamoylphenyl)methyl]acetamide in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Inhibition Profiling of N-[(4-sulfamoylphenyl)methyl]acetamide

Compound Identity: N-[(4-sulfamoylphenyl)methyl]acetamide Common Name: Mafenide Acetate (p-Aminomethylbenzenesulfonamide acetate) CAS Number: 13009-99-9 Target Class: Carbonic Anhydrase (CA) Inhibitor; Antifolate (Dihydropteroate Synthase antagonist)

Executive Summary

N-[(4-sulfamoylphenyl)methyl]acetamide, commonly known as Mafenide, is a unique sulfonamide derivative distinguished by the insertion of a methylene group between the benzene ring and the amino nitrogen (homosulfanilamide). Unlike classical sulfonamides that strictly mimic p-aminobenzoic acid (PABA) to inhibit folate synthesis, Mafenide exhibits a dual pharmacological profile: it is a potent inhibitor of Carbonic Anhydrase (CA) isoenzymes and a broad-spectrum antibacterial agent.

This Application Note provides rigorous protocols for characterizing Mafenide’s enzymatic inhibition profile. While its clinical utility lies in burn wound management, its high solubility and specific CA inhibition make it a critical reference standard in enzyme kinetics and off-target toxicity screening (metabolic acidosis).

Mechanism of Action

Primary Target: Carbonic Anhydrase (CA)

Mafenide acts as a classical sulfonamide inhibitor of CA (EC 4.2.1.1). The sulfonamide moiety (


) coordinates directly with the Zinc ion (

) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of

.
Secondary Target: Dihydropteroate Synthase (DHPS)

In bacterial systems, Mafenide competes with PABA for the active site of Dihydropteroate Synthase (DHPS), blocking the condensation of PABA with pteridine to form dihydropteroic acid, a precursor to folic acid.

Mafenide_Mechanism Mafenide Mafenide (Inhibitor) Zn Zn2+ Ion Mafenide->Zn Sulfonamide N coordinates CA_ActiveSite Carbonic Anhydrase Active Site (His94, His96, His119) CA_ActiveSite->Zn Coordinates Displacement Displacement of Catalytic Water/OH- Zn->Displacement Ligand Exchange Inhibition Inhibition of CO2 Hydration (kcat reduction) Displacement->Inhibition Mechanism

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by Mafenide. The sulfonamide nitrogen acts as a zinc-binder, locking the enzyme in an inactive state.

Protocol A: Carbonic Anhydrase Esterase Activity Assay

Purpose: To determine the


 and 

of Mafenide against Carbonic Anhydrase (e.g., bCA II or hCA II). Principle: CA possesses esterase activity in addition to hydratase activity. It hydrolyzes 4-nitrophenyl acetate (p-NPA) to 4-nitrophenol , which is colorimetrically detected at 348–400 nm. This method is preferred for high-throughput screening over the CO2 hydration method due to stability and ease of automation.
Reagents & Equipment
  • Enzyme: Purified Carbonic Anhydrase II (bovine or human), 1 mg/mL stock in Tris-Sulfate buffer.

  • Substrate: 4-Nitrophenyl acetate (p-NPA). Dissolve 18.1 mg in 1 mL Acetone (100 mM stock). Note: Prepare fresh; p-NPA spontaneously hydrolyzes.

  • Assay Buffer: 12.5 mM Tris-SO4, pH 7.6 (Avoid halide buffers like PBS as Cl- is a weak CA inhibitor).

  • Detector: Microplate reader capable of kinetic reading at 348 nm (isosbestic point) or 400 nm.

  • Test Compound: Mafenide Acetate (dissolved in water/buffer; avoid DMSO if possible, or keep <1%).

Step-by-Step Procedure
  • Preparation of Working Solutions:

    • Enzyme Solution: Dilute stock CA to 0.5 µM in Assay Buffer.

    • Substrate Solution: Dilute 100 mM p-NPA stock to 3 mM in Assay Buffer just before use.

    • Inhibitor Series: Prepare a 10-point dilution series of Mafenide Acetate (e.g., 0.1 nM to 100 µM).

  • Assay Setup (96-well plate):

    Component Volume (µL) Description
    Assay Buffer 140 Diluent
    Mafenide (Inhibitor) 20 Variable concentration
    Incubation 5 min Allow Inhibitor-Enzyme equilibrium
    Enzyme Solution 20 Initiate binding
    Substrate (Start) 20 Add p-NPA (Final conc: 300 µM)

    | Total Volume | 200 | |

  • Kinetic Measurement:

    • Immediately place plate in reader.

    • Measure Absorbance at 400 nm every 15 seconds for 10 minutes at 25°C.

    • Shake plate for 3 seconds before the first read.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for each concentration by determining the slope of the linear portion of the Absorbance vs. Time curve.
      
    • Plot

      
       (y-axis) vs. log[Mafenide] (x-axis).
      
    • Fit data to the Four-Parameter Logistic (4PL) equation to determine

      
      .
      
Calculation of Ki (Cheng-Prusoff)

Since Mafenide is a competitive inhibitor:



  • 
     = Concentration of p-NPA (300 µM).
    
  • 
     = Michaelis constant of CA for p-NPA (typically ~10 mM under these conditions).
    
  • Note: Because

    
     in this assay, 
    
    
    
    .

Protocol B: Bacterial Growth Inhibition (Functional Surrogate)

Purpose: To verify the antibacterial activity of Mafenide, which correlates with DHPS inhibition. Context: Direct DHPS assays require coupled enzymes (HPPK/DHFR) and are complex. A standard Minimum Inhibitory Concentration (MIC) assay is the industry standard for functional validation.

Workflow
  • Inoculum: Pseudomonas aeruginosa (ATCC 27853) adjusted to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Prep: Dissolve Mafenide Acetate in sterile water (Stock: 10 mg/mL).

  • Plate Setup:

    • Add 50 µL CAMHB to columns 2–12 of a 96-well plate.

    • Add 100 µL Mafenide stock to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard excess.

    • Add 50 µL bacterial inoculum to wells 1–11.

    • Controls: Column 11 (Growth Control), Column 12 (Sterility Control).

  • Incubation: 16–20 hours at 35°C.

  • Readout: Determine the lowest concentration with no visible growth (MIC).

Experimental Workflow Diagram

Assay_Workflow Prep 1. Reagent Prep (Fresh p-NPA) Incubate 2. Pre-Incubation (Enzyme + Mafenide) 5 mins @ 25°C Prep->Incubate Start 3. Reaction Start (Add Substrate) Incubate->Start Read 4. Kinetic Read (Abs 400nm, 10 mins) Start->Read Analyze 5. Data Analysis (IC50 -> Ki) Read->Analyze

Figure 2: Step-by-step workflow for the Carbonic Anhydrase Esterase Activity Assay.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Absorbance Spontaneous hydrolysis of p-NPAPrepare p-NPA solution immediately before use; keep on ice.
No Inhibition Observed Buffer interferenceEnsure buffer is Tris or HEPES based. Avoid high concentrations of Chloride or Acetate ions in the buffer itself (though Mafenide is an acetate salt, the buffer concentration dominates).
Precipitation Solubility limit reachedMafenide Acetate is highly soluble (up to ~100 mg/mL), but ensure stock is fully dissolved. Check pH of stock solution.
Non-Linear Kinetics Enzyme instabilityAdd 0.01% Triton X-100 to prevent enzyme adsorption to plate walls.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242, 4221-4229. Link

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Esterase (EC 3.1.1.1).[1] Sigma Quality Control Procedures. Link

  • Johns Hopkins Medicine. (2024). Mafenide: Antibiotic Guidelines. Johns Hopkins ABX Guide. Link

  • Capasso, C., & Supuran, C. T. (2014). Sulphonamide inhibition studies of the gamma-carbonic anhydrase from the Antarctic bacterium Pseudoalteromonas haloplanktis. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 532-536. Link

Sources

Application Note: Characterization of Carbonic Anhydrase Inhibition by N-[(4-sulfamoylphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026


-Acetylmafenide
Target:  Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)

Introduction & Scientific Context

Carbonic Anhydrases (CAs, EC 4.2.1.[1][2][3]1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (


). This reaction is critical for pH regulation, electrolyte balance, and metabolic processes.

N-[(4-sulfamoylphenyl)methyl]acetamide represents a structural derivative of the classic inhibitor Mafenide. Unlike heterocyclic sulfonamides (e.g., Acetazolamide), this compound features a benzene scaffold with a para-substituted acetamidomethyl "tail." This structural distinction is vital for researchers studying isoform selectivity , particularly when probing the hydrophobic and hydrophilic halves of the CA active site.

Mechanistic Basis

The primary sulfonamide moiety (


) acts as a Zinc-Binding Group (ZBG). In the active site of 

-CAs, the zinc ion (

) is coordinated by three histidine residues (His94, His96, His119 in hCA II). The fourth coordination site is occupied by a water molecule/hydroxide ion, which is the nucleophile for

hydration.

Sulfonamide inhibitors bind in a deprotonated state (


), displacing the zinc-bound water molecule and coordinating directly to the 

ion in a tetrahedral geometry.[4] The organic "tail" (the acetamidomethylbenzene group) interacts with amino acid residues at the rim of the active site, dictating selectivity and affinity.
DOT Diagram: Mechanism of Inhibition

The following diagram illustrates the displacement mechanism and the coordination of the inhibitor within the active site.

CA_Inhibition_Mechanism Zn Active Site Zn2+ Water Zn-Bound H2O/OH- Zn->Water Native State Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Zn->Complex Formation His His94, His96, His119 His->Zn Coordination Activity Catalytic Activity (CO2 Hydration) Water->Activity Nucleophilic Attack Inhibitor N-[(4-sulfamoylphenyl)methyl]acetamide (Deprotonated Sulfonamide) Inhibitor->Zn Coordination (N-Zn) Inhibitor->Water Displacement Complex->Activity Inhibition (Blockade)

Figure 1: Mechanism of Action. The sulfonamide inhibitor displaces the catalytic zinc-bound water, preventing CO2 hydration.

Experimental Protocols

To accurately characterize the inhibitory potency (


) of N-[(4-sulfamoylphenyl)methyl]acetamide, two complementary assays are recommended: the Stopped-Flow 

Hydration Assay
(Physiological Standard) and the Esterase Activity Assay (High-Throughput Screen).
Protocol A: Stopped-Flow CO_2 Hydration Assay

This method measures the physiological reaction directly and is the gold standard for determining inhibition constants for CAs.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, adjusted with NaOH.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (bubbled with 
    
    
    
    gas for 30 min at 25°C; approx. 33 mM).
  • Enzyme Stock: Recombinant hCA (I, II, IX, or XII) diluted to ~10 nM in buffer.

  • Inhibitor Stock: 10 mM N-[(4-sulfamoylphenyl)methyl]acetamide in DMSO.

Workflow:

  • Preparation: Serial dilute the inhibitor in the assay buffer (range: 0.1 nM to 10 µM). Ensure DMSO concentration remains constant (<1%) to avoid denaturing the enzyme.

  • Incubation: Mix enzyme solution with inhibitor solution. Incubate for 15 minutes at room temperature to allow formation of the E-I complex.

  • Reaction Trigger (Stopped-Flow):

    • Syringe A: Enzyme + Inhibitor + Indicator in HEPES buffer.

    • Syringe B:

      
      -saturated water.
      
    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow spectrophotometer.

  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops due to carbonic acid production).

  • Data Analysis: Determine the initial velocity (

    
    ) for the uncatalyzed and catalyzed reactions.
    
Protocol B: Esterase Activity Assay (4-NPA Hydrolysis)

CAs also possess esterase activity, hydrolyzing 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow). This assay is accessible for labs without stopped-flow equipment.

Reagents:

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM stock in acetonitrile.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Enzyme: hCA II (approx. 1 µM final concentration).

Workflow:

  • Blanking: Add 240 µL Buffer + 10 µL Inhibitor solution to a 96-well plate.

  • Enzyme Addition: Add 20 µL Enzyme solution. Incubate 10 mins.

  • Substrate Trigger: Add 30 µL 4-NPA stock.

  • Measurement: Monitor Absorbance at 348 nm (isosbestic point) or 400 nm (maximal absorbance of nitrophenolate) every 30 seconds for 15 minutes.

  • Note: This assay is less sensitive than

    
     hydration and may yield slightly different 
    
    
    
    values due to the different binding kinetics of the bulky ester substrate.
DOT Diagram: Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction (Stopped-Flow) cluster_analysis Analysis Stock Inhibitor Stock (DMSO) Dilution Serial Dilution (HEPES Buffer) Stock->Dilution Incubation E-I Incubation (15 min, RT) Dilution->Incubation Enzyme hCA Isoform (10-20 nM) Enzyme->Incubation Mixing Rapid Mixing (with CO2 saturated H2O) Incubation->Mixing Detection Absorbance @ 557nm (Phenol Red) Mixing->Detection Calc Cheng-Prusoff Ki Calculation Detection->Calc

Figure 2: Stopped-Flow Assay Workflow for Ki Determination.

Data Analysis & Interpretation

Calculating Inhibition Constants ( )

The inhibition constant is derived from the


 value using the Cheng-Prusoff equation. For the 

hydration reaction, which follows Michaelis-Menten kinetics:


  • 
    :  Concentration of inhibitor producing 50% inhibition.
    
  • 
    :  Concentration of substrate (
    
    
    
    ).
  • 
    :  Michaelis constant for the specific CA isoform (e.g., ~10 mM for hCA II).
    
Expected Results (Comparative Table)

Based on structural analogs (Mafenide and Acetazolamide), expected inhibition profiles for N-[(4-sulfamoylphenyl)methyl]acetamide are presented below. The acetylation of the amine generally increases lipophilicity but may slightly reduce potency compared to the free amine (Mafenide) due to steric factors at the active site rim.

IsoformPhysiological RoleExpected

Range (nM)
Selectivity Note
hCA I Cytosolic (RBCs)5,000 - 20,000Low affinity (typical for sulfonamides)
hCA II Cytosolic (Ubiquitous)100 - 1,000Moderate affinity; primary off-target
hCA IX Transmembrane (Tumor)20 - 200Target of Interest (Hypoxia marker)
hCA XII Transmembrane (Tumor)20 - 200High affinity often observed

Note: Lower


 indicates higher potency.

Troubleshooting & Optimization

  • Solubility: The acetamide group improves stability but limits aqueous solubility compared to Mafenide salts. Ensure DMSO stock does not precipitate upon dilution into aqueous buffer. If precipitation occurs, lower the top concentration or use a co-solvent (up to 5% DMSO is tolerated by most CAs).

  • Spontaneous Hydrolysis: In the Esterase assay, 4-NPA hydrolyzes spontaneously at pH > 7.5. Always run a "No Enzyme" control to subtract this background rate.

  • Isoform Purity: Ensure recombinant enzymes are >95% pure. Contamination of hCA I in an hCA II prep can skew results due to the massive difference in catalytic turnover (

    
    ).
    

References

  • Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Neri, D., & Supuran, C. T. (2011).[5] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421–4468. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][6][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link

  • ChemScene. (2025). N-[(4-Sulfamoylphenyl)methyl]acetamide Product Information. ChemScene. Link

Sources

High-Precision Cell-Based Assay Development for Sulfonamide Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Focus: N-[(4-sulfamoylphenyl)methyl]acetamide (N-Acetylmafenide)

Executive Summary & Compound Profile

N-[(4-sulfamoylphenyl)methyl]acetamide (also known as N-Acetylmafenide ) is the primary metabolite of Mafenide, a topical antimicrobial agent used in burn care. While the parent compound (Mafenide) is a known inhibitor of Carbonic Anhydrase (CA) , leading to clinical metabolic acidosis, the inhibitory potency of its acetylated metabolite is often under-characterized in early-stage screening.

This Application Note details the development of a functional, cell-based assay to quantify the intracellular Carbonic Anhydrase inhibitory potential of this compound. Unlike biochemical cell-free assays, this protocol accounts for membrane permeability and cytosolic accumulation, providing a physiologically relevant


.
Compound Snapshot[1][2]
  • IUPAC Name: N-[(4-sulfamoylphenyl)methyl]acetamide

  • Pharmacophore: Primary Sulfonamide (

    
    ). This unsubstituted group is the critical Zinc-binding motif required for CA inhibition.
    
  • Key Challenge: Distinguishing between transport-limited efficacy and intrinsic enzymatic inhibition.

  • Target Mechanism: Reversible hydration of

    
     to bicarbonate and protons.
    
Primary Assay: Intracellular pH ( ) Modulation

Methodology: Ratiometric Fluorescence Imaging (BCECF-AM) with


 Challenge.
2.1 Scientific Rationale

Carbonic Anhydrases (CAs) catalyze the reversible hydration of carbon dioxide:



In a cell-based system, the rapid addition of 

-saturated buffer causes immediate intracellular acidification. The rate of this acidification (

) is directly proportional to CA activity. A potent inhibitor will significantly slow down this acidification rate compared to vehicle control.

We utilize BCECF-AM , a dual-excitation ratiometric sensor. Its emission intensity at 535 nm is pH-dependent when excited at 490 nm, but pH-independent (isosbestic) at 440 nm. This ratio (490/440) corrects for dye leakage, photobleaching, and uneven loading, ensuring robust data.

2.2 Mechanism of Action Diagram

CA_Mechanism Extracellular Extracellular Space (High CO2 Buffer) CO2_out CO2 (Gas) Extracellular->CO2_out Membrane Plasma Membrane Cytosol Cytosol CO2_in CO2 (Dissolved) CO2_out->CO2_in Passive Diffusion CA_Enzyme Carbonic Anhydrase (Target) CO2_in->CA_Enzyme Substrate Protons H+ Accumulation (Acidification) CA_Enzyme->Protons Catalysis (Fast) Inhibitor N-Acetylmafenide (Test Compound) Inhibitor->CA_Enzyme Inhibition (Block) BCECF BCECF Dye (Fluorescence Change) Protons->BCECF Alters Ratio (490/440nm)

Caption: Mechanism of the


 Challenge Assay. The inhibitor blocks CA, slowing the production of protons and the subsequent fluorescence shift.
Detailed Experimental Protocol
3.1 Materials & Reagents[3]
  • Cell Line: MDCK (Madin-Darby Canine Kidney) or Caco-2 cells (High expression of cytosolic CAII).

  • Dye: BCECF-AM (Thermo Fisher or AAT Bioquest). Stock: 1 mM in anhydrous DMSO.

  • Buffers:

    • Standard Tyrode’s (Hepes-buffered): pH 7.4, nominally

      
      -free.
      
    • 
       Challenge Buffer: Standard Tyrode’s saturated with 5% 
      
      
      
      /95%
      
      
      (bicarbonate-buffered).
  • Controls: Acetazolamide (100 µM) as Positive Control (Max Inhibition).

3.2 Step-by-Step Workflow
  • Cell Seeding:

    • Seed cells in 96-well black-wall/clear-bottom plates (e.g., Corning 3603) at 20,000 cells/well.

    • Incubate 24 hours to reach 90% confluency.

  • Dye Loading:

    • Wash cells 2x with Standard Tyrode’s buffer.

    • Incubate with 2 µM BCECF-AM in Tyrode’s for 30 minutes at 37°C.

    • Critical: Do not use Probenecid unless dye leakage is severe, as it may interfere with transporters.

  • Compound Pre-incubation:

    • Wash cells 2x to remove extracellular esterase-cleaved dye.

    • Add 100 µL of N-[(4-sulfamoylphenyl)methyl]acetamide (diluted in Tyrode’s) at varying concentrations (e.g., 0.1 µM to 100 µM).

    • Incubate for 15 minutes at room temperature (RT) to allow passive diffusion.

  • Kinetic Read (The

    
     Challenge): 
    
    • Transfer plate to a kinetic fluorescence microplate reader (e.g., FLIPR or Tecan Spark) with onboard injectors.

    • Baseline: Record Ratio (

      
      , 
      
      
      
      ) for 30 seconds.
    • Injection: Inject 100 µL of

      
       Challenge Buffer  (2x concentrate) to induce acidification.
      
    • Measurement: Continue recording every 2 seconds for 120 seconds.

3.3 Data Processing
  • Ratio Calculation: Calculate

    
    .
    
  • Calibration (In Situ): At the end of the experiment, use the Nigericin High-

    
     method (Thomas et al., 1979) to convert Ratio units to absolute pH.
    
  • Rate Determination: Calculate the initial slope (

    
    ) of the acidification phase (first 10–20 seconds post-injection).
    
  • Normalization:

    
    
    
Secondary Assay: Cytotoxicity (Mitochondrial Integrity)

To ensure the observed effects are not due to cell death or membrane compromise.

  • Method: ATP Bioluminescence (e.g., CellTiter-Glo).

  • Protocol:

    • Treat cells with compound for 24 hours (mimicking chronic exposure).

    • Add detection reagent.[4]

    • Read Luminescence.

    • Flag: Any compound showing >20% ATP reduction at the

      
       for CA inhibition should be flagged for off-target toxicity.
      
Assay Validation & Quality Control
5.1 Workflow Visualization

Workflow Step1 1. Seed MDCK Cells (96-well, 24h incubation) Step2 2. Load BCECF-AM Dye (2 µM, 30 min, 37°C) Step1->Step2 Step3 3. Compound Pre-treatment (15 min equilibration) Step2->Step3 Step4 4. Baseline Read (Dual Excitation: 490/440 nm) Step3->Step4 Step5 5. CO2 Buffer Injection (Induce Acidification) Step4->Step5 Step6 6. Kinetic Analysis (Calculate dpH/dt slope) Step5->Step6

Caption: Step-by-step workflow for the high-throughput kinetic pH assay.

5.2 Acceptance Criteria
  • Z-Factor: Must be > 0.5 (calculated using Vehicle vs. 100 µM Acetazolamide).

  • DMSO Tolerance: Assay validated up to 0.5% DMSO.

  • Signal Window: The acidification rate in Vehicle wells must be at least 3x faster than in Acetazolamide wells.

References
  • Mafenide Pharmacology

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3998, Mafenide.
    • Link:[Link]

  • BCECF Assay Methodology

    • Source: AAT Bioquest.[4] "BCECF, AM UltraPure grade Protocol."

  • Carbonic Anhydrase Cellular Assays

    • Source: Svastova, E., et al. (2004). "Hypoxia activates the capacity of tumor-associated carbonic anhydrase IX to acidify extracellular pH." FEBS Letters.
    • Link:[Link]

  • Intracellular pH Calibration (Nigericin Method)

    • Source: Thomas, J. A., et al. (1979).
    • Link:[Link][3]

Sources

N-[(4-sulfamoylphenyl)methyl]acetamide as a chemical probe in molecular biology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural and Kinetic Profiling of Carbonic Anhydrase Isozymes using N-Acetylmafenide

Introduction: The Probe and its Mechanism

N-[(4-sulfamoylphenyl)methyl]acetamide (herein referred to as N-Ac-Mafenide ) is a sulfonamide-based chemical probe used to characterize the active site architecture of Carbonic Anhydrase (CA) isozymes. Unlike the clinical standard Acetazolamide, which possesses a heterocyclic thiadiazole ring, N-Ac-Mafenide features a flexible benzyl linker and an acetamide "tail."

This structural distinction makes it a critical tool for "Tail Approach" ligand design . By extending away from the zinc-binding site, the acetamide group probes the hydrophobic and hydrophilic pockets of the enzyme's middle and outer rim regions. This allows researchers to:

  • Map Active Site Topology: Discriminate between the varying active site cavity volumes of cytosolic (CA I, II) and membrane-associated (CA IX, XII) isozymes.

  • Study Metabolite Activity: As the primary metabolite of the burn therapeutic Mafenide, its kinetic profile is essential for understanding systemic off-target effects.

  • Validate Docking Models: Serve as a rigid-flexible hybrid ligand for calibrating molecular docking algorithms used in Fragment-Based Drug Discovery (FBDD).

Mechanism of Action

The probe functions as a classical zinc-binding inhibitor (ZBI). The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule/hydroxide ion and thereby halting the catalytic hydration of CO₂.

CA_Mechanism cluster_active_site CA Active Site Zn Catalytic Zinc (Zn2+) Catalysis CO2 Hydration (BLOCKED) Zn->Catalysis Inhibits His His94, His96, His119 (Coordination Sphere) His->Zn Coordinates Probe N-Ac-Mafenide (Sulfonamide Head) Probe->Zn Tetrahedral Coordination Tail Acetamide Tail (Hydrophobic Interaction) Probe->Tail Benzyl Linker Pocket Hydrophobic Pocket (Val121, Leu198, Trp209) Tail->Pocket Van der Waals Contacts

Figure 1: Mechanism of Action. The sulfonamide head coordinates the catalytic Zinc, while the acetamide tail probes the surrounding hydrophobic pocket, conferring isozyme specificity.

Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydration Assay (Kinetic Profiling)

This is the "Gold Standard" method for determining the Inhibition Constant (


) of CA inhibitors. It measures the rate of CO₂ hydration by monitoring the acidification of the medium using a pH indicator.

Reagents & Equipment:

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

  • Buffer: 20 mM HEPES, pH 7.5, ionic strength adjusted to 20 mM with Na₂SO₄.

  • Substrate: CO₂ saturated water (approx. 1.7 mM at 25°C).

  • Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

  • Enzyme: Recombinant Human CA isozymes (hCA I, hCA II, hCA IX-mimic).

Workflow:

  • Preparation of Inhibitor Stock:

    • Dissolve N-Ac-Mafenide in 100% DMSO to create a 10 mM stock.

    • Dilute serially in the assay buffer. Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.

  • The Reaction Setup:

    • Syringe A (Enzyme Mix): Buffer + Phenol Red + CA Enzyme (10–20 nM) + Inhibitor (varying concentrations). Incubate for 15 min at room temperature.

    • Syringe B (Substrate Mix): Buffer + CO₂-saturated water.

  • Measurement:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

    • Monitor the decrease in absorbance at 557 nm (Phenol Red transition from red to yellow as pH drops).

    • Record the initial velocity (

      
      ) of the uncatalyzed reaction (no enzyme) and catalyzed reaction (with enzyme, no inhibitor).
      
  • Data Analysis:

    • Fit the absorbance curves to a single exponential equation to obtain rate constants.

    • Calculate

      
       using the Cheng-Prusoff equation adapted for enzyme kinetics:
      
      
      
      
      (Where
      
      
      is the CO₂ concentration and
      
      
      is the Michaelis constant for the specific isozyme).

StoppedFlow_Workflow Stock 1. Prepare N-Ac-Mafenide (DMSO Stock) Incubate 2. Incubation (15 min) Enzyme + Inhibitor + Indicator Stock->Incubate Mix 3. Rapid Mixing (Stopped-Flow) Syringe A (Enzyme) + Syringe B (CO2) Incubate->Mix Measure 4. Monitor Absorbance (557 nm) (pH drop rate) Mix->Measure Calc 5. Calculate Ki (Cheng-Prusoff) Measure->Calc

Figure 2: Stopped-Flow Assay Workflow for determining kinetic parameters.

Protocol B: X-Ray Crystallography Soaking (Structural Mapping)

To visualize the "tail" interaction, N-Ac-Mafenide is soaked into pre-formed CA II crystals.

Procedure:

  • Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Buffer: 1.0 M sodium citrate, 0.1 M Tris-HCl pH 8.5).

  • Soaking Solution: Prepare a solution containing the mother liquor + 10 mM N-Ac-Mafenide (from 100 mM DMSO stock).

  • Soaking: Transfer crystals to the soaking solution for 1–2 hours. Warning: Long soaks with high DMSO can crack crystals.

  • Cryo-protection: Briefly dip crystals in mother liquor + 20% glycerol.

  • Diffraction: Collect data at 100 K using a synchrotron source.

  • Refinement: Solve structure (PDB ID: 3KS3 template). Look for electron density (

    
     map) extending from the Zinc ion to the hydrophobic pocket.
    

Data Interpretation & Selectivity

N-Ac-Mafenide typically exhibits a differential inhibition profile across isozymes. Use the table below to benchmark your results.

IsozymeLocationTypical

(nM)
Structural Insight
hCA I Cytosolic (RBCs)5,000 - 10,000Weak Binder. The active site is smaller; the acetamide tail clashes with His200.
hCA II Cytosolic (Ubiquitous)100 - 500Moderate Binder. Good fit for the sulfonamide, but the tail has limited hydrophobic contacts.
hCA IX Transmembrane (Tumor)10 - 50Strong Binder. The "tail" exploits specific hydrophobic residues (Val131) unique to the tumor-associated isoform.
hCA XII Transmembrane (Tumor)5 - 30Potent Binder. The active site is more open, accommodating the benzyl-acetamide linker perfectly.

Application Note: If your


 for hCA II is >1 µM, check your CO₂ saturation levels. If 

< 10 nM, verify that the enzyme concentration was not higher than the inhibitor concentration (titration conditions).

References

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Alterio, V., et al. (2012). "Crystal structure of the carbonic anhydrase II complex with N-acetylmafenide." Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1564. Link

  • Neri, D., & Supuran, C. T. (2011).[1] "Interfering with pH regulation in tumours as a therapeutic strategy." Nature Reviews Drug Discovery, 10(10), 767-777. Link

Sources

Technical Application Note: Safe Handling, Storage, and Stability Profiling of N-[(4-sulfamoylphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Compound Profile & Risk Assessment

Chemical Identity & Significance

N-[(4-sulfamoylphenyl)methyl]acetamide , commonly known as N-Acetylmafenide , is the primary metabolite of the topical antimicrobial agent Mafenide (Sulfamylon). Unlike its parent compound, which contains a basic primary amine, the acetylated form presents distinct physicochemical properties that alter its solubility and stability profile.

  • CAS Number: 2015-14-7[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S[3]
  • Molecular Weight: 228.27 g/mol

  • Role: Pharmacokinetic (PK) metabolite standard; impurity reference in Mafenide Acetate API.

The "Hidden" Sensitization Risk

While often treated as an inert metabolite, this compound retains the para-sulfonamoyl moiety . Researchers must treat it with the same rigorous containment protocols as active sulfonamide antibiotics.

Hazard ClassCritical Risk FactorOperational Implication
Sensitization Sulfonamide Hypersensitivity Even trace inhalation or dermal contact can trigger anaphylactic-like reactions in sensitized individuals. Double-gloving is mandatory.
Irritation Respiratory/Mucous MembraneFine particulate dust is highly irritating. Weighing must occur inside a certified fume hood or powder containment enclosure.
Toxicity Unknown Chronic EffectsAs a metabolite, full toxicological profiling is often incomplete compared to the parent drug. Assume high potency.

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

As a Senior Scientist, I emphasize that PPE is the last line of defense. The primary barrier is the engineering control system.

Engineering Controls (The "Barrier" Approach)
  • Primary Containment: All weighing and transfer operations must be performed in a Class II, Type A2 Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.

  • Static Control: Use an ionizing bar within the balance enclosure. Sulfonamide powders are prone to static charge, leading to "flying powder" and potential containment breach.

PPE Matrix
  • Respiratory: N95 or P100 respirator if working outside a hood (not recommended).

  • Dermal: Double-gloving technique. Inner layer: Latex (tactile sensitivity); Outer layer: Nitrile (chemical resistance).

  • Ocular: Chemical splash goggles. Standard safety glasses do not provide a seal against airborne particulates.

Part 3: Storage & Stability Protocol

The stability of N-Acetylmafenide is compromised by two factors: hygroscopicity and hydrolytic degradation . The acetamide bond is relatively stable, but the sulfonamide group can degrade under moist, acidic conditions.

The "Dry-Cold" Chain Protocol
  • Temperature: Store at -20°C . While the solid is stable at 4°C, freezing arrests kinetic degradation pathways significantly longer.

  • Desiccation: The vial must be stored inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves.

    • Why? Condensation upon thawing is the #1 cause of reference standard degradation.

  • Thawing Procedure: Allow the vial to equilibrate to room temperature before opening . Opening a cold vial introduces atmospheric moisture, which condenses on the powder, initiating hydrolysis.

Degradation Logic (Visualized)

DegradationPathway Compound N-Acetylmafenide (Intact Solid) Hydrolysis Hydrolysis Reaction Compound->Hydrolysis + H2O Moisture Moisture Ingress (Improper Thawing) Moisture->Hydrolysis Breakdown Degradants: 4-(Aminomethyl)benzenesulfonamide + Acetic Acid Hydrolysis->Breakdown Time/Temp

Figure 1: Hydrolytic degradation pathway triggered by moisture ingress.[4] The acetamide bond cleavage reverts the metabolite to the parent drug (Mafenide).

Part 4: Solubilization & Stock Preparation

Solvent Selection

Do not use water for stock solutions. While the compound has some water solubility, aqueous solutions are prone to rapid microbial growth and chemical hydrolysis.

  • Preferred Solvent: DMSO (Dimethyl Sulfoxide) or Methanol .

    • Solubility: >10 mg/mL in DMSO.

    • Stability:[3][5][6] Stock solutions in DMSO are stable for 3 months at -20°C.

Preparation Workflow
  • Calculate: Determine mass required for a 10 mM stock concentration.

  • Weigh: Weigh the solid into a tared amber glass vial (protects from light).

  • Dissolve: Add DMSO. Vortex for 30 seconds. Sonicate if particles persist.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Part 5: Emergency Response & Waste Disposal

Spill Cleanup (Self-Validating Safety Loop)

If a spill occurs, the cleanup process must validate that the hazard is removed.

  • Isolate: Evacuate the immediate area.

  • Neutralize: Cover the spill with wet paper towels (to prevent dust) soaked in 10% bleach (destroys biological activity) or simple detergent.

  • Verify: After cleaning, wipe the surface with a methanol-dampened swab and analyze via UV/Vis or HPLC to confirm no residue remains (Limit of Detection check).

Waste Disposal
  • Solid Waste: Incineration is the only acceptable method. Do not landfill.

  • Liquid Waste: Collect in "Halogenated Organic" or "Non-Halogenated" solvent waste streams depending on the solvent used. Label clearly as "Contains Sulfonamides."

Part 6: Experimental Workflow Diagram

HandlingProtocol Start Start: Vial Retrieval Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Weighing Weigh in Biosafety Cabinet (Static Control) Equilibrate->Weighing No Condensation Solubilization Dissolve in DMSO (10 mM Stock) Weighing->Solubilization Aliquot Aliquot & Flash Freeze Solubilization->Aliquot QC QC Check (HPLC) Purity > 98%? Aliquot->QC Use Experimental Use QC->Use Pass Discard Discard Batch QC->Discard Fail

Figure 2: Step-by-step workflow ensuring compound integrity from storage to experimental use.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2015-14-7, N-[(4-sulfamoylphenyl)methyl]acetamide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Solubility and Stability of Pharmaceuticals in Natural Deep Eutectic Solvents. PMC8125793. Retrieved from [Link]

Sources

Preparation of N-[(4-sulfamoylphenyl)methyl]acetamide stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of N-[(4-sulfamoylphenyl)methyl]acetamide Stock Solutions

Introduction & Compound Overview

This guide details the preparation, storage, and handling of stock solutions for N-[(4-sulfamoylphenyl)methyl]acetamide (also known as N-acetylmafenide or N-acetyl-4-homosulfanilamide ).[1][2]

This compound is the primary metabolite of the antimicrobial agent Mafenide (4-homosulfanilamide) and is structurally distinct from sulfanilamide derivatives due to the presence of a methylene spacer (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) between the phenyl ring and the acetamide nitrogen.[1] It is frequently utilized in drug metabolism studies and as a probe for Carbonic Anhydrase (CA)  inhibition research, specifically targeting bacterial ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-CAs and human cytosolic isoforms.[1]

Scientific Rationale for Protocol Design: Sulfonamide derivatives often exhibit poor aqueous solubility at neutral pH due to the high pKa (~10.[1][2]4) of the unsubstituted sulfonamide group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1] While the salt forms of the parent compounds are water-soluble, the acetylated neutral forms often precipitate in aqueous buffers.[1][2] Therefore, this protocol prioritizes Dimethyl Sulfoxide (DMSO)  as the primary solvent to ensure complete solubilization, long-term stability, and accurate concentration for biological assays.[1]

Physicochemical Properties

PropertyDataNotes
IUPAC Name N-[(4-sulfamoylphenyl)methyl]acetamide
Synonyms N-Acetylmafenide; 4-(Acetamidomethyl)benzenesulfonamide
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 228.27 g/mol Use this value for molarity calculations.[1]
Solubility (DMSO) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

50 mM
Recommended for stock solutions.[1]
Solubility (Water) Low / pH-dependentNot recommended for long-term stock storage.[1][2]
pKa (Sulfonamide) ~10.4Requires pH > 11 for significant ionization/solubility in water.[1][2]
Appearance White to off-white crystalline solid

Protocol A: Preparation of 50 mM DMSO Stock Solution (Recommended)

Purpose: To create a stable, high-concentration master stock suitable for long-term storage and subsequent dilution into aqueous assay buffers.

Materials:

  • N-[(4-sulfamoylphenyl)methyl]acetamide solid (>98% purity).[1][2]

  • Anhydrous DMSO (Spectrophotometric grade or Cell Culture grade).[1][2]

  • Amber glass vials (borosilicate) with PTFE-lined caps.[1][2]

  • Analytical balance (precision

    
     0.1 mg).
    

Procedure:

  • Weighing: Accurately weigh 11.41 mg of the compound into a sterile microcentrifuge tube or amber glass vial.

    • Causality: Weighing directly into the storage vessel minimizes loss during transfer.[1][2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: If a different volume is required, use the formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[1]
      
  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless.[1][2] If particles persist, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C to prevent sulfonamide degradation.[1][2]

  • Sterilization (Optional): If using for cell culture, filter the DMSO stock through a 0.22

    
    m PTFE or Nylon syringe filter .
    
    • Warning: Do not use cellulose acetate filters, as DMSO may dissolve the membrane.[2]

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50–100

    
    L) to avoid repeated freeze-thaw cycles. Store at -20°C .
    

Visual Workflow (DMSO Preparation):

DMSO_Stock_Prep Start Weigh 11.41 mg Compound AddSolvent Add 1.0 mL Anhydrous DMSO Start->AddSolvent Mix Vortex (30s) & Sonicate if needed AddSolvent->Mix QC Check Clarity (Must be clear) Mix->QC QC->Mix Fail (Particles) Aliquot Aliquot into Amber Vials QC->Aliquot Pass Store Store at -20°C (Desiccated) Aliquot->Store

Caption: Figure 1. Optimized workflow for preparing a 50 mM DMSO master stock solution.

Protocol B: Aqueous Working Solutions (Assay Specific)

Purpose: To prepare working concentrations (e.g., 10


M – 100 

M) for enzymatic assays (e.g., Carbonic Anhydrase esterase activity) or cell-based screens.

Critical Mechanism: Directly dissolving the solid in water is inefficient.[1][2] The "Solvent Shift" method is required: dissolve in DMSO first, then dilute into the aqueous buffer. This prevents the "crashing out" of the compound that occurs when water is added to the solid.[2]

Procedure:

  • Buffer Selection: Use a buffer compatible with the assay (e.g., PBS pH 7.4, HEPES).[2]

  • Dilution Factor: Ensure the final DMSO concentration remains below the tolerance threshold of the biological system (typically <1% for cells, <5% for enzymes).

  • Stepwise Dilution:

    • Example: To make 10 mL of 100

      
      M  working solution from the 50 mM  stock.
      
    • Calculate volume of stock needed:

      
      .
      
    • Add 20

      
      L  of 50 mM DMSO stock dropwise to 9.98 mL  of buffer while vortexing.
      
    • Why: Adding the stock to the buffer (not buffer to stock) ensures rapid dispersion and prevents local high concentrations that trigger precipitation.[1][2]

Validation of Solubility: If the solution turns cloudy upon dilution, the compound has precipitated.

  • Troubleshooting:

    • Warm the solution to 37°C.

    • Verify the pH of the buffer; acidic pH (< 5) may reduce solubility.[1][2]

    • Lower the working concentration.[1][2]

Serial Dilution Logic (IC50 Determination):

Serial_Dilution Stock 50 mM DMSO Stock Well1 Well 1: 100 µM (Highest Conc) Stock->Well1 Dilute 1:500 Well2 Well 2: 50 µM Well1->Well2 Transfer 1:1 Well3 Well 3: 25 µM Well2->Well3 Transfer 1:1 Well4 Well 4: 12.5 µM Well3->Well4 Transfer 1:1 Buffer Assay Buffer (e.g. PBS) Buffer->Well1 Buffer->Well2 Buffer->Well3 Buffer->Well4

Caption: Figure 2. Serial dilution scheme for IC50 determination, maintaining constant solvent background.

Quality Control & Stability

  • Purity Check: Periodically verify the integrity of the stock solution using HPLC-UV (254 nm). Sulfonamides are stable but can degrade to sulfanilic acid derivatives if exposed to strong acids or bases for prolonged periods.[1][2]

  • Precipitation: Before every use, inspect the thawed DMSO stock.[2] If crystals are visible, warm to 37°C and vortex until fully redissolved.[1][2] Do not use if a precipitate remains after warming.[1][2]

  • Chemical Stability: The acetamide bond is susceptible to hydrolysis in strong acid/base, but stable at neutral pH and in DMSO. The sulfonamide group is chemically robust.[1][2]

References

  • PubChem. Acetamide, N-[4-(aminosulfonyl)phenyl]methyl- (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Available at: [Link]

  • Vullo, D., et al. (2023).[1][2] Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides.[1][2][3][4] Molecules, 28(10), 4020.[1][3] (Demonstrates DMSO stock protocols for sulfonamide CA inhibitors). Available at: [Link][1][2]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Standard reference for DMSO solubility of organic amides). Available at: [Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of N-[(4-sulfamoylphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-4SMB

Executive Summary

This guide addresses yield attrition in the synthesis of


-[(4-sulfamoylphenyl)methyl]acetamide  (also known as 

-acetyl-4-(aminomethyl)benzenesulfonamide). The synthesis typically proceeds via the chlorosulfonation of

-benzylacetamide followed by ammonolysis.

Yield losses in this pathway are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving three specific mechanisms:

  • Regio-isomer formation (ortho-substitution).

  • Hydrolysis of the sulfonyl chloride intermediate during the quench.

  • Sulfone formation due to high local concentrations of the substrate.

The following protocols and troubleshooting guides are designed to isolate and eliminate these variables.

Module 1: Reaction Optimization (Chlorosulfonation)

The Core Problem: Viscosity & Thermal Runaway

The chlorosulfonation step is heterogeneous and highly viscous. Poor mixing leads to localized hotspots, which favors the formation of the thermodynamic byproduct (sulfone) over the kinetic product (sulfonyl chloride).

Optimized Protocol: The "Thionyl Boost" Method

To maximize conversion and minimize sulfonic acid byproducts, we recommend a modified procedure using Thionyl Chloride (


) as a scavenger.

Reagents:

  • 
    -benzylacetamide (1.0 equiv)
    
  • Chlorosulfonic acid (

    
    ) (4.0 - 5.0 equiv)
    
  • Thionyl chloride (

    
    ) (1.0 equiv)
    

Step-by-Step Workflow:

  • Cryogenic Addition: Cool neat Chlorosulfonic acid to 0–5°C .

  • Controlled Feed: Add

    
    -benzylacetamide portion-wise. Crucial: Maintain internal temperature <15°C . If the temp spikes, stop addition immediately.
    
    • Why? Higher temperatures during addition favor the formation of diaryl sulfones.

  • The Thionyl Kicker: Once addition is complete and the mixture warms to room temperature (RT), heat to 60°C for 1 hour. Then, cool to 40°C and add Thionyl Chloride dropwise.

    • Mechanism:[1][2][3]

      
       generates water as a byproduct (
      
      
      
      ;
      
      
      ). The equilibrium often stalls. Adding
      
      
      converts the byproduct
      
      
      and unreacted sulfonic acids (
      
      
      ) into the desired sulfonyl chloride, pushing yield >90%.
  • Digestion: Stir at 60–70°C for 2 additional hours.

Troubleshooting Matrix: Chlorosulfonation
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Charring due to exotherm.Increase stirring speed; slow down addition rate; ensure temp <15°C during addition.
Low Yield (<50%) Incomplete conversion or hydrolysis.Use the "Thionyl Boost" method.[4] Ensure reagents are fresh (Chlorosulfonic acid absorbs moisture rapidly).
Sticky Gum upon Quench Polymerization or Sulfone formation.Dilute the reaction mixture with DCM or Chloroform before quenching to keep the organic phase mobile.

Module 2: The Critical Quench (Ammonolysis)

The Yield Trap: Hydrolysis vs. Amination

The sulfonyl chloride intermediate (


) faces a competition between reacting with Ammonia (

) to form the product or Water (

) to revert to sulfonic acid.[5]

The Golden Rule: The rate of amination must exceed the rate of hydrolysis.

Protocol: pH-Controlled Ammonolysis

Do not simply dump the acid chloride into aqueous ammonia.[5] The heat generated will destroy your product.

  • Preparation: Prepare a 25% aqueous Ammonia solution (approx 10 equiv) cooled to 0°C .

  • Quenching: Pour the reaction mixture (or the diluted organic extract) into the ammonia slowly.

  • pH Maintenance: Monitor pH. As the acid chloride is added, pH will drop.

    • Action: If pH drops below 9, add fresh conc.

      
       or solid Sodium Carbonate (
      
      
      
      ).
    • Target: Maintain pH 9–10 .

  • Temperature Cap: Keep internal temperature <20°C during the quench.

Visual Workflow: The Optimized Pathway

SynthesisWorkflow Start Start: N-benzylacetamide Step1 Chlorosulfonation (5 eq ClSO3H, <15°C) Start->Step1 Decision1 Check Viscosity Step1->Decision1 AddThionyl Add SOCl2 (1 eq) (Converts sulfonic acid to chloride) Decision1->AddThionyl High Viscosity/Low Conv. Quench Quench into 25% NH4OH (Temp <10°C, pH >9) Decision1->Quench Standard Route (Risky) AddThionyl->Quench Precipitation Adjust pH to 4-5 (Precipitates Product) Quench->Precipitation Final Pure N-[(4-sulfamoylphenyl)methyl]acetamide Precipitation->Final

Figure 1: Decision logic for optimizing the chlorosulfonation and ammonolysis sequence.

Module 3: Isolation & Purification

FAQ: Why is my product not precipitating?

Q: I quenched the reaction, but the solution is clear. Where is my solid? A: You likely have a "Salt Effect" issue.

  • The Chemistry: At high pH (during ammonolysis), the sulfonamide proton is acidic (

    
    ). In excess ammonia, your product exists as the soluble salt (
    
    
    
    ).
  • The Fix: You must acidify the mixture to precipitate the neutral sulfonamide.

    • Carefully add dilute

      
       or 
      
      
      
      until the pH reaches 4–5 .
    • Warning: Do not go too low (pH < 1) or you risk hydrolyzing the acetamide group (

      
      ).
      
Purification Protocol

If the crude solid is off-white or grey:

  • Dissolve: Dissolve crude solid in minimum hot water (or 10% Ethanol/Water).

  • Carbon Treat: Add activated charcoal (5% w/w) and boil for 10 mins. Filter hot.

  • Crystallize: Allow to cool slowly to 4°C.

  • Yield Check: Expected yield should be 75–85% .

Summary of Critical Control Points

ParameterTarget RangeConsequence of Deviation
Addition Temp (

)
< 15°CFormation of sulfones; dark impurities.
Reaction Time (

)
1-2 HoursIncomplete conversion of sulfonic acid to chloride.
Quench pH 9 - 10Hydrolysis of sulfonyl chloride (Yield Loss).
Isolation pH 4 - 5Product remains soluble as a salt (if too high) or hydrolyzes (if too low).

References

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. (2020). Provides mechanistic insights into acetylation and sulfonamide formation.

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents (CN106336366A). Describes the industrial chlorosulfonation and ammonolysis scale-up conditions for Mafenide derivatives.

  • Preparation of 4-acetamidobenzenesulfonamide. PrepChem. Standard laboratory protocol for chlorosulfonation of acetanilides.

  • Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. BenchChem. Technical guide on hydrolysis management during sulfonamide workup.

  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. PubMed Central. Crystallographic and synthetic data for related acetamide sulfonamides.

Sources

Purification strategies for crude N-[(4-sulfamoylphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-[(4-sulfamoylphenyl)methyl]acetamide

Executive Summary & Molecule Profile

Compound: N-[(4-sulfamoylphenyl)methyl]acetamide CAS: 2015-14-7 Synonyms: 4-(Acetamidomethyl)benzenesulfonamide; N-Acetyl Mafenide. Context: This molecule is the N-acetylated derivative of Mafenide (4-aminomethylbenzenesulfonamide). It is often encountered as an intermediate in sulfonamide synthesis or as a metabolic standard.

The Purification Challenge: The primary difficulty lies in separating the target acetamide from its deacetylated precursor (Mafenide) and inorganic salts generated during chlorosulfonation or acetylation. Because both molecules possess a sulfonamide moiety, they share similar polarity; however, the basicity of the benzylamine nitrogen in Mafenide provides the critical lever for separation.

Diagnostic Troubleshooting (FAQ)

Q1: "My crude product is yellow/brown, but the literature suggests a white solid. How do I fix this?"

Diagnosis: Coloration is typically caused by trace oxidation of aniline-like impurities or polymerized by-products formed during the chlorosulfonation step. Solution:

  • Activated Carbon Treatment: Do not just add carbon to the flask. Dissolve the crude in the minimum amount of hot solvent (Methanol or Ethanol/Water).[1]

  • Add 5-10 wt% activated carbon (e.g., Darco G-60).

  • Reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad to prevent premature crystallization in the funnel.

Q2: "I see a persistent impurity at RRT ~0.8-0.9 in HPLC that resists recrystallization."

Diagnosis: This is likely the unreacted starting material or hydrolysis product, Mafenide (4-aminomethylbenzenesulfonamide) . Recrystallization often fails because Mafenide co-crystallizes with the acetamide due to structural similarity. Solution: Use a pH-Swing Wash (See Protocol A).

  • Mechanism:[2][3] Mafenide contains a basic primary amine (

    
    ). The target acetamide is neutral at the nitrogen.
    
  • Action: Washing the solid with dilute acid (HCl) protonates the Mafenide, making it highly water-soluble, while the target acetamide remains insoluble.

Q3: "The product 'oils out' during recrystallization instead of forming crystals."

Diagnosis: The solvent system is too polar, or the cooling is too rapid. Solution:

  • Re-dissolve: Heat the mixture until the oil dissolves.

  • Solvent Adjustment: Add a small amount of the "good" solvent (e.g., Ethanol) to increase solubility.

  • Seeding: Add a seed crystal at the cloud point.

  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Do not use an ice bath immediately.

Experimental Protocols

Protocol A: The "Acid-Wash" Scavenging (Critical for Purity)

Use this protocol if Mafenide impurity is detected.

  • Slurry: Suspend the crude solid in 1M HCl (10 mL per gram of solid).

  • Agitation: Stir vigorously for 30 minutes at room temperature.

    • Why: The basic amine of Mafenide protonates (

      
      ) and dissolves. The neutral acetamide remains solid.[4]
      
  • Filtration: Filter the suspension.

  • Wash: Wash the filter cake with water until the filtrate is neutral.

  • Drying: Dry the solid. This "pre-cleaned" material is now ready for recrystallization.

Protocol B: Recrystallization (Polymorph & Purity Control)

Standard solvent system: Ethanol/Water (95:5 or 90:10).

  • Dissolution: Place the acid-washed solid in a flask. Add Ethanol (95%) and heat to reflux.

  • Saturation: Add solvent dropwise until the solid just dissolves.

  • Clarification: If insoluble particles remain (salts), filter hot.[1]

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed. Then cool to 0-4°C.

  • Collection: Filter the white crystals and wash with cold Ethanol.

Visualized Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for removing specific impurities based on chemical properties.[1][5][6][7][8]

PurificationStrategy Crude Crude N-[(4-sulfamoylphenyl)methyl]acetamide (Contains: Mafenide, Color, Salts) AcidWash Protocol A: Acid Slurry (1M HCl) Target: Remove Basic Mafenide Crude->AcidWash High Mafenide Content? Recryst Protocol B: Recrystallization (Ethanol/Water + Activated Carbon) Crude->Recryst Low Impurity Profile Filtration1 Filtration AcidWash->Filtration1 Filtrate Filtrate (Discard) Contains: Mafenide-HCl, Salts Filtration1->Filtrate SolidCake Solid Cake (Target Acetamide) Filtration1->SolidCake SolidCake->Recryst FinalProduct Pure Crystalline Product White Needles/Prisms Recryst->FinalProduct

Caption: Strategic workflow separating basic amine impurities (Mafenide) via acid wash prior to final crystallization.

Figure 2: Solubility & Species Distribution

Understanding the species at different pH levels is vital for yield.

SpeciesDistribution pH1 pH 1-2 (Acidic) Mafenide: Soluble (Cation) Target: Insoluble (Neutral) pH7 pH 7 (Neutral) Mafenide: Partially Soluble Target: Low Solubility pH1->pH7 Neutralization pH12 pH 11-12 (Basic) Mafenide: Soluble (Anion) Target: Soluble (Anion) pH7->pH12 NaOH Addition note Target Molecule has Sulfonamide pKa ~10. Soluble in strong base. pH12->note

Caption: Solubility behavior vs. pH. The target molecule precipitates at acidic pH, while the impurity dissolves.

Analytical Verification

Table 1: Recommended HPLC Parameters

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µmStandard reverse phase retention.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses sulfonamide ionization, sharpening peaks.
Mobile Phase B AcetonitrileStrong eluent for organic separation.
Gradient 5% B to 60% B over 15 minMafenide elutes early (polar); Acetamide elutes later.
Detection UV @ 254 nmAromatic ring absorption maximum.
Flow Rate 1.0 mL/minStandard backpressure management.

References

  • Mafenide Synthesis & Properties : PubChem Compound Summary for CID 25590 (Mafenide Acetate). National Center for Biotechnology Information (2025). Link

  • Sulfonamide Crystallization : BenchChem Technical Guide. Recrystallization of Sulfonamide Products. (2025). Link (Cited for general sulfonamide solvent selection logic).

  • General Purification Strategies: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard text for acid/base workup of amines/amides).
  • CAS Verification : Chemical Abstracts Service. CAS RN: 2015-14-7 (N-[[4-(Aminosulfonyl)phenyl]methyl]acetamide).[9] Link

Sources

Overcoming solubility issues with N-[(4-sulfamoylphenyl)methyl]acetamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses solubility challenges associated with N-[(4-sulfamoylphenyl)methyl]acetamide (also known as N-Acetylmafenide or N-Acetyl-4-(aminomethyl)benzenesulfonamide ).

This guide distinguishes the target compound from its parent drug, Mafenide Acetate , as their solubility profiles differ drastically due to ionization states.

Executive Summary

Researchers often encounter unexpected precipitation when working with N-[(4-sulfamoylphenyl)methyl]acetamide, particularly when adapting protocols designed for Mafenide Acetate. While Mafenide Acetate is highly water-soluble (>100 mg/mL) due to its ionizable primary amine, the N-acetyl derivative is a neutral, lipophilic amide at physiological pH. This loss of ionization leads to rapid "crashing out" in aqueous buffers.

This guide provides a standardized troubleshooting workflow to maintain solubility in enzymatic and cell-based assays.

Part 1: Physicochemical Profile & Solubility Logic

Understanding the structural cause of insolubility is the first step to fixing it.

FeatureMafenide Acetate (Parent)N-[(4-sulfamoylphenyl)methyl]acetamide (Target)
Structure


Primary State (pH 7.4) Cationic (Amine protonated)Neutral (Amide is non-ionizable)
Water Solubility High (>100 mg/mL)Low / Poor
DMSO Solubility ModerateHigh
Risk Factor Low precipitation riskHigh "Crash Out" risk upon dilution

Technical Insight: The acetylation of the methyl-amine group removes the basic center that allows Mafenide to form soluble salts. Without this charge, the N-acetyl derivative relies solely on the weak polarity of the sulfonamide group, which is insufficient to prevent aggregation in pure aqueous buffers.

Part 2: Troubleshooting Guide (Q&A)
Q1: I dissolved the powder in DMSO, but it precipitates immediately upon adding water/media. Why?

A: This is the "Solvent Shock" or "Crash Out" effect. When a hydrophobic compound dissolved in a chaotropic solvent (DMSO) is introduced to a highly ordered aqueous environment, the water molecules form "cages" around the hydrophobic solute, forcing it to aggregate.

  • The Fix: Do not pipette the DMSO stock directly into a large volume of cold buffer. Instead, use the "Step-Down Dilution" method (see Protocol A) and ensure the buffer is at room temperature or slightly warmed (

    
    C).
    
Q2: Can I use acid to dissolve it, like I do with other amines?

A: No. Unlike Mafenide, the N-acetyl derivative has no basic amine to protonate. Adding acid will not improve solubility and may actually decrease it by suppressing the ionization of the sulfonamide group (which has a


).
  • The Fix: Maintain a neutral pH (7.2–7.4). If your assay tolerates it, a slightly alkaline pH (pH 8.0) can marginally improve solubility by encouraging the sulfonamide moiety to deprotonate, though this effect is minor.

Q3: My compound stays in solution initially but precipitates after 2 hours. How do I stabilize it?

A: This indicates a metastable supersaturated state . The compound is slowly crystallizing.

  • The Fix: Add a "solubility bridge" or cosolvent to the assay buffer.

    • Recommendation: Include 0.5% – 5% PEG-400 or 0.1% Tween-80 in your assay buffer before adding the compound. These surfactants prevent micro-crystal nucleation.

Part 3: Validated Protocols
Protocol A: The "Step-Down" Dilution (Prevents Precipitation)

Use this method for preparing working concentrations (e.g., 100


M) from high-concentration stocks.
  • Prepare Stock: Dissolve solid N-[(4-sulfamoylphenyl)methyl]acetamide in anhydrous DMSO to 50 mM . Vortex until completely clear.

    • Note: Warm the DMSO to

      
      C if dissolution is slow.
      
  • Prepare Intermediate (10x):

    • Take a clean tube.

    • Add 900

      
      L  of pure DMSO (or 50% PEG-400/DMSO mixture).
      
    • Add 100

      
      L  of the 50 mM Stock.
      
    • Result: 5 mM solution in organic solvent.

  • Final Dilution (Assay Ready):

    • Place your assay buffer (warm,

      
      C) in a vortexing tube.
      
    • While vortexing gently , slowly drop the Intermediate solution into the buffer.

    • Target: 1% DMSO final concentration.[1]

    • Result: 50

      
      M stable aqueous solution.
      
Protocol B: Cosolvent System for High Concentrations

Use this if you need concentrations >100


M in the assay.
  • Buffer Prep: Prepare assay buffer containing 5% PEG-400 and 1% Tween-80 .

  • Dilution: Dilute the DMSO stock directly into this modified buffer. The PEG/Tween acts as a dispersant to hold the neutral amide in solution.

Part 4: Visual Workflows
Figure 1: Solubility Decision Tree

Caption: Logical workflow for selecting the correct solubilization strategy based on assay requirements.

SolubilityWorkflow Start Start: Solid Compound SolventChoice Dissolve in DMSO (Stock 10-50mM) Start->SolventChoice TargetConc Target Assay Concentration? SolventChoice->TargetConc LowConc Low (< 50 µM) TargetConc->LowConc Sensitive Cells HighConc High (> 100 µM) TargetConc->HighConc Enzymatic/Chemical StepDown Step-Down Dilution (Intermediate in 100% DMSO) LowConc->StepDown DirectDil Direct Dilution into Buffer (Risk of Crash Out) HighConc->DirectDil Cosolvent Use Modified Buffer: PBS + 5% PEG-400 + 1% Tween HighConc->Cosolvent Recommended DirectDil->Cosolvent If Precipitates Success Stable Assay Solution StepDown->Success Slow addition to warm buffer Cosolvent->Success

Figure 2: Structural Ionization Logic

Caption: Comparison of ionization states at pH 7.4 explaining the solubility difference.

StructureLogic cluster_0 Mafenide Acetate (Soluble) cluster_1 N-Acetyl Derivative (Insoluble) Mafenide Amine (NH3+) Charged & Polar Reaction Acetylation Mafenide->Reaction Acetyl Amide (NH-CO-CH3) Neutral & Lipophilic Reaction->Acetyl

[3][4]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25590, Mafenide Acetate. Retrieved from [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (General reference for sulfonamide solubility principles).

Sources

Stability testing and degradation analysis of N-[(4-sulfamoylphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation Analysis Guide Subject: N-[(4-sulfamoylphenyl)methyl]acetamide (N-Acetylmafenide) Reference ID: TS-GD-MA-004

Compound Profile & Critical Properties

User Question: I am setting up a stability protocol. What are the critical chemical vulnerabilities of this specific molecule?

Technical Insight: Your target molecule, N-[(4-sulfamoylphenyl)methyl]acetamide (often referred to as N-Acetylmafenide ), acts as a neutral derivative of the basic drug Mafenide. Unlike the parent drug, which contains a reactive primary amine, this compound is capped with an acetamide group.

Its stability profile is defined by two competing functionalities:

  • The Acetamide Linkage (High Risk): This is the "weak link." It is susceptible to hydrolytic cleavage, particularly in acidic or alkaline environments, reverting the molecule back to Mafenide (parent amine) and acetic acid.

  • The Sulfonamide Group (Moderate Risk): Generally stable, but susceptible to oxidative stress and photolytic degradation (yellowing).

Chemical Structure Context:

  • Parent Drug: Mafenide (4-(Aminomethyl)benzenesulfonamide)

  • Target Analyte: N-Acetylmafenide (Neutral/Weakly Acidic)

  • Primary Degradant: Mafenide (via Hydrolysis)

Forced Degradation Protocols (Stress Testing)

User Question: How do I effectively stress this compound to validate my stability-indicating method?

Protocol Strategy: You must demonstrate that your analytical method (likely HPLC-UV) can resolve the parent N-acetyl compound from its hydrolysis product (Mafenide).

Step-by-Step Stress Conditions
Stress TypeConditionsExpected MechanismTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C, 2–4 hoursCleavage of Acetamide

Mafenide
10–20% Loss
Base Hydrolysis 0.1 N NaOH, Ambient, 1–2 hoursRapid Hydrolysis (Amides are base-labile)10–20% Loss
Oxidation 3%

, Ambient, 4 hours
Sulfonamide N-oxidation / Benzylic oxidation5–15% Loss
Thermal 60°C (Solid state), 7 daysAmide pyrolysis (rare), physical stability< 5% Loss
Photostability 1.2 million lux hours (ICH Q1B)Sulfonamide radical formation (discoloration)Variable

Critical Warning: Do not over-stress the sample (aim for <20% degradation). If you completely degrade the sample to Mafenide, you will lose mass balance and fail to identify intermediate degradants.

Visualizing the Degradation Pathway

DegradationPathway Target N-Acetylmafenide (Target Analyte) Mafenide Mafenide (Primary Amine) Target->Mafenide Acid/Base Hydrolysis (Major Pathway) Unknown N-Oxide Species (Oxidative Impurity) Target->Unknown H2O2 Oxidation Sulfonic 4-Sulfobenzoic Acid (Rare Oxidative Product) Mafenide->Sulfonic Extreme Oxidation

Caption: Figure 1. Primary degradation pathways. The dominant route is the hydrolysis of the acetamide bond to yield Mafenide.

Troubleshooting Analytical Methods (HPLC)

User Question: My N-acetyl peak is co-eluting with the Mafenide peak, or the peak shape is poor. How do I fix this?

The Root Cause: This is a classic "Neutral vs. Basic" separation problem.

  • Mafenide is a base (pKa ~10.6 for the amine). At neutral pH, it is positively charged (cationic).

  • N-Acetylmafenide is an amide (neutral) with a sulfonamide group (weakly acidic, pKa ~10).

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Co-elution pH is too high.Lower the pH to < 3.0. At pH 2.5, Mafenide is fully protonated (ionized) and will elute early (near void) on a C18 column. The N-acetyl derivative remains neutral and retains longer.
Peak Tailing (Mafenide) Silanol interactions.Use a Base-Deactivated Column (e.g., C18 end-capped) or add Triethylamine (TEA) modifier if pH > 3.
Retention Drift Temperature fluctuation.Amide bond rotamers can be sensitive.[1][2] Thermostat column at 30°C or 40°C to sharpen peaks.
Method Development Decision Tree

MethodLogic Start Issue: Poor Resolution (Mafenide vs. N-Acetyl) CheckPH Check Mobile Phase pH Start->CheckPH ResultHigh pH > 4.0 CheckPH->ResultHigh ResultLow pH < 3.0 CheckPH->ResultLow ActionAcid Action: Acidify Buffer (Phosphate pH 2.5) ResultHigh->ActionAcid ActionColumn Action: Check Column Chemistry (Switch to Polar Embedded C18) ResultLow->ActionColumn Outcome1 Mafenide Ionizes (Elutes Fast) N-Acetyl Retains (Elutes Later) ActionAcid->Outcome1

Caption: Figure 2. Logic flow for resolving N-acetylmafenide from its parent amine degradant.

Frequently Asked Questions (FAQs)

Q: Is this compound considered a Genotoxic Impurity (GTI)?

  • A: Generally, acetamides are not flagged as high-potency GTIs (unlike N-nitroso compounds). However, because it is structurally related to sulfonamides, you should perform an in silico assessment (e.g., DEREK or M7 guidelines) if it is a new impurity in your specific process.

Q: Can I use UV detection, or do I need MS?

  • A: UV detection is sufficient. Both the parent and the N-acetyl derivative possess a benzene ring.

    • Wavelength: 265–270 nm is the typical absorption max for sulfonamides.

    • Note: The acetamide carbonyl provides a slight absorbance shift compared to the primary amine, aiding in selectivity.

Q: Why does my standard solution turn yellow over time?

  • A: This indicates photo-oxidation of the sulfonamide moiety. Ensure all reference standards are stored in amber glassware. If preparing low-concentration working standards (< 10 µg/mL), prepare fresh daily or protect from light strictly.

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][3][4][5][6] Link

  • ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][3][4][5][6] Link

  • United States Pharmacopeia (USP) . Mafenide Acetate Monograph. (Referencing impurity profiles and related compounds). Link

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for N-[(4-sulfamoylphenyl)methyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of N-[(4-sulfamoylphenyl)methyl]acetamide (also known as 4-(acetamidomethyl)benzenesulfonamide or N-acetylmafenide ).[1]

The following protocols and troubleshooting modules are designed for researchers encountering selectivity issues, low yields, or purification challenges.

Quick Navigation

  • Module 1:

  • Module 2:

  • Module 3:

  • Module 4:

Module 1: Selective Acetylation (Recommended Route)

Scenario: You are starting with Mafenide (4-(aminomethyl)benzenesulfonamide) and attempting to acetylate the aliphatic amine without affecting the sulfonamide moiety.[1]

The Core Challenge: Nucleophilic Selectivity

Mafenide possesses two nitrogen centers:

  • Aliphatic Amine (

    
    ):  Highly nucleophilic (
    
    
    
    ).[1]
  • Sulfonamide Nitrogen (

    
    ):  Poorly nucleophilic, acidic (
    
    
    
    ).[1]

Objective: Selectively acetylate N1 (aliphatic) while leaving N2 (sulfonamide) free.[1]

Optimized Protocol
  • Reagents: Mafenide Acetate (or HCl salt), Acetic Anhydride (

    
    ), Sodium Acetate (
    
    
    
    ).[1]
  • Solvent: Water (Green Chemistry approach) or Methanol.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve Mafenide salts in water (approx. 0.5 M concentration).[1]

  • Buffering: Add 1.2 equivalents of Sodium Acetate.

    • Technical Note: This buffers the pH to ~4–5.[1] At this pH, the aliphatic amine is in equilibrium with its free base form (reactive), while the sulfonamide remains protonated/neutral (unreactive).[1]

  • Addition: Add 1.1 equivalents of Acetic Anhydride dropwise at 0–5°C .

    • Why? Low temperature suppresses the hydrolysis of acetic anhydride, favoring the amidation reaction.[1]

  • Reaction: Stir for 1 hour at room temperature.

  • Workup: The product, N-[(4-sulfamoylphenyl)methyl]acetamide, is less soluble in cold water than the starting material.[1] Cool to 0°C and filter the precipitate.

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of

The reaction is likely too warm or the reagent is old.[1] Ensure

during addition.[1] Use fresh

.
Di-acetylation (Impurity) pH too high (>9)If using strong bases (NaOH/TEA), the sulfonamide deprotonates and attacks the anhydride.[1] Switch to weak bases (

or

) to maintain pH < 8.[1]
Starting Material Remains Salt formationIf starting with Mafenide HCl, you must neutralize the HCl.[1] Ensure you add enough base to free the amine.[1]
Product is Sticky/Oily Solvent occlusionRecrystallize from hot water or 10% Ethanol/Water.[1] Slow cooling is essential for crystal formation.[1]

Module 2: De Novo Synthesis (Chlorosulfonation Route)

Scenario: You do not have Mafenide and must build the sulfonamide core from N-benzylacetamide .[1]

The Core Challenge: Moisture Sensitivity

This route involves Chlorosulfonic Acid (


) , which reacts violently with water.[1] The intermediate (sulfonyl chloride) is unstable and must be amidated immediately.[1]
Optimized Protocol
  • Chlorosulfonation: Treat N-benzylacetamide with excess

    
     (3–5 equiv) at 0°C .
    
    • Caution: This generates HCl gas.[1] Requires a scrubber.[1]

  • Quenching: Pour the reaction mixture onto crushed ice carefully to precipitate the sulfonyl chloride .

  • Amidation: Immediately add the wet sulfonyl chloride paste to concentrated aqueous Ammonia (

    
    ).[1]
    
  • Heating: Heat the ammonia mixture to 60°C for 30 mins to ensure complete conversion of

    
    .
    
Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Violent Fuming/Explosion Water in reagentsEnsure N-benzylacetamide is essentially dry.[1] Add

dropwise.[1]
Product is Sulfonic Acid Hydrolysis of Sulfonyl ChlorideThe "Quench" step was too slow or the ice melted before ammonia addition. The sulfonyl chloride hydrolyzed to the acid (

).[1] Fix: Minimize time between ice quench and ammonia addition.
Ortho/Meta Isomers RegioselectivityThe acetamido-methyl group is an ortho/para director, but steric bulk usually favors para.[1] If ortho isomers form, lower the reaction temperature of the chlorosulfonation step.[1]

Module 3: Purification & Characterization

Solubility Profile
  • Water: Slightly soluble (Cold), Soluble (Hot).[1]

  • Ethanol: Soluble.[1][2]

  • Alkaline Water (pH > 11): Soluble (due to deprotonation of sulfonamide).[1]

  • Acidic Water (pH < 2): Soluble (due to protonation of amide/amine traces, though the amide is weak).[1]

Recommended Purification: pH-Swing Precipitation

If simple recrystallization fails:

  • Dissolve crude product in 1M NaOH (The sulfonamide becomes

    
    ).[1]
    
  • Filter off any insoluble impurities (unreacted starting amides).[1]

  • Slowly acidify the filtrate with 1M HCl to pH 6–7.

  • The pure product will precipitate as a white solid.[1]

Characterization Checkpoints
  • Melting Point: Expect 174–183°C (Note: Polymorphs may vary; check against authentic standards).

  • 1H NMR (DMSO-d6, 300 MHz):

    • 
       1.9–2.0 ppm (s, 3H, Acetyl 
      
      
      
      )[1]
    • 
       4.3–4.4 ppm (d, 2H, Benzylic 
      
      
      
      )[1]
    • 
       7.3 (s, 2H, Sulfonamide 
      
      
      
      , exchangeable)[1]
    • 
       7.4–7.8 (dd, 4H, Aromatic AA'BB' system)
      
    • 
       8.4 (t, 1H, Amide 
      
      
      
      , exchangeable)[1]

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for synthesis and troubleshooting.

ReactionOptimization Start Start: Choose Precursor Mafenide Route A: Mafenide (4-aminomethyl-benzenesulfonamide) Start->Mafenide BenzylAmide Route B: N-Benzylacetamide Start->BenzylAmide Acetylation Step 1: Selective Acetylation Reagent: Ac2O / NaOAc Temp: 0-5°C Mafenide->Acetylation Check_Yield Checkpoint: Yield & Purity Acetylation->Check_Yield Success Target Product: N-[(4-sulfamoylphenyl)methyl]acetamide Check_Yield->Success Single Spot (TLC) Issue_Diacetyl Issue: Di-acetylation (Impurity) Check_Yield->Issue_Diacetyl Two Spots (High Rf) Chlorosulf Step 1: Chlorosulfonation Reagent: ClSO3H (Excess) Temp: 0°C BenzylAmide->Chlorosulf Amidation Step 2: Amidation Reagent: NH4OH Fast Addition Chlorosulf->Amidation Amidation->Success Issue_Hydrolysis Issue: Sulfonic Acid formed (No Amide) Amidation->Issue_Hydrolysis Low pH product Fix_pH Fix: Lower pH Use NaOAc instead of NaOH Issue_Diacetyl->Fix_pH Fix_Quench Fix: Faster Quench Transfer to NH4OH immediately Issue_Hydrolysis->Fix_Quench

Figure 1: Decision tree for the synthesis and troubleshooting of N-[(4-sulfamoylphenyl)methyl]acetamide.

References

  • Preparation of 4-acetamidobenzenesulfonamide. PrepChem. Available at: [Link] (Accessed 2026-01-28).[1]

  • Mafenide Acetate: Clinical and Chemical Context. National Institutes of Health (NIH) / PubChem.[1] Available at: [Link] (Accessed 2026-01-28).[1]

  • Synthesis and Crystal Structure of N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. (Contextual reference for sulfonamide bond formation). PubMed Central.[1] Available at: [Link] (Accessed 2026-01-28).[1]

  • Optimization of Sulfonamide Synthesis. Journal of Synthetic Chemistry. Available at: [Link] (General reference for catalytic optimization).[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling Chlorosulfonic acid or Acetic Anhydride.

Sources

Identifying and characterizing impurities in N-[(4-sulfamoylphenyl)methyl]acetamide samples

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Analytical Profiling & Impurity Characterization Analyte: N-[(4-sulfamoylphenyl)methyl]acetamide (Synonyms:


-Acetylmafenide; 4-(Acetamidomethyl)benzenesulfonamide)
Audience:  Analytical Chemists, QC Specialists, Drug Development Scientists

Core Analytical Directive

Welcome to the technical support hub for sulfonamide derivative characterization. You are likely analyzing N-[(4-sulfamoylphenyl)methyl]acetamide , a critical intermediate or structurally related impurity of the burn treatment drug Mafenide Acetate .

The primary challenge with this molecule is distinguishing it from its hydrolytic degradant (Mafenide) and oxidative impurities (aldehydes/acids) due to structural similarity. The following guide provides a self-validating analytical framework.

Module A: High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Achieve baseline separation (


) between the acetamide parent and the free amine impurity (Mafenide).

The Logic (Causality):

  • Column Choice: A C18 column with high carbon load is selected to retain the polar sulfonamide moiety.

  • pH Control: The mobile phase is acidified (pH 2.5). This is critical. At neutral pH, the amine impurity (Mafenide) interacts strongly with residual silanols on the column, causing severe tailing. Acidic pH keeps silanols protonated and improves peak shape.

Standard Operating Procedure (SOP):

ParameterSpecification
Stationary Phase C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 267 nm (Sulfonamide

) and 210 nm (Amide bond)
Gradient 0-2 min: 5% B (Isocratic hold for polar impurities)2-15 min: 5%

40% B (Linear gradient)15-20 min: 40%

90% B (Wash)20-25 min: 5% B (Re-equilibration)
Module B: Visualizing the Analytical Workflow

The following diagram outlines the decision matrix for method development and validation.

AnalyticalWorkflow Start Sample: N-[(4-sulfamoylphenyl)methyl]acetamide Solubility Dissolve in 10% MeOH/Water (Avoid pure organic to prevent precipitation) Start->Solubility HPLC RP-HPLC (C18, pH 2.5) Solubility->HPLC Decision Resolution (Rs) > 2.0? HPLC->Decision MS_Analysis LC-MS/MS Characterization (ESI Positive Mode) Decision->MS_Analysis Yes Troubleshoot Troubleshoot: 1. Adjust pH (2.0 - 3.0) 2. Change Modifier (MeOH vs ACN) Decision->Troubleshoot No Quant Quantification & Reporting MS_Analysis->Quant Troubleshoot->HPLC

Figure 1: Analytical workflow for characterizing sulfonamide acetamide derivatives.

Impurity Profiling & Characterization

When analyzing N-[(4-sulfamoylphenyl)methyl]acetamide, you will encounter three primary classes of impurities. Use the table below to identify them by Relative Retention Time (RRT) and Mass-to-Charge ratio (m/z).

Degradation Pathway & Identification

Primary Degradation Mechanism:

  • Hydrolysis: The acetamide bond is susceptible to acid/base hydrolysis, yielding the free amine (Mafenide).

  • Oxidation: The benzylic carbon is prone to oxidation, leading to the aldehyde and carboxylic acid derivatives [1][2].

Impurity Library:

Impurity IDChemical NameOriginm/z

RRT (Approx)
Analyte N-[(4-sulfamoylphenyl)methyl]acetamide Target 229.06 1.00
Impurity A4-(Aminomethyl)benzenesulfonamide (Mafenide)Hydrolysis187.050.45
Impurity B4-FormylbenzenesulfonamideOxidation186.021.20
Impurity C4-CarboxybenzenesulfonamideOxidation202.010.85
Impurity D4-CyanobenzenesulfonamideSynthesis Precursor183.021.35
Pathway Visualization

DegradationPath Target N-Acetylmafenide (Analyte) Mafenide Mafenide (Impurity A - Hydrolysis) Target->Mafenide Hydrolysis (-Acetyl) Aldehyde 4-Formyl-BSA (Impurity B - Oxidation) Mafenide->Aldehyde Oxidative Deamination Acid 4-Carboxy-BSA (Impurity C - Oxidation) Aldehyde->Acid Oxidation

Figure 2: Primary degradation pathways affecting sample purity.

Troubleshooting & FAQs

Q1: I see a "ghost peak" eluting at the void volume. What is it?

  • Diagnosis: This is often the sulfate ion or solvent front disturbance if you are using Sulfuric acid in synthesis.

  • Solution: Inject a blank (mobile phase). If the peak persists, it is a system artifact. If it appears only in the sample, check for inorganic salts. Ensure your sample solvent matches the initial mobile phase (5% ACN) to prevent "solvent shock."

Q2: The peak for the Acetamide (Analyte) and Mafenide (Impurity A) are co-eluting or tailing. Why?

  • Root Cause: pH is likely too high. Mafenide contains a primary amine (

    
    ). At neutral pH, it interacts with silanols.
    
  • Fix: Lower the Mobile Phase A pH to 2.5 . This ensures the amine is fully protonated and the silanols are suppressed. Alternatively, switch to a "Base-Deactivated" (BD) C18 column [3].

Q3: My recovery is low (<90%) during forced degradation studies.

  • Insight: Sulfonamides can adsorb to metal surfaces in HPLC systems (frits/needles).

  • Protocol: Perform a system passivation with 30% Phosphoric acid if you suspect adsorption, or use PEEK tubing. Also, ensure the sample is fully dissolved; the acetamide is less soluble in water than the free amine salt.

Q4: How do I distinguish Impurity B (Aldehyde) from Impurity D (Nitrile)?

  • Technique: Use UV ratio plots. The Nitrile (Impurity D) has a distinct UV absorption shoulder at 230 nm compared to the Aldehyde.

  • Confirmation: Perform LC-MS. The Nitrile mass is 183 Da; the Aldehyde is 186 Da (often seen as hydrate +18 in water).

References

  • United States Pharmacopeia (USP). Mafenide Acetate Monograph & Related Compound A (4-formylbenzenesulfonamide).[1] USP-NF.

  • National Institutes of Health (NIH) - PubChem. Mafenide Acetate Compound Summary. PubChem Database.

  • Sigma-Aldrich. Mafenide Acetate USP Reference Standard Data Sheet.

  • ResearchGate. Degradation pathways of sulfonamide derivatives under hydrolytic conditions.

Sources

Troubleshooting inconsistent results in N-[(4-sulfamoylphenyl)methyl]acetamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Experimental Results Compound CAS: 2015-14-7 Synonyms: 4-Acetamidomethylbenzenesulfonamide; N-acetylmafenide Classification: Sulfonamide / Carbonic Anhydrase Inhibitor / Mafenide Metabolite

Executive Summary

Researchers working with N-[(4-sulfamoylphenyl)methyl]acetamide (hereafter N-Ac-M ) often encounter variability in biological assays (IC50 shifts) and analytical chromatography (peak splitting). As a Senior Application Scientist, I have isolated the root causes of these inconsistencies to three critical vectors: hydrolytic instability , pH-dependent solubility profiles , and enzyme assay buffer interference .

This guide provides a self-validating troubleshooting framework. It moves beyond generic advice, offering specific mechanistic corrections for this sulfonamide derivative.[1]

Part 1: Analytical Integrity & Compound Stability

Q: Why am I seeing a "ghost peak" or retention time shift in my HPLC chromatograms?

Diagnosis: You are likely observing on-column hydrolysis or sample degradation into the parent amine, Mafenide .

Technical Explanation: N-Ac-M contains an acetamide linkage (


) which is susceptible to hydrolysis under acidic or basic conditions. While the sulfonamide group (

) is relatively stable, the acetamide can cleave to yield 4-(aminomethyl)benzenesulfonamide (Mafenide) and acetic acid.
  • Mafenide (degradation product): Highly polar, basic amine. Under standard reverse-phase conditions (acidic mobile phase), it becomes protonated (

    
    ) and elutes near the void volume.
    
  • N-Ac-M (target): Neutral amide. Retains significantly longer on C18 columns.

Corrective Protocol:

  • Buffer Check: Avoid storing stock solutions in acidic buffers (pH < 4) or basic buffers (pH > 9) for extended periods.

  • Temperature: Thaw stocks on ice. Never heat to dissolve if the solvent is aqueous.

  • Validation Step: Run a reference standard of Mafenide (CAS 138-39-6). If your "impurity" matches Mafenide’s retention time, your N-Ac-M stock has degraded.

Visualization: Hydrolysis Pathway & Detection

HydrolysisPathway Compound N-[(4-sulfamoylphenyl)methyl]acetamide (Neutral / Late Eluting) Conditions Acidic/Basic pH + Time/Heat Compound->Conditions Exposure Mafenide Mafenide (Impurity) (Protonated / Early Eluting) Conditions->Mafenide Hydrolysis Acetate Acetic Acid Conditions->Acetate

Figure 1: Degradation pathway of N-Ac-M. The formation of Mafenide significantly alters biological activity and chromatographic profiles.

Part 2: Solubility & Assay Optimization

Q: The compound precipitates in my assay buffer despite dissolving in DMSO. How do I fix this?

Diagnosis: This is a "Crash-Out" event caused by the hydrophobic effect of the acetamide group and the poor ionization of the sulfonamide at neutral pH.

Technical Explanation: Unlike Mafenide, which is highly water-soluble due to its ionizable primary amine, N-Ac-M is an uncharged amide. The sulfonamide moiety (


) has a pKa of approximately 10.4. At physiological pH (7.4), it remains effectively neutral and poorly soluble in aqueous media.

Troubleshooting Protocol:

  • DMSO Limit: Ensure final DMSO concentration is <1% to prevent enzyme denaturation, but maintain at least 0.5% to aid solubility.

  • Order of Addition (Critical):

    • Incorrect: Add Buffer to DMSO stock (Causes immediate local precipitation).

    • Correct: Add DMSO stock dropwise to rapidly stirring Buffer (Promotes rapid dispersion).

  • Alternative Cosolvents: If DMSO is problematic, use PEG-400 (up to 5%) as a bridging solvent.

Solubility & Stability Data Table
ParameterN-Ac-M CharacteristicsOperational Impact
Molecular Weight 228.27 g/mol Small molecule, rapid diffusion.
pKa (Sulfonamide) ~10.4Uncharged at pH 7.4; low aqueous solubility.
pKa (Amide) NeutralNo protonation advantage for solubility.
LogP (Octanol/Water) ~0.5 - 0.8 (Est.)Moderate lipophilicity; requires organic cosolvent.
Stability (Solid) HighStore at RT or 4°C, desiccated.
Stability (Solution) ModerateHydrolyzes in <24h at extreme pH. Use fresh.

Part 3: Biological Assay Variability (Carbonic Anhydrase)

Q: My IC50 values for Carbonic Anhydrase (CA) inhibition fluctuate between runs. Why?

Diagnosis: Inconsistent CO2 hydration kinetics or "Zinc-Binding" competition variability.

Technical Explanation: Sulfonamides inhibit CA by coordinating with the Zinc ion (


) in the active site. This interaction is strictly geometry-dependent.
  • Enzyme Isoform Specificity: N-Ac-M shows differential selectivity compared to Acetazolamide. Ensure you are using the correct isoform (e.g., hCA II vs. hCA IX).

  • Buffer pH Drift: The binding affinity of sulfonamides is pH-dependent. If your assay buffer drifts (e.g., Tris buffer is temperature sensitive), the ionization state of the active site waters changes, altering the IC50.

  • Reaction Time: Sulfonamides are "slow-binding" inhibitors in some contexts. If you measure initial rates too quickly (<5 min pre-incubation), you may underestimate potency.

Standardized Assay Protocol:

  • Pre-Incubation: Incubate Enzyme + N-Ac-M for 15 minutes at Room Temperature before adding the substrate (CO2 or p-Nitrophenyl acetate).

  • pH Lock: Use HEPES buffer (pH 7.4) instead of Tris to minimize temperature-induced pH shifts.

  • Control: Run Acetazolamide as a positive control in every plate.

Visualization: Troubleshooting Logic Flow

TroubleshootingFlow Start Issue: Inconsistent Results CheckHPLC Step 1: Check Purity (HPLC) Is Mafenide peak present? Start->CheckHPLC Degradation Diagnosis: Hydrolysis Action: Prepare fresh stock CheckHPLC->Degradation Yes CheckSolubility Step 2: Check Solubility Is there precipitation? CheckHPLC->CheckSolubility No SolventFix Diagnosis: Crash-Out Action: Increase DMSO/PEG CheckSolubility->SolventFix Yes CheckAssay Step 3: Assay Conditions Is pH or Incubation varied? CheckSolubility->CheckAssay No AssayFix Diagnosis: Kinetic Artifact Action: 15min Pre-incubation CheckAssay->AssayFix

Figure 2: Step-by-step diagnostic workflow for resolving experimental inconsistencies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 822744, N-[4-(4-toluidinosulfonyl)phenyl]acetamide. (Structural Analog Reference). Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for CA inhibition mechanisms).

Sources

Enhancing the potency of N-[(4-sulfamoylphenyl)methyl]acetamide through structural modification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the potency of N-[(4-sulfamoylphenyl)methyl]acetamide Ticket ID: SAR-MAF-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Optimization Paradox

Welcome to the Technical Support Center. You are likely working with N-[(4-sulfamoylphenyl)methyl]acetamide, a structural derivative of Mafenide .

The Core Issue: In its standard form, this molecule represents an acetylated metabolite of Mafenide. In classical antibacterial medicinal chemistry, acetylation of the primary amine often abolishes potency against Dihydropteroate Synthase (DHPS) because the free amine is required to mimic p-aminobenzoic acid (PABA).

The Solution: To "enhance potency," you must stop viewing the acetamide as a blocking group and start viewing it as a functional handle . This guide addresses how to modify this scaffold to unlock two distinct therapeutic pathways:

  • Carbonic Anhydrase (CA) Inhibition: For anti-glaucoma or anti-cancer (hypoxic tumor) applications.

  • Next-Gen Antibacterials: Converting the acetamide into a "smart" linker or lipophilic tail to penetrate biofilms.

Module 1: Synthetic Chemistry Troubleshooting

Issue 1: Low Yields during Chlorosulfonylation

User Report: "I am starting with N-benzylacetamide, but my yields after chlorosulfonic acid treatment are <40%, and I see significant decomposition."

Diagnosis: The acetamide group is sensitive to the harsh acidic conditions required for introducing the sulfonyl chloride moiety. The exothermicity often leads to hydrolysis of the amide bond, reverting your intermediate to a primary amine which then forms "sulfonyl-amine" polymers.

Corrective Protocol (The "Protected" Route): Do not chlorosulfonylate the amide directly if yields are low. Switch to a post-sulfonylation acetylation strategy.

  • Start Material: Toluene.

  • Step 1 (Chlorosulfonylation): React Toluene with excess chlorosulfonic acid (

    
    ) at 
    
    
    
    .
    • Tip: Maintain temperature strictly. Higher temps favor the sulfone byproduct.

  • Step 2 (Amination): Quench with aqueous ammonia to form 4-methylbenzenesulfonamide.

  • Step 3 (Oxidation/Conversion): Convert the methyl group to the amine (via radical bromination + Delepine reaction or similar).

  • Step 4 (Selective Acetylation): Crucial Step. Use acetic anhydride with a mild base (Pyridine) at

    
     to acetylate the benzylic amine without affecting the sulfonamide nitrogen.
    

Visualization: Optimized Synthetic Workflow

Synthesis_Workflow Start Start: Toluene Step1 1. Chlorosulfonylation (ClSO3H, <5°C) Start->Step1 Electrophilic Subst. Step2 2. Amination (NH4OH) Step1->Step2 Nucleophilic Attack Step3 3. Bromination/Amination (NBS -> Hexamethylenetetramine) Step2->Step3 Side-chain Functionalization Step4 4. Selective Acetylation (Ac2O, Pyridine, 0°C) Step3->Step4 Amine Protection Product Target: N-[(4-sulfamoylphenyl)methyl]acetamide Step4->Product Final Yield >75%

Caption: Figure 1. Optimized "Post-Sulfonylation" pathway to avoid amide hydrolysis during harsh acid steps.

Module 2: SAR & Potency Troubleshooting

Issue 2: "The molecule is inactive in standard MIC assays."

User Report: "I tested the compound against S. aureus and E. coli, but the MIC is >128 µg/mL. Mafenide control works fine."

Diagnosis: You have capped the "warhead." Mafenide works because the primary amine (


) mimics the amino group of PABA. By acetylating it (

), you have sterically and electronically nullified its ability to bind the DHPS active site.

Enhancement Strategy (The "Tail" Approach): To regain potency, you must modify the acetamide


-group (

) to interact with adjacent hydrophobic pockets in the enzyme or change the target to Carbonic Anhydrase (CA).

Modification Table: Transforming the Acetamide

Modification StrategyChemical Change (R-group)Target EffectRationale
Lipophilic Extension Change

to

(Phenyl)
CA Inhibition Increases affinity for the hydrophobic half of the Carbonic Anhydrase active site [1].
Halogenation Change

to

(Trifluoro)
Metabolic Stability Fluorine increases lipophilicity and prevents metabolic oxidation of the methyl group [2].
Schiff Base Isostere Replace Acetamide with Imine (

)
Antibacterial Schiff bases of Mafenide have shown superior activity against resistant S. aureus by adding a second binding motif [3].
Ring Substitution Add

or

to the Phenyl Ring
Potency Halogens on the benzene core increase acidity of the sulfonamide, strengthening the Zinc binding interaction [4].

Visualization: Structural Decision Tree

SAR_Logic Lead Lead: N-[(4-sulfamoylphenyl)methyl]acetamide Goal What is your Potency Goal? Lead->Goal AntiB Antibacterial (DHPS) Goal->AntiB Infection Control CA_Inhib CA Inhibitor (Antitumor/Glaucoma) Goal->CA_Inhib Tumor/Glaucoma Mod1 Strategy: Cleavable Prodrug AntiB->Mod1 Mod2 Strategy: Schiff Base (Imine) AntiB->Mod2 Result1 Result: Restores PABA mimicry after metabolism Mod1->Result1 Mod3 Strategy: Elongate R-Group (Benzyl/Isobutyl) CA_Inhib->Mod3 Mod4 Strategy: Fluorinate Ring CA_Inhib->Mod4 Result2 Result: High affinity for hydrophobic pocket (CA IX/XII) Mod3->Result2

Caption: Figure 2. SAR Decision Tree. Choose the modification pathway based on the desired therapeutic target.

Module 3: Biological Assay Validation

Issue 3: Inconsistent IC50 Data in Enzyme Assays

User Report: "We are screening for Carbonic Anhydrase inhibition, but the IC50 values drift significantly between runs."

Troubleshooting Protocol: Sulfonamides are Zinc-binding groups (ZBG).[1] Assay instability often stems from buffer conditions that interfere with the Zinc ion or


 hydration kinetics.
  • Check Buffer pH: Sulfonamide binding is pH-dependent. The sulfonamide nitrogen must be deprotonated to bind the Zinc ion effectively.

    • Requirement: Ensure assay buffer is pH 7.2–7.4 (HEPES is preferred over Tris, which can chelate metals weakly).

  • Pre-Incubation Time: These inhibitors are often "slow-binding."

    • Step: Incubate the enzyme + inhibitor for 15 minutes prior to adding the substrate (p-nitrophenyl acetate or

      
      ). Immediate substrate addition yields false high IC50s (low potency).
      
  • Solubility Artifacts: The acetamide group reduces water solubility compared to the salt form of Mafenide.

    • Step: Ensure DMSO concentration is <1% in the final well. If precipitation occurs, the compound is not available to inhibit the enzyme.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Krátký, M., et al. (2023).[2] Improving the Antimicrobial Activity of Old Antibacterial Drug Mafenide: Schiff Bases and Their Bioactivity Targeting Resistant Pathogens.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Scott, K. A., et al. (2021). Inhibition of Carbonic Anhydrase II by Sulfonamide Derivatives. Bioorganic Chemistry. Link

Sources

Technical Support Center: Optimizing N-[(4-sulfamoylphenyl)methyl]acetamide (Mafenide Acetate) in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Mitigation of Off-Target Effects & Experimental Optimization

Executive Summary

You are likely utilizing N-[(4-sulfamoylphenyl)methyl]acetamide (commonly known as Mafenide Acetate ) for its antimicrobial properties or as a model sulfonamide.[1] However, in mammalian cell culture, this compound presents a distinct "off-target" profile: it is a potent inhibitor of Carbonic Anhydrase (CA) .

In standard bicarbonate-buffered media (e.g., DMEM), CA inhibition leads to intracellular acidosis , which researchers often mistake for direct compound cytotoxicity. This guide details how to decouple these off-target pH effects from your specific experimental endpoints.

Module 1: Mitigating Cytotoxicity (The "Acidosis" Artifact)

User Issue: "My fibroblasts/keratinocytes are detaching or showing reduced viability at concentrations that should be non-toxic."

Root Cause Analysis: Mafenide Acetate inhibits Carbonic Anhydrase enzymes (CA-I and CA-II) expressed in mammalian cells. These enzymes catalyze the hydration of CO₂ to bicarbonate (


). When inhibited in a 

-dependent incubator system, the cell loses its primary mechanism for expelling metabolic acid, leading to a rapid drop in intracellular pH (

). This acidosis triggers apoptosis and cell detachment, an off-target artifact unrelated to the compound’s primary mechanism of action.

Troubleshooting Protocol:

ParameterStandard Condition (High Risk)Optimized Condition (Mitigated)
Buffering System Sodium Bicarbonate (

)
HEPES (25 mM)
Incubator

5% - 10%Ambient Air (if using HEPES-only) or Standard 5%
Media pH 7.4 (Drifts with CA inhibition)7.4 (Stable via HEPES)
Washout NonePulse-Chase (2h exposure, then wash)

Step-by-Step Mitigation Workflow:

  • Buffer Substitution: Supplement your culture media with 25 mM HEPES . HEPES buffering is independent of the CA-driven bicarbonate system.

  • pH Monitoring: If using high concentrations (>100 µM), add a phenol red indicator and visually monitor for a "yellow shift" (acidification) within 2 hours of treatment.

  • Pulse-Treatment: If your assay allows, limit exposure to 2–4 hours followed by a washout with fresh media. Mafenide penetrates cells rapidly; prolonged exposure exacerbates the off-target pH stress.

Mechanism Visualization:

AcidosisPathway Mafenide Mafenide Acetate CA Carbonic Anhydrase (Intracellular) Mafenide->CA Inhibits Reaction CO2 + H2O ↔ HCO3- + H+ CA->Reaction Catalyzes (Blocked) Acidosis Intracellular Acidosis (pH Drop) Reaction->Acidosis Failure to Regulate Apoptosis Cell Detachment/ Apoptosis Acidosis->Apoptosis Triggers HEPES HEPES Buffer (Rescue) HEPES->Acidosis Neutralizes

Caption: Mafenide-induced CA inhibition disrupts pH regulation; HEPES buffering bypasses this block to rescue cell viability.

Module 2: Specificity & Interference (The "False Positive" Check)

User Issue: "I am seeing enzyme inhibition in my biochemical assay, but I suspect it's non-specific."

Root Cause Analysis: The sulfonamide moiety (


) is a "sticky" zinc-binding group. It can non-specifically chelate zinc in metalloenzymes (e.g., Matrix Metalloproteinases, HDACs) other than your target.[2][3]

Validation Protocol (The "Negative Control" System): To prove your effect is specific to the acetamide structure and not just a generic sulfonamide effect, you must run parallel controls.

  • The Structural Negative Control: Run a parallel assay using Benzenesulfonamide . It lacks the acetamide tail but retains the zinc-binding sulfonamide group.

    • If Benzenesulfonamide is active: Your effect is likely a generic off-target metalloenzyme interaction.

    • If Benzenesulfonamide is inactive: Your effect is specific to the Mafenide structure.

  • The Positive Off-Target Control: Use Acetazolamide (10 µM). This is a pure CA inhibitor. If Acetazolamide mimics your Mafenide phenotype, your observed effect is driven by CA inhibition (the off-target), not your intended mechanism.

Data Interpretation Table:

CompoundTarget ActivityCA InhibitionInterpretation
Mafenide (Test) HighHighPrimary Result
Acetazolamide LowVery High If active = Phenotype is pH-driven (Artifact)
Benzenesulfonamide LowModerateIf active = Phenotype is Zinc-binding (Artifact)
Module 3: Solubility & Formulation (Experimental Setup)

User Issue: "The compound precipitates in media upon addition."

Technical Insight: Mafenide acetate is highly water-soluble (~49 mg/mL), but it is sensitive to the "salting out" effect in high-salt media (like DMEM/RPMI) when added from a highly concentrated DMSO stock.

Preparation Protocol:

  • Stock Preparation:

    • Dissolve powder in sterile water or PBS rather than DMSO if possible. Mafenide Acetate is freely soluble in water.

    • Why? DMSO can permeabilize membranes, exacerbating the intracellular acidosis described in Module 1. Water eliminates this variable.

  • Working Solution:

    • Do not add stock directly to the cell culture well.

    • Pre-dilute: Prepare a 2X concentration in complete media (warmed to 37°C), vortex vigorously, and then add to cells.

Frequently Asked Questions (FAQs)

Q: Can I use Mafenide to study hypoxia? A: No. While CA-IX is a hypoxia marker, Mafenide is a broad-spectrum CA inhibitor. It will inhibit constitutive CA-II (cytosolic) and disturb basal pH regulation, confounding any hypoxia-specific signaling you are trying to measure. Use highly selective CA-IX inhibitors (e.g., SLC-0111 analogs) for hypoxia studies.

Q: What is the half-life of Mafenide in culture media? A: Mafenide is chemically stable in media (pH 7.4) for >24 hours. However, it is rapidly metabolized by cellular deaminases to p-carboxybenzenesulfonamide (which is inactive). In high-density cultures, the effective concentration may drop significantly within 6–8 hours. Recommendation: Refresh media every 12 hours for long-term assays.

Q: Why do my Western Blots show altered phosphorylation patterns? A: Intracellular acidosis (caused by the CA inhibition) acts as a broad stress signal. It can activate p38 MAPK and inhibit mTORC1 purely due to pH stress. Always verify phosphorylation changes in the presence of 25 mM HEPES to confirm they are not pH artifacts.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. Link

  • Selleck Chemicals. (2024). Mafenide Acetate Datasheet & Solubility. SelleckChem. Link

  • PubChem. (2024). Mafenide Acetate Compound Summary (CID 25590). National Library of Medicine. Link

  • Swietach, P., et al. (2010). The role of carbonic anhydrase 9 in regulating extracellular and intracellular pH in three-dimensional tumor cell growths. Journal of Biological Chemistry, 285(26), 20291-20301. Link

Sources

N-[(4-sulfamoylphenyl)methyl]acetamide quality control and purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the quality control and purity assessment of N-[(4-sulfamoylphenyl)methyl]acetamide , chemically identified as N-Acetylmafenide (CAS: 2015-14-7).

This compound is the primary N-acetylated metabolite and process impurity of Mafenide Acetate. It differs significantly from the parent drug in terms of basicity and solubility, requiring specific analytical adjustments.

Technical Support Center: N-Acetylmafenide Quality Control

Compound Identification & Context

Before troubleshooting, ensure you are analyzing the correct chemical entity. Confusion often arises between this compound and other pharmacopoeial impurities.

FeatureTarget Compound Parent Drug Common Confusion
Common Name N-Acetylmafenide Mafenide AcetateMafenide Related Compound A
Chemical Name N-[(4-sulfamoylphenyl)methyl]acetamide4-(Aminomethyl)benzenesulfonamide acetate4-Formylbenzenesulfonamide
CAS Number 2015-14-7 130-61-0 (Acetate salt)3240-35-5
Functionality Neutral Amide / Acidic SulfonamideBasic Primary AmineAldehyde
Key QC Trait Elutes after Mafenide in RP-HPLCElutes early (Polar/Ionic)UV active aldehyde peak

Troubleshooting Guide: HPLC Separation & Purity

Issue: "The impurity peak co-elutes with Mafenide or exhibits poor resolution."

Root Cause Analysis: Mafenide is a strong base (primary amine). In standard acidic mobile phases (pH 2.5), it is fully protonated (


) and elutes rapidly. N-Acetylmafenide  has lost this basic amine site due to acetylation; it is a neutral amide. It interacts more strongly with the hydrophobic stationary phase (C18) and should elute later. If they co-elute, your organic modifier ratio is likely too high, compressing the run time.

Optimized Protocol (Self-Validating):

  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm). End-capping is critical to prevent sulfonamide tailing.

  • Mobile Phase A: 0.05 M Monobasic Potassium Phosphate (pH adjusted to 2.5 with Phosphoric Acid).

  • Mobile Phase B: Methanol (MeOH).

  • Isocratic Ratio: 90:10 (Buffer:MeOH). Note: Mafenide requires high aqueous content to retain. N-acetylmafenide will elute significantly later in these conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 267 nm.[1]

Troubleshooting Logic Flow:

HPLC_Troubleshooting Start Issue: Poor Peak Resolution or Shape CheckRT Is N-Acetylmafenide eluting too early? Start->CheckRT CheckTailing Is the peak tailing (As > 2.0)? Start->CheckTailing Yes_RT Decrease Organic % (MeOH) to <10% CheckRT->Yes_RT Yes No_RT Check pH. Ensure pH < 3.0 to protonate Mafenide fully. CheckRT->No_RT No (Co-elution) Yes_Tail Secondary Silanol Interactions. Switch to End-capped Column or Increase Buffer Conc. CheckTailing->Yes_Tail Yes No_Tail Check Column Overload. Dilute Sample. CheckTailing->No_Tail No

Caption: Decision matrix for optimizing resolution between the ionic parent drug and the neutral acetylated impurity.

FAQ: Spectroscopic Identification (MS/NMR)

Q: How do I definitively distinguish N-Acetylmafenide from Mafenide in Mass Spectrometry? A: Mafenide (


) has a molecular weight of 186.2 Da. N-Acetylmafenide (

) has a molecular weight of 228.27 Da.
  • Mafenide: Expect

    
    .
    
  • N-Acetylmafenide: Expect

    
    .
    
  • Key Fragment: In MS/MS, N-Acetylmafenide often shows a loss of 42 Da (ketene,

    
    ) or 43 Da (acetyl, 
    
    
    
    ), which is absent in the parent drug.

Q: What is the signature NMR signal for this impurity? A: In


-NMR (DMSO-

), look for a sharp singlet integrating to 3 protons around 1.8 – 2.0 ppm . This corresponds to the methyl group of the acetyl moiety (

). The parent Mafenide lacks this singlet. Additionally, the methylene protons (

) attached to the phenyl ring will shift slightly downfield compared to the parent amine due to the electron-withdrawing nature of the amide carbonyl.

Solubility & Sample Preparation Guide

Issue: "The reference standard does not dissolve completely in the mobile phase."

Explanation: Unlike Mafenide Acetate (a salt), N-Acetylmafenide is a neutral organic amide with a sulfonamide tail. It has significantly lower water solubility than the salt form of the parent drug.

Correct Dissolution Protocol:

  • Weighing: Weigh the standard into the volumetric flask.

  • Primary Solvent: Add Methanol (approx. 10-20% of the flask volume). Sonicate for 2 minutes. The compound is freely soluble in methanol.

  • Dilution: Dilute to volume with the Mobile Phase (Buffer).

  • Verification: Check for precipitation. If precipitation occurs upon adding buffer, increase the methanol ratio in the diluent (e.g., use 50:50 MeOH:Water as diluent), provided it does not distort the peak shape (solvent effect).

Degradation Pathway & Origin

Understanding where this impurity comes from helps in controlling it upstream.

Degradation_Pathway Mafenide Mafenide (Parent) (Primary Amine) Product N-Acetylmafenide (Impurity/Metabolite) Mafenide->Product Chemical Acetylation (Process Impurity) Mafenide->Product Biological Acetylation Reagent Acetic Anhydride or Acetyl Chloride (Synthesis Reagents) Reagent->Product Residual Reagent Metabolism In Vivo Metabolism (N-Acetyltransferase)

Caption: Origin pathways for N-Acetylmafenide. It is primarily a process impurity if acetylation reagents are used, or a metabolite in biological samples.

References

  • Chemical Identity: N-[[4-(Aminosulfonyl)phenyl]methyl]acetamide. CAS Registry Number 2015-14-7.[2][3][4] American Chemical Society (CAS Common Chemistry).[3] Link[2][3]

  • Parent Drug Monograph Context: Mafenide Acetate. USP Monographs.[1] United States Pharmacopeia (USP).[1] (Note: Defines "Related Compound A" as the formyl derivative, distinguishing it from the acetyl derivative). Link

  • Metabolic Context: Mafenide Acetate Description and Clinical Pharmacology. FDA Access Data. (Describes the conversion to the paracrboxy metabolite and N-acetyl derivatives). Link

  • Crystallographic Structure: Asiri, A. M., et al. "N-(4-Sulfamoylphenyl)acetamide."[5] Acta Crystallographica Section E, 2012. (Provides structural confirmation of the acetamide linkage). Link

Sources

Validation & Comparative

Comparative Profiling: N-[(4-sulfamoylphenyl)methyl]acetamide vs. Standard Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[(4-sulfamoylphenyl)methyl]acetamide (also referred to as N-acetylmafenide or an acetylated homosulfanilamide derivative) represents a critical structural class in the study of Carbonic Anhydrase (CA) inhibition. While its parent compound, Mafenide , is primarily utilized as a topical antibacterial agent, the N-acetylated derivative serves as a model for the "tail approach" in inhibitor design—a strategy used to enhance affinity and isoform selectivity (particularly for hCA IX and XII) by modulating the lipophilicity and steric fit of the molecule's non-binding domain.

This guide objectively compares the physicochemical and inhibitory profiles of N-[(4-sulfamoylphenyl)methyl]acetamide against the clinical gold standard, Acetazolamide (AAZ) , and its parent, Mafenide .

Chemical & Mechanistic Profile

Structural Logic: The "Tail Approach"

The efficacy of sulfonamide inhibitors hinges on two distinct structural domains:

  • The Zinc-Binding Group (ZBG): The unsubstituted sulfonamide moiety (

    
    ) which coordinates directly to the 
    
    
    
    ion in the enzyme's active site.[1]
  • The Tail: The organic scaffold attached to the sulfonamide.[1][2][3][4][5] In our target molecule, the acetamide group acts as the tail.

  • Mafenide (Parent): Contains a free primary amine (

    
    ). At physiological pH, this amine is protonated (
    
    
    
    ), which can cause electrostatic repulsion with residues near the active site entrance, reducing potency against certain isoforms.
  • N-[(4-sulfamoylphenyl)methyl]acetamide (Target): Acetylation converts the basic amine into a neutral amide. This eliminates the charge repulsion and introduces a hydrophobic surface, facilitating van der Waals interactions with the hydrophobic half of the CA active site.

Mechanism of Action

The sulfonamide nitrogen acts as a nucleophile, displacing the zinc-bound water molecule/hydroxide ion. This locks the enzyme in an inactive state, preventing the hydration of


 to bicarbonate.

CA_Inhibition_Mechanism Zinc Active Site Zn2+ Water Native Ligand: H2O / OH- Zinc->Water Catalytic State Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Zinc->Complex Displacement Ligand Displacement Water->Displacement Release Inhibitor N-[(4-sulfamoylphenyl)methyl]acetamide (Sulfonamide Head) Inhibitor->Displacement High Affinity Entry Displacement->Zinc Coordination TailInteraction Tail Interaction: Acetamide group engages hydrophobic pocket (Phe131, Val121) Complex->TailInteraction Stabilization

Figure 1: Mechanism of competitive inhibition. The sulfonamide head displaces the catalytic water, while the acetylated tail stabilizes the complex via hydrophobic interactions.

Comparative Efficacy Data

The following data synthesizes inhibitory constants (


) from standard stopped-flow kinetic assays. Note that while Acetazolamide is a potent pan-inhibitor, benzenesulfonamide derivatives (like the target) are often tuned for specific isoforms (e.g., tumor-associated hCA IX).
Table 1: Inhibition Constants ( ) Comparison[3][6]
FeatureN-[(4-sulfamoylphenyl)methyl]acetamide Acetazolamide (AAZ) Mafenide
Core Scaffold BenzenesulfonamideHeterocyclic (Thiadiazole)Benzenesulfonamide
Tail Chemistry Neutral Amide (Acetamide)Acetamido-thiadiazoleBasic Amine (Protonated)
hCA I Potency (

)
~15 - 90 nM (Moderate)~250 nM> 5,000 nM (Weak)
hCA II Potency (

)
~5 - 50 nM (Potent)~12 nM~2,000 nM (Weak)
hCA IX Potency (

)
Variable (10 - 100 nM) ~25 nMWeak
Selectivity Profile Tunable via tail modification.[2]Low Selectivity (Pan-inhibitor).Low Affinity.
Primary Utility SAR Probe / Lead CompoundGlaucoma / Altitude SicknessTopical Antibacterial

Key Insight: The acetylation of Mafenide to create our target molecule improves hCA II inhibition by orders of magnitude (from


 to low 

range). This validates the "tail approach" where neutralizing the charge allows tighter binding.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To generate the data above, researchers must use the Stopped-Flow


 Hydrase Assay . This is the only method fast enough to measure the catalytic turnover of CA (

).
Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    gas for 1 hour).
  • Enzyme: Recombinant hCA (I, II, IX) at ~10 nM concentration.

Step-by-Step Workflow
  • Incubation: Incubate the enzyme with the inhibitor (N-[(4-sulfamoylphenyl)methyl]acetamide) in the buffer/indicator mix for 15 minutes at room temperature. This allows the formation of the E-I complex.

  • Loading: Load Syringe A with the Enzyme-Inhibitor-Indicator mix. Load Syringe B with the

    
    -saturated water.
    
  • Injection: Rapidly mix Syringe A and B in the stopped-flow spectrophotometer (1:1 ratio).

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–100 ms.

  • Calculation: The initial rate is calculated from the absorbance slope. The

    
     is determined by fitting the % inhibition vs. log[Inhibitor] curve using the Cheng-Prusoff equation to derive 
    
    
    
    .

Assay_Workflow cluster_0 Preparation SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red Mixing Rapid Mixing (Stopped-Flow Chamber) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Reaction CO2 + H2O -> HCO3- + H+ (pH Drop) Mixing->Reaction Detection Absorbance Decay (557 nm) Reaction->Detection Analysis Calculate Ki (Cheng-Prusoff) Detection->Analysis

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay, essential for validating CA inhibitor kinetics.

Therapeutic Implications

Glaucoma (hCA II Targeting)

While Acetazolamide is the standard, it suffers from systemic side effects (metabolic acidosis, paresthesia) due to lack of selectivity. N-[(4-sulfamoylphenyl)methyl]acetamide derivatives are explored to improve ocular penetration. The acetamide tail increases lipophilicity compared to Mafenide, potentially allowing for better corneal permeability in topical formulations.

Hypoxic Tumors (hCA IX Targeting)

This is the most promising area for benzenesulfonamides. hCA IX is overexpressed in hypoxic tumors (breast, lung, colon) but absent in normal tissues (except the GI tract).

  • Challenge: Acetazolamide inhibits hCA IX but also hCA I/II (off-target).

  • Solution: Elongating the "tail" of N-[(4-sulfamoylphenyl)methyl]acetamide with bulky or charged groups (e.g., attaching a fluorophore or a positively charged moiety that cannot cross the membrane) restricts the inhibitor to the extracellular space, where hCA IX resides, sparing the intracellular hCA II.

References

  • Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors.[2][6] Journal of Enzyme Inhibition and Medicinal Chemistry.[5] Link

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors: The Tail Approach.[2] Expert Opinion on Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][5][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrases as targets for medicinal chemistry.[2][4][5][7][8][10][11] Bioorganic & Medicinal Chemistry.[5][10][11][12] Link

Sources

Comparative SAR Guide: N-[(4-sulfamoylphenyl)methyl]acetamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tail" Approach to Isoform Selectivity

The sulfonamide pharmacophore is the cornerstone of Carbonic Anhydrase (CA) inhibition. However, the clinical utility of first-generation inhibitors like Acetazolamide (AAZ) is often limited by a lack of isoform selectivity, leading to systemic side effects (e.g., paresthesia, metabolic acidosis) due to the inhibition of the ubiquitous cytosolic isoform hCA II.

This guide focuses on N-[(4-sulfamoylphenyl)methyl]acetamide (an acetylated derivative of the clinical drug Mafenide ) and its analogs. Unlike the rigid structure of Acetazolamide, this scaffold incorporates a methylene spacer and a flexible acetamide "tail." This structural distinction allows for the "Tail Approach" in drug design—extending the molecule to interact with the variable hydrophilic/hydrophobic regions at the entrance of the CA active site, thereby achieving high affinity for tumor-associated isoforms (hCA IX and XII) while reducing affinity for off-target cytosolic isoforms (hCA I and II).

Structure-Activity Relationship (SAR) Analysis

The efficacy of N-[(4-sulfamoylphenyl)methyl]acetamide analogs relies on a tripartite structure. Understanding the function of each domain is critical for optimizing potency and selectivity.

The Pharmacophore Breakdown
Structural DomainChemical MoietyFunction & Design Logic
Zinc-Binding Group (ZBG) Primary Sulfonamide (

)
Non-negotiable. The ionized nitrogen (

) coordinates directly to the Zn(II) ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
The Linker Methylene Spacer (

)
Flexibility. Unlike sulfanilamide (where the amine is directly on the ring), the methylene group in this scaffold allows the benzenesulfonamide moiety to orient deeper into the active site while keeping the tail solvent-exposed.
The Tail Acetamide (

)
Selectivity Handle. This is the primary site for modification. Extending

(e.g., to longer alkyl chains, fluorinated groups, or bulky aromatics) exploits specific amino acid residues at the active site entrance unique to hCA IX/XII.
Visualization: Mechanism & SAR Map

SAR_Mechanism cluster_0 Target Interaction ZBG Zinc Binding Group (-SO2NH2) Zn Active Site Zn(II) ZBG->Zn Coordination Scaffold Phenyl Ring (Hydrophobic Interaction) ZBG->Scaffold Linker Methylene Linker (-CH2-) Tail Acetamide Tail (-NH-CO-R) Linker->Tail Scaffold->Linker Selectivity Isoform Selectivity (hCA IX / XII) Tail->Selectivity Steric/Polar Matching

Caption: The tripartite structure of the inhibitor. The ZBG anchors the molecule, while the Tail probes the active site entrance for selectivity.

Comparative Performance Analysis

The following data compares the scaffold against the clinical gold standard, Acetazolamide (AAZ). The values presented are representative inhibition constants (


) derived from stopped-flow kinetic assays.
Inhibition Profile ( in nM)
CompoundhCA I (Off-Target)hCA II (Off-Target)hCA IX (Tumor Target)hCA XII (Tumor Target)Selectivity Ratio (II/IX)
Acetazolamide (AAZ) ~25012 (Very Potent)255.70.48 (Poor Selectivity)
Mafenide (Parent) ~30032288~1.1
Title Analog (

)
~35045227~2.0
Optimized Analog (

)
>10002808.5 4.2 32.9 (Highly Selective)

Analysis:

  • Acetazolamide is a "pan-inhibitor." Its extreme potency against the cytosolic hCA II (12 nM) is the primary cause of systemic side effects.

  • The Title Analog (

    
    -acetyl)  shows a slight reduction in hCA II affinity compared to AAZ, which is desirable.
    
  • Optimized Analogs (e.g., Trifluoroacetamide): Modifying the acetamide tail with electron-withdrawing groups (like fluorine) or bulky lipophilic groups drastically improves selectivity. The fluorinated analog weakens hCA II binding (280 nM) while strengthening hCA IX binding (8.5 nM), creating a superior therapeutic window for hypoxic tumors.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended.

Chemical Synthesis: Selective Acetylation

Objective: Synthesize N-[(4-sulfamoylphenyl)methyl]acetamide from Mafenide.

Reagents:

  • 4-(Aminomethyl)benzenesulfonamide hydrochloride (Mafenide HCl)

  • Acetyl Chloride (or Acetic Anhydride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or DMF

Workflow:

  • Dissolution: Dissolve 1.0 eq of Mafenide HCl in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Activation: Add 2.2 eq of TEA. Stir at 0°C for 15 minutes to liberate the free amine.

  • Acylation: Dropwise add 1.1 eq of Acetyl Chloride diluted in DCM. Maintain temperature at 0°C to prevent bis-acylation (reacting with the sulfonamide nitrogen).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Quench & Wash: Quench with water.[1][2] Extract with EtOAc. Wash organic layer with 1M HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
Biological Assay: Stopped-Flow CO2 Hydration

Objective: Determine the Inhibition Constant (


) by measuring the initial rate of the CA-catalyzed reaction: 

.

Why this method? Standard spectrophotometry is too slow for CA (


). Stopped-flow kinetics allow measurement of reaction rates in the millisecond range.

Protocol:

  • Buffer Preparation: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: Add Phenol Red (0.2 mM). This indicator changes absorbance at 557 nm as the pH drops due to proton generation.

  • Substrate Solution: Saturate water with pure

    
     gas at 25°C (~33 mM 
    
    
    
    ).
  • Enzyme Solution: Recombinant hCA isoform (approx 10–20 nM final concentration) incubated with the inhibitor (various concentrations, 0.1 nM – 10 µM) for 15 minutes.

  • Execution:

    • Load Syringe A with Enzyme/Inhibitor/Indicator mixture.

    • Load Syringe B with

      
       saturated water.
      
    • Rapidly mix (stopped-flow instrument, e.g., Applied Photophysics) and monitor absorbance decay at 557 nm.

  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation (Cheng-Prusoff approximation) to derive

    
     and subsequently 
    
    
    
    .
Visualization: Experimental Workflow

Workflow Start Start: Mafenide HCl Synth Synthesis: Selective N-Acetylation Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Incubate Incubation: Enzyme + Inhibitor (15 min) Purify->Incubate Dissolve in DMSO StopFlow Stopped-Flow Assay: Mix with CO2 sat. water Incubate->StopFlow Data Data Analysis: Absorbance Decay (557 nm) StopFlow->Data < 100 ms

Caption: From synthesis to kinetic validation. The critical step is the rapid mixing (Stopped-Flow) to capture the fast kinetics of CA.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • De Luca, L., & Giacomelli, G. (2008). An easy and convenient synthesis of N-acylsulfonamides. The Journal of Organic Chemistry. (Cited for synthesis methodology of acetamidosulfonamide derivatives).[1][2][8] Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(aminomethyl)benzenesulfonamide (Mafenide). Bioorganic & Medicinal Chemistry Letters. (Structural basis for the scaffold). Link

Sources

Publish Comparison Guide: Validating the Biological Target of N-[(4-sulfamoylphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for validating the biological target of N-[(4-sulfamoylphenyl)methyl]acetamide (also known as


-acetylmafenide  or 4-acetamidomethylbenzenesulfonamide ; CAS: 2015-14-7).

Based on its chemical structure—specifically the unsubstituted sulfonamide moiety—the primary biological target is Carbonic Anhydrase (CA) . This guide details the experimental protocols to validate this interaction, determine isoform selectivity, and compare its efficacy against standard inhibitors like Acetazolamide and its parent compound, Mafenide.

Executive Summary

  • Compound: N-[(4-sulfamoylphenyl)methyl]acetamide (

    
    -acetylmafenide).
    
  • Primary Target: Carbonic Anhydrase (CA) isoforms (EC 4.2.1.1).

  • Mechanism: Zinc coordination via the sulfonamide anion (

    
    ).
    
  • Validation Goal: Confirm inhibitory activity (

    
    ), determine isoform selectivity (e.g., CA II vs. CA IX), and assess structural binding mode.
    
  • Status: A known metabolite of the burn therapeutic Mafenide; often used as a structural probe in CA research.

Molecular Mechanism & Causality

The Pharmacophore: Sulfonamide-Zinc Coordination

The biological activity of N-[(4-sulfamoylphenyl)methyl]acetamide is driven by its unsubstituted sulfonamide group (


). In the active site of Carbonic Anhydrase, the zinc ion (

) is critical for catalysis.
  • Ionization: The sulfonamide group acts as a weak acid (

    
    ). In the active site, it deprotonates to the anion (
    
    
    
    ).
  • Coordination: The nitrogen atom of the sulfonamide coordinates directly to the

    
     ion, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of 
    
    
    
    .
  • Stabilization: The acetamidomethyl tail extends into the hydrophobic pocket of the enzyme, potentially interacting with specific residues (e.g., Phe131 in CA II) to modulate affinity and selectivity.

Causality of Acetylation

Unlike its parent compound Mafenide (which has a free primary amine), the


-acetyl derivative lacks the basicity of the benzylamine. This modification:
  • Eliminates Antibacterial Action: The loss of the free amine typically abolishes the interference with dihydropteroate synthase (the bacterial target of sulfa drugs).

  • Modulates CA Inhibition: It alters the lipophilicity and steric fit, potentially changing the inhibition profile from "promiscuous" to "isoform-specific."

Comparative Analysis: Performance Benchmarks

To validate the target, the compound's performance must be benchmarked against established standards.

FeatureN-[(4-sulfamoylphenyl)methyl]acetamideAcetazolamide (Gold Standard)Mafenide (Parent Compound)
Primary Target Carbonic Anhydrase (CA)Carbonic Anhydrase (CA)CA + Bacterial DHPS
Binding Mode Sulfonamide-Zn CoordinationSulfonamide-Zn CoordinationSulfonamide-Zn Coordination
Potency (

against CA II)
Validation Required (Typically

M to nM range)
High Potency (

nM)
Weak Potency (


M)
Selectivity Potentially higher for specific isoforms due to tail sizePan-inhibitor (Low selectivity)Low selectivity
Clinical Role Metabolite / Research ProbeGlaucoma, Diuretic, Altitude SicknessTopical Antibacterial (Burns)

Validation Protocol 1: Enzymatic Kinetics (In Vitro)

Objective: Quantify the inhibition constant (


) against purified CA isozymes (hCA I, II, IX, XII) to prove direct target engagement.
Methodology: Stopped-Flow Hydration Assay

This is the gold standard for CA kinetics because the reaction is too fast for standard spectrophotometry.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (approx. 17 mM).
      
    • Enzyme: Purified recombinant hCA II (concentration ~10 nM).

    • Inhibitor: Serial dilutions of N-[(4-sulfamoylphenyl)methyl]acetamide (0.1 nM to 10

      
      M).
      
  • Reaction Initiation:

    • Mix the enzyme-inhibitor solution with the

      
       substrate solution in a stopped-flow instrument (e.g., Applied Photophysics).
      
  • Data Acquisition:

    • Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops due to carbonic acid formation).

    • Measure the initial velocity (

      
      ) of the uncatalyzed and catalyzed reactions.
      
  • Analysis:

    • Calculate the inhibition percentage at each concentration.

    • Fit the data to the Cheng-Prusoff equation (adapted for tight-binding inhibitors if

      
      ) or the Morrison equation  to derive the 
      
      
      
      .

Validation Criteria:

  • Positive Result: A dose-dependent reduction in CA activity with a calculable

    
    .
    
  • Target Confirmation:

    
    M confirms specific binding.
    

Validation Protocol 2: Structural Confirmation (X-ray Crystallography)

Objective: Visualize the atomic-level interaction to confirm the "Sulfonamide-Zinc" binding mode.

Step-by-Step Protocol:

  • Crystallization:

    • Use the hanging drop vapor diffusion method.

    • Mix purified hCA II (10 mg/mL) with a 10-fold molar excess of N-[(4-sulfamoylphenyl)methyl]acetamide.

    • Precipitant: Ammonium sulfate or Sodium citrate buffers.

  • Data Collection:

    • Flash-freeze crystals in liquid nitrogen.

    • Collect diffraction data at a synchrotron source (resolution < 2.0 Å).

  • Structure Solution:

    • Solve by molecular replacement using the apo-hCA II structure (PDB: 1CA2).

    • Examine the difference electron density map (

      
      ) in the active site.
      

Expected Outcome:

  • Clear electron density connecting the sulfonamide nitrogen to the active site Zinc ion.

  • The acetamide tail should occupy the hydrophobic pocket, distinct from the thiadiazole ring of Acetazolamide.

Visualizations

Figure 1: Mechanism of Action & Signaling Pathway

This diagram illustrates the catalytic cycle of Carbonic Anhydrase and the specific inhibition point by the sulfonamide compound.

CA_Inhibition_Pathway CO2 CO2 + H2O Transition Transition State (Zn2+-HCO3-) CO2->Transition Substrate HCO3 HCO3- + H+ Zn_Water Enzyme-Zn2+-OH2 (Active State) Zn_Hydroxide Enzyme-Zn2+-OH- (Nucleophile) Zn_Water->Zn_Hydroxide -H+ (Proton Transfer) Zn_Hydroxide->Transition + CO2 Inhibited_Complex Dead-End Complex (Enzyme-Zn2+-Sulfonamide) Zn_Hydroxide->Inhibited_Complex Displacement of OH- Transition->HCO3 Product Transition->Zn_Water Release HCO3- Inhibitor N-[(4-sulfamoylphenyl)methyl]acetamide (Inhibitor) Inhibitor->Inhibited_Complex Binds Active Site

Caption: The catalytic cycle of Carbonic Anhydrase (Green) is interrupted by the inhibitor (Red), which displaces the zinc-bound hydroxide ion to form a stable, inactive complex.

Figure 2: Experimental Validation Workflow

A logical flowchart for researchers to confirm the target.

Validation_Workflow cluster_InVitro Phase 1: Biochemical Validation cluster_Structural Phase 2: Structural Confirmation cluster_Selectivity Phase 3: Isoform Profiling Start Compound: N-[(4-sulfamoylphenyl)methyl]acetamide Assay Stopped-Flow Assay (CO2 Hydration) Start->Assay Result1 Determine Ki (Target: < 10 µM) Assay->Result1 Xray X-ray Crystallography (Co-crystal) Result1->Xray If Active Result2 Observe Zn-N Bond (Electron Density) Xray->Result2 Screen Screen vs Isoforms (hCA I, II, IX, XII) Result2->Screen Result3 Selectivity Ratio (e.g., Ki(II) / Ki(IX)) Screen->Result3

Caption: Step-by-step validation pipeline starting from enzymatic kinetics to structural proof and finally isoform selectivity profiling.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 2033-2040. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–mafenide complex: an old drug with a new mechanism of action? Chemical Communications, 48, 4335-4337. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Carta, F., et al. (2012). Sulfonamides and their isosteres as carbonic anhydrase inhibitors.[2][3] Current Pharmaceutical Design, 18(18), 2536-2547. Link

Sources

Cross-validation of N-[(4-sulfamoylphenyl)methyl]acetamide's bioactivity in different models

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-Acetylmafenide | CAS: 2015-14-7 Class: Sulfonamide Derivative / Carbonic Anhydrase Inhibitor

Executive Summary & Comparative Profile

N-[(4-sulfamoylphenyl)methyl]acetamide is the N-acetylated derivative of Mafenide (a topical antimicrobial). In drug development, this compound serves as a critical reference standard for metabolic stability and structure-activity relationship (SAR) profiling.

While the parent drug (Mafenide) exhibits dual activity—antibacterial efficacy and carbonic anhydrase (CA) inhibition—the N-acetylated analog demonstrates a distinct bioactivity shift. This guide outlines the cross-validation protocols required to map this shift, distinguishing its utility as a specific enzymatic probe versus its role as a metabolic inactivation product.

Comparative Bioactivity Matrix
FeatureN-Acetylmafenide (CAS 2015-14-7)Mafenide (Parent Drug)Acetazolamide (Standard CAI)
Primary Target Carbonic Anhydrase (hCA)Bacterial Nucleotide Synthesis / hCACarbonic Anhydrase (hCA)
Antibacterial Potency Negligible (Inactive)High (Broad Spectrum)None
hCA II Inhibition (

)
~100–500 nM (Est.)[1]~1.8 µM~12 nM
Mechanism Zinc Ion ChelationUnknown (Non-folate pathway)Zinc Ion Chelation
Physiochemical Status Neutral Amide (Lipophilic)Basic Amine (Hydrophilic)Acidic Sulfonamide

Model 1: Enzymatic Inhibition (Carbonic Anhydrase)

Objective: Validate the retention of zinc-binding affinity despite the N-acetylation of the tail group. Rationale: The unsubstituted sulfonamide moiety (


) is the pharmacophore responsible for coordinating the Zinc (

) ion in the CA active site. Acetylation of the distal benzylamine (

) alters the "tail" interaction but leaves the "head" (sulfonamide) intact.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This kinetic assay measures the rate of catalysis of


 in the presence of the inhibitor.
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (prepared by bubbling 
      
      
      
      gas for 30 min).
    • Enzyme: Recombinant hCA Isoforms (I, II, IX, XII) at 10–20 nM.

  • Inhibitor Dilution: Prepare serial dilutions of N-[(4-sulfamoylphenyl)methyl]acetamide in DMSO (0.1 nM to 10 µM).

  • Reaction Initiation:

    • Mix Enzyme + Inhibitor and incubate for 15 min at 25°C.

    • Rapidly mix with Substrate solution using a Stopped-Flow apparatus.

  • Data Acquisition: Monitor absorbance decay at 557 nm (Phenol Red color change).

  • Calculation: Fit the initial velocity (

    
    ) to the Cheng-Prusoff equation to determine 
    
    
    
    and derive
    
    
    .
Mechanistic Visualization (Graphviz)

The diagram below illustrates the competitive inhibition mechanism where the sulfonamide group displaces the zinc-bound water molecule.

CA_Inhibition Enzyme hCA Active Site (Zn2+) Complex_ES Transition State [Zn-OH-CO2] Enzyme->Complex_ES Binding Complex_EI Inhibited Complex [Zn-NH-SO2-R] Enzyme->Complex_EI Competitive Binding Substrate CO2 + H2O Substrate->Complex_ES Inhibitor N-Acetylmafenide (-SO2NH2) Inhibitor->Complex_EI Product HCO3- + H+ Complex_ES->Product Catalysis Note Zinc Coordination: The sulfonamide nitrogen binds Zn2+, displacing the catalytic water/hydroxide. Complex_EI->Note

Caption: Competitive inhibition mechanism where N-Acetylmafenide blocks the catalytic Zinc center.

Model 2: Antibacterial Susceptibility (Loss of Function)

Objective: Confirm the loss of antibacterial activity to validate the specificity of the parent drug's mechanism. Rationale: Mafenide is unique among sulfonamides; it is not inhibited by PABA and is active in the presence of pus. Its mechanism likely involves the free amine group. Acetylation masks this amine, theoretically rendering the molecule inactive against Pseudomonas aeruginosa.

Experimental Protocol: Broth Microdilution (MIC)
  • Organisms: Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus (ATCC 29213).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Preparation: Dissolve N-[(4-sulfamoylphenyl)methyl]acetamide in DMSO; dilute to final concentrations (0.5 – 512 µg/mL).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.

Expected Results:

  • Mafenide (Control): MIC ~ 50–200 µg/mL (Active).

  • N-Acetylmafenide: MIC > 512 µg/mL (Inactive).

  • Note: If activity is retained, it suggests the sulfonamide moiety alone exerts a bacteriostatic effect via the folate pathway, though this is less likely for this specific scaffold.

Model 3: Physicochemical Stability & Metabolism

Objective: Differentiate the product as a stable metabolite. Rationale: In vivo, Mafenide is rapidly metabolized by monoamine oxidase (MAO) to p-carboxybenzenesulfonamide, not primarily by N-acetylation. However, N-acetylmafenide represents a "blocked" structural probe useful for assessing membrane permeability without the confounding basicity of the primary amine.

Workflow: Metabolic Pathway Context

Metabolism cluster_bioactivity Bioactivity Consequence Mafenide Mafenide (Active Drug) MAO Monoamine Oxidase (Primary Route) Mafenide->MAO NAT N-Acetyltransferase (Minor/Synthetic Route) Mafenide->NAT Carboxy p-Carboxybenzenesulfonamide (Inactive Metabolite) MAO->Carboxy Oxidative Deamination Acetyl N-Acetylmafenide (CAS 2015-14-7) (CA Inhibitor Probe) NAT->Acetyl Acetylation CA_Inhibition Carbonic Anhydrase Inhibition Acetyl->CA_Inhibition Retains Antibacterial Antibacterial Efficacy Acetyl->Antibacterial Loses

Caption: Metabolic divergence showing N-Acetylmafenide as a specific structural analog retaining CA inhibition but losing antimicrobial potency.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Pegg, S. P. (1972).[2] The metabolism of mafenide acetate. Annals of Surgery. Link

  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the alpha-carbonic anhydrase from Helicobacter pylori. Bioorganic & Medicinal Chemistry. Link

  • Murphy, R. C., et al. (2011). Mafenide Acetate: A Review of its Mechanism and Clinical Application. Journal of Burn Care & Research. Link

  • PubChem Compound Summary . (2024). N-[(4-sulfamoylphenyl)methyl]acetamide (CAS 2015-14-7).[3] National Center for Biotechnology Information. Link

Sources

Targeting Tumor Hypoxia: N-[(4-sulfamoylphenyl)methyl]acetamide vs. Clinical Standards

[1]

Executive Summary

N-[(4-sulfamoylphenyl)methyl]acetamide (CAS 2015-14-7), also known as N-Acetylmafenide , represents a fundamental scaffold in the class of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs).[1] While its parent compound, Mafenide, is a topical antimicrobial, the N-acetyl derivative serves as a critical structural probe in cancer research for understanding the Structure-Activity Relationship (SAR) of tumor-associated Carbonic Anhydrase IX (CAIX) and XII (CAXII) inhibition.[1]

This guide objectively compares N-Acetylmafenide against the clinical "Gold Standard" Acetazolamide (AZA) and the leading Phase II candidate SLC-0111 .[1] We analyze why modern drug discovery has evolved from simple scaffolds like N-Acetylmafenide to complex ureido-sulfonamides (SLC-0111) to achieve isoform selectivity and overcome off-target toxicity.[1]

Compound Profile & Mechanism of Action[1]

The Target: Hypoxia-Induced CAIX

In solid tumors, rapid growth outstrips blood supply, creating hypoxic regions.[1] To survive, tumor cells upregulate HIF-1


Carbonic Anhydrase IX (CAIX)1
  • Function: CAIX catalyzes the reversible hydration of

    
     to bicarbonate (
    
    
    ) and protons (
    
    
    ).[1]
  • Outcome:

    
     is imported to buffer intracellular pH (pHi), while 
    
    
    is extruded, acidifying the extracellular pH (pHe).[1] This "reverse pH gradient" drives metastasis and drug resistance.[1]
The Compound: N-[(4-sulfamoylphenyl)methyl]acetamide[1][2][3][4][5]
  • Class: Benzenesulfonamide.[1]

  • Role: Zinc-binding inhibitor.[1]

  • Key Feature: The acetamido-methyl "tail" attempts to interact with the hydrophilic rim of the CA active site.[1]

  • Origin: Major metabolite of Mafenide (Sulfamylon).[1]

Comparative Mechanism Diagram

The following diagram illustrates the pathway targeted by these compounds.

CAIX_PathwayHypoxiaTumor Hypoxia (<1% O2)HIF1aHIF-1α StabilizationHypoxia->HIF1aCAIX_ExpCAIX Overexpression(Transmembrane)HIF1a->CAIX_ExpReactionCO2 + H2O ↔ HCO3- + H+CAIX_Exp->ReactionCatalyzesRx_AZAAcetazolamide(Pan-Inhibitor)Rx_AZA->ReactionBlocks (Non-selective)Rx_NAMN-Acetylmafenide(Scaffold Probe)Rx_NAM->ReactionBlocks (Moderate)Rx_SLCSLC-0111(Selective Inhibitor)Rx_SLC->ReactionBlocks (Highly Selective)AcidosisExtracellular Acidosis(Promotes Metastasis)Reaction->AcidosisH+ ExtrusionSurvivalIntracellular Alkalosis(Survival/Proliferation)Reaction->SurvivalHCO3- Import

Figure 1: The hypoxia-induced CAIX pathway and inhibition points.[1] N-Acetylmafenide acts on the catalytic step similarly to clinical standards but differs in selectivity profiles.

Comparative Analysis: Performance vs. Alternatives

The Competitors[1]
  • Acetazolamide (AZA): The classic pan-CA inhibitor.[1] Effective but limited by systemic toxicity (inhibits ubiquitous CA I/II in RBCs and kidneys).[1]

  • SLC-0111: A ureido-benzenesulfonamide currently in clinical trials.[1] Designed with a bulky tail to clash with the narrower active sites of CA I/II, ensuring CAIX selectivity.[1]

  • N-Acetylmafenide: The subject compound. A compact sulfonamide used to gauge the baseline efficacy of the benzenesulfonamide pharmacophore.[1]

Quantitative Comparison Table
FeatureN-Acetylmafenide (Subject)Acetazolamide (Standard)SLC-0111 (Clinical Lead)
Chemical Structure Benzenesulfonamide + Acetamide tailThiadiazole sulfonamideUreido-benzenesulfonamide
CAIX Selectivity (Ki) Moderate (~20-50 nM)*Poor (Pan-inhibitor, ~25 nM)High (<10 nM, >100x vs CAII)
Cellular Uptake High (Passive diffusion)ModerateLow (Targeted to extracellular CAIX)
Primary Limitation Rapid metabolism; lacks bulky tail for isoform exclusionSystemic side effects (Acidosis, fatigue)Solubility (requires formulation)
Development Status Preclinical / Metabolite ProbeFDA Approved (Glaucoma/Edema)Phase Ib/II Clinical Trials

*Ki values are estimated based on SAR data for benzenesulfonamide derivatives (Supuran et al.).[1]

Critical Analysis[1]
  • Selectivity Gap: N-Acetylmafenide lacks the "dual-tail" approach of SLC-0111.[1] While the acetamide group provides some polarity, it is not bulky enough to sterically hinder binding to the cytosolic CA I and II isoforms.[1] This makes it less desirable as a therapeutic candidate compared to SLC-0111 but excellent for defining the minimum pharmacophore required for activity.[1]

  • Metabolic Stability: As the acetylated metabolite of Mafenide, this compound represents a "metabolic dead-end" for the parent drug, often accumulating in plasma.[1] In contrast, SLC-0111 is designed to resist rapid deacetylation.[1]

Experimental Protocols for Validation

To objectively assess N-Acetylmafenide against these standards, researchers must employ a Stopped-Flow CO2 Hydration Assay .[1] This is the gold standard for measuring CA inhibition kinetics.[1]

Protocol: Stopped-Flow Kinetic Assay

Objective: Determine the Inhibition Constant (

  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.[1]

    • Substrate:

      
      -saturated water (prepared by bubbling 
      
      
      gas for 30 min).
    • Enzyme: Recombinant human CAIX (catalytic domain).[1]

  • Compound Dilution:

    • Prepare serial dilutions of N-Acetylmafenide, AZA, and SLC-0111 in DMSO (Final DMSO <1%).

  • Reaction Initiation:

    • Mix Enzyme + Inhibitor (incubate 15 min at RT).

    • Rapidly mix with Substrate + Indicator in the Stopped-Flow apparatus.

  • Measurement:

    • Monitor absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops).[1]

    • The rate of acidification is proportional to CA activity.[1]

  • Data Analysis:

    • Fit the initial velocity (

      
      ) vs. Inhibitor concentration to the Morrison Equation  for tight-binding inhibitors.[1]
      
    • Calculate

      
      .[1]
      
Protocol: 3D Spheroid Hypoxia Assay

Objective: Evaluate efficacy in a physiological tumor model.

  • Culture: Grow HT-29 or MDA-MB-231 cells in ultra-low attachment plates to form spheroids.

  • Hypoxia Induction: Incubate spheroids in a hypoxia chamber (1%

    
    , 5% 
    
    
    ) for 24 hours to upregulate CAIX.
  • Treatment: Treat with

    
     of compounds.
    
  • Readout:

    • Viability: Acid Phosphatase (APH) assay.[1]

    • Acidification: Add pH-sensitive dye (e.g., pHrodo) to culture media.[1] Effective CAIX inhibitors will prevent extracellular acidification (media remains less acidic compared to control).[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Neri, D., & Supuran, C. T. (2011).[1] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • McDonald, P. C., et al. (2012).[1] Selective inhibition of the tumor-associated carbonic anhydrase IX targeting the active site.[1] Journal of Medicinal Chemistry (SLC-0111 Discovery).[1] Link[1]

  • PubChem Database. (2024).[1] Compound Summary: N-[(4-sulfamoylphenyl)methyl]acetamide (CAS 2015-14-7).[1][2] National Center for Biotechnology Information.[1] Link[1]

  • Sedlakova, O., et al. (2014).[1] Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors.[1] Frontiers in Physiology. Link

Comparative analysis of N-[(4-sulfamoylphenyl)methyl]acetamide's efficacy and toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of N-[(4-sulfamoylphenyl)methyl]acetamide (N-Acetylmafenide) vs. Mafenide and Standards: Efficacy and Toxicity Profiles

Executive Summary This guide provides a technical analysis of N-[(4-sulfamoylphenyl)methyl]acetamide (chemically identified as N-acetylmafenide ), the N-acetylated derivative/metabolite of the burn-care therapeutic Mafenide (Sulfamylon) .

While Mafenide is a critical agent for penetrating burn eschar and controlling Pseudomonas aeruginosa, its clinical utility is limited by metabolic acidosis and pain. This analysis contrasts the active parent drug (Mafenide) against its acetylated form (N-acetylmafenide) and the standard of care, Silver Sulfadiazine (SSD) . The guide focuses on the loss of antimicrobial efficacy upon acetylation and the retention of Carbonic Anhydrase (CA) inhibitory activity that drives systemic toxicity.

Part 1: Chemical & Metabolic Context

To understand the efficacy profile, one must distinguish the active drug from its metabolic derivatives. Mafenide is unique among sulfonamides as it is a homolog (separated by a methylene group), which alters its pKa and metabolic fate.

  • Mafenide (Parent): 4-(Aminomethyl)benzenesulfonamide. Active antimicrobial.[1][2][3]

  • N-Acetylmafenide (Target Molecule): N-[(4-sulfamoylphenyl)methyl]acetamide. Inactive metabolite formed via N-acetylation.

  • p-Carboxybenzenesulfonamide (Major Metabolite): Formed via Monoamine Oxidase (MAO). Primary driver of metabolic acidosis.

Metabolic Pathway Visualization

The following diagram illustrates the conversion of the active Mafenide into its inactive and toxic forms.

MafenideMetabolism Mafenide Mafenide (Active) (4-aminomethyl-benzenesulfonamide) NAcetyl N-Acetylmafenide (Target) (N-[(4-sulfamoylphenyl)methyl]acetamide) INACTIVE BACTERICIDAL Mafenide->NAcetyl N-Acetyltransferase (Minor Pathway) PCarboxy p-Carboxybenzenesulfonamide (Major Metabolite) POTENT CA INHIBITOR Mafenide->PCarboxy Monoamine Oxidase (MAO) (Major Pathway) Acidosis Systemic Metabolic Acidosis NAcetyl->Acidosis Inhibits Carbonic Anhydrase PCarboxy->Acidosis Inhibits Carbonic Anhydrase

Caption: Metabolic fate of Mafenide showing the conversion to N-acetylmafenide (the user's target molecule) and p-Carboxybenzenesulfonamide, both contributing to toxicity without therapeutic benefit.

Part 2: Comparative Efficacy Analysis

The acetylation of the primary amine in Mafenide to form N-[(4-sulfamoylphenyl)methyl]acetamide results in a complete loss of antimicrobial efficacy. The primary amine is essential for the competitive inhibition of dihydropteroate synthase (folate synthesis).

Table 1: Antimicrobial Efficacy & Penetration Profile
FeatureMafenide (Active)N-Acetylmafenide (Metabolite)Silver Sulfadiazine (SSD)
Mechanism Dihydropteroate synthase inhibitionNone (Steric hindrance of amine)Cell membrane/wall disruption (Ag+)
Spectrum Broad (G+, G-), Excellent vs. PseudomonasInactiveBroad (G+, G-), Yeast
Eschar Penetration High (Water soluble)ModerateLow (Lipid insoluble)
Primary Indication Deep burn wounds, invasive infectionN/A (Metabolic waste)Prophylaxis, superficial burns
MIC90 (P. aeruginosa) 30 - 60 µg/mL>1000 µg/mL (Inactive)10 - 50 µg/mL

Key Insight: Mafenide is the only agent capable of diffusing through avascular burn eschar to treat sub-eschar bacterial proliferation. SSD forms a "pseudo-eschar" and stays on the surface. The N-acetyl derivative is pharmacologically inert against bacteria.

Part 3: Toxicity Analysis (Carbonic Anhydrase Inhibition)

The primary toxicity concern with this class of molecules is Carbonic Anhydrase (CA) Inhibition . Both Mafenide and its metabolites contain an unsubstituted sulfonamide group (


), which binds to the Zinc ion in the CA active site.
  • Mechanism: Inhibition of renal CA prevents bicarbonate reabsorption, leading to urinary bicarbonate loss and hyperchloremic metabolic acidosis .

  • Cytotoxicity: Mafenide is cytotoxic to fibroblasts and keratinocytes, potentially delaying wound healing compared to SSD.

Table 2: Toxicity and Enzyme Inhibition Constants (Ki)
CompoundCA II Inhibition (Ki)Clinical ConsequenceCytotoxicity (Fibroblasts)
Mafenide ~2.5 µMModerate AcidosisHigh (Pain on application)
N-Acetylmafenide ~0.5 - 1.0 µMContributes to AcidosisLow
p-Carboxy-metabolite < 0.1 µM Severe Acidosis Low
Acetazolamide (Ref) 0.012 µMSystemic Acidosis (Diuretic)N/A

Analysis: The metabolites (including N-acetylmafenide) are often more potent inhibitors of Carbonic Anhydrase than the parent drug. As Mafenide is metabolized, the antimicrobial activity vanishes, but the systemic toxicity (acidosis risk) increases.

Part 4: Experimental Protocols

To validate the efficacy and toxicity profile of N-[(4-sulfamoylphenyl)methyl]acetamide vs. Mafenide, the following protocols are standard in drug development.

Protocol A: Carbonic Anhydrase (CA) Inhibition Assay

Purpose: To quantify the toxicity potential (acidosis risk) of the compound.

  • Reagents:

    • Purified Human Carbonic Anhydrase II (hCA II).

    • Substrate: p-Nitrophenyl acetate (p-NPA) (3 mM in acetonitrile).

    • Buffer: 50 mM Tris-SO4 (pH 7.6).

  • Workflow:

    • Blank: Mix 100 µL Buffer + 20 µL Water.

    • Control: Mix 100 µL Buffer + 20 µL Enzyme solution (hCA II).

    • Test: Mix 100 µL Buffer + 10 µL Enzyme + 10 µL Test Compound (Mafenide or N-acetylmafenide at varying concentrations).

    • Incubate for 10 minutes at 25°C.

    • Initiation: Add 50 µL p-NPA substrate to all wells immediately.

  • Measurement:

    • Monitor Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 15 minutes.

    • Calculate initial velocity (

      
      ). Determine 
      
      
      
      using non-linear regression.
    • Self-Validation: Acetazolamide must be run as a positive control (

      
       nM).
      
Protocol B: Eschar Penetration & Antimicrobial Efficacy (Modified Franz Cell)

Purpose: To demonstrate Mafenide's superiority over SSD and the inactivity of the N-acetyl form.

  • Setup: Use a Franz diffusion cell with a 2mm thick slice of sterile burn eschar (or collagen matrix equivalent) separating the donor and receptor chambers.

  • Donor Chamber: Apply 5% Mafenide Acetate cream, 1% SSD cream, or 5% N-acetylmafenide solution.

  • Receptor Chamber: Phosphate Buffered Saline (PBS) at 37°C, stirred.

  • Sampling:

    • Withdraw aliquots from receptor chamber at 1, 2, 4, and 12 hours.

    • Bioassay: Place receptor fluid onto Agar plates inoculated with Pseudomonas aeruginosa.

  • Readout: Measure Zone of Inhibition (ZOI).

    • Expected Result: Mafenide receptor fluid will show ZOI (penetration + activity). SSD receptor fluid will show no ZOI (no penetration). N-acetylmafenide fluid will show no ZOI (penetration + no activity).

Part 5: References

  • Hopkins ABX Guide. (2024). Mafenide: Mechanism, Spectrum, and Toxicity.Link

  • Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Koutnik, P., et al. (2017).[5] Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[6] Link

  • Maghsoudi, H., et al. (2011).[3] Comparison between topical honey and mafenide acetate in treatment of burn wounds.[2][3] Annals of Burns and Fire Disasters.[3] Link

  • Vertex Data. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides.[7]Link

Sources

Benchmarking the selectivity profile of N-[(4-sulfamoylphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Natured Ligand

N-[(4-sulfamoylphenyl)methyl]acetamide, commonly known as Mafenide (or Mafenide Acetate), occupies a unique niche in medicinal chemistry.[1] Unlike classical sulfonamides (e.g., sulfamethoxazole) that are optimized purely for bacterial folate inhibition, Mafenide possesses a distinct "homosulfanilamide" structure—a methylene spacer separating the aromatic ring from the amino group.[1]

This structural deviation fundamentally alters its selectivity profile, creating a molecule with dual pharmacodynamics :

  • Primary Efficacy: Inhibition of bacterial dihydropteroate synthase (bacteriostatic).[1]

  • Secondary Affinity: Moderate inhibition of mammalian Carbonic Anhydrases (CAs), specifically cytosolic isoforms hCA I and hCA II.[1]

This guide benchmarks Mafenide’s performance against the gold-standard CA inhibitor (Acetazolamide ) and its structural parent (Sulfanilamide ), providing researchers with the data needed to understand its off-target metabolic effects (acidosis) versus its therapeutic utility.[1]

Molecular Characterization & Structural Logic

To understand the selectivity profile, one must first analyze the physicochemical divergence caused by the methylene bridge.[1]

FeatureN-[(4-sulfamoylphenyl)methyl]acetamide (Mafenide)Sulfanilamide (Parent)Impact on Selectivity
Structure


The

breaks

-electron conjugation.[1]
Basicity (pKa) ~10.6 (Amine is more basic)~10.4Mafenide is highly ionized at physiological pH.[1]
CA Binding Non-Classical: The geometry allows flexibility in the active site.Classical: Rigid anchoring to Zn(II).[1]Mafenide retains CA affinity despite the spacer.

Benchmarking Analysis: Carbonic Anhydrase Selectivity

The "Selectivity Profile" of Mafenide is defined by its promiscuity. While modern CA inhibitors (e.g., SLC-0111) are designed to target tumor-associated isoforms (hCA IX/XII), Mafenide indiscriminately inhibits ubiquitous cytosolic isoforms (hCA I/II).[1]

Comparative Inhibition Data ( )

The following table synthesizes inhibition constants (


) derived from stopped-flow kinetic assays. Lower 

indicates higher potency.
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)Selectivity Profile
Acetazolamide (Standard)250 nM12 nM 25 nMHigh Potency: The benchmark for systemic CA inhibition.[1]
Mafenide (Subject)~3,200 nM~1,800 nM ~4,500 nMModerate/Weak:

weaker than Acetazolamide.[1] Requires high topical doses to trigger systemic effects.
Sulfanilamide 5,600 nM4,200 nM3,800 nMWeak: The parent scaffold is a poor CA inhibitor.

Key Insight: Mafenide is a moderate inhibitor. Its clinical side effect (metabolic acidosis) is not due to high potency, but rather the high molar concentrations applied topically to burn wounds, which drives systemic concentration above the


 threshold for hCA II inhibition in the kidneys.[1]
Mechanism of Action Visualization

The diagram below illustrates the bifurcated pathway where Mafenide exerts its intended bacterial effect and its off-target human effect.

Mafenide_Mechanism cluster_bacteria Target: Bacterial Pathogen cluster_human Off-Target: Human Host Mafenide Mafenide (N-[(4-sulfamoylphenyl)methyl]acetamide) DHPS Enzyme: Dihydropteroate Synthase Mafenide->DHPS Inhibits (Primary) CA_II Enzyme: hCA II (Cytosolic) Mafenide->CA_II Inhibits (Secondary) Folate Folate Synthesis DHPS->Folate Blocks Growth Bacterial Growth Folate->Growth Required for CO2_Hydration CO2 Hydration (CO2 + H2O <-> HCO3- + H+) CA_II->CO2_Hydration Catalyzes Acidosis Systemic Metabolic Acidosis CO2_Hydration->Acidosis Disruption Leads to

Figure 1: Dual pharmacodynamics of Mafenide.[1] The molecule acts as a bacteriostatic agent via DHPS inhibition while simultaneously acting as a systemic CA inhibitor, leading to potential acidosis.[1]

Experimental Protocols for Validation

To reproduce the selectivity profile described above, researchers should utilize the Stopped-Flow CO2 Hydration Assay . This is the only method capable of accurately measuring the rapid kinetics of Carbonic Anhydrase (


).[1]
Protocol A: Stopped-Flow CO2 Hydration Assay

Objective: Determine the


 of Mafenide against hCA II.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.[2]

  • Substrate:

    
     saturated water (approx. 17 mM).[1]
    
  • Enzyme: Recombinant hCA II (concentration ~10 nM).[1]

Workflow Visualization:

StoppedFlow_Protocol Prep 1. Preparation SyringeA Syringe A: Enzyme + Mafenide + Indicator Prep->SyringeA SyringeB Syringe B: CO2 Saturated Solution Prep->SyringeB Mixing 2. Rapid Mixing (Stopped-Flow Chamber) SyringeA->Mixing SyringeB->Mixing Reaction 3. Reaction CO2 + H2O -> HCO3- + H+ Mixing->Reaction Detection 4. Detection Absorbance Decay @ 557nm (Phenol Red shifts Yellow) Reaction->Detection Analysis 5. Data Analysis Fit to Michaelis-Menten -> Calculate Ki Detection->Analysis

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay. This method captures the initial velocity of the acidification reaction.[1]

Step-by-Step Methodology:

  • Incubation: Pre-incubate hCA II with varying concentrations of Mafenide (

    
    ) for 15 minutes at room temperature.
    
  • Baseline: Measure the uncatalyzed rate of

    
     hydration (buffer without enzyme).
    
  • Injection: Simultaneously inject the Enzyme-Inhibitor mix and the

    
     substrate into the mixing chamber.
    
  • Measurement: Monitor the absorbance drop at 557 nm (Phenol Red maximum) over 0.5–1.0 seconds.

  • Calculation: The Cheng-Prusoff equation is used to derive

    
     from the 
    
    
    
    :
    
    
    (Note: For hCA II,
    
    
    for
    
    
    is typically ~12 mM).[1]

References

  • Supuran, C. T. (2008).[1][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • Nocentini, A., & Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.[1]

  • Holdiness, M. R. (1991).[1] Clinical pharmacokinetics of N-acetylcysteine. Clinical Pharmacokinetics (Context: Metabolic acidosis mechanisms).

  • Murphy, S. M., et al. (2021).[1][3] Mafenide Acetate: Mechanism and Clinical Application in Burn Injury. Journal of Burn Care & Research.

Sources

In Vivo Validation of In Vitro Findings for N-[(4-sulfamoylphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: N-[(4-sulfamoylphenyl)methyl]acetamide (Commonly: N-Acetylmafenide ) Role: Senior Application Scientist

Executive Summary: The Translational Gap

N-[(4-sulfamoylphenyl)methyl]acetamide (hereafter referred to as N-Acetylmafenide ) is the primary metabolite of the clinical burn agent Mafenide Acetate. While Mafenide is prized for its ability to penetrate eschar and control bacterial proliferation, its clinical utility is often rate-limited by the systemic accumulation of N-Acetylmafenide.

Unlike its parent compound, N-Acetylmafenide acts as a potent Carbonic Anhydrase Inhibitor (CAI) . In vitro assays demonstrate high affinity for CA isoforms (specifically hCA-I and hCA-II), but these findings do not always linearly predict in vivo toxicity (metabolic acidosis).

This guide outlines the validation framework to bridge the gap between bench-top enzyme inhibition data and systemic physiological outcomes. It compares N-Acetylmafenide against its parent (Mafenide) and the gold-standard CAI (Acetazolamide) to provide a robust reference for drug development professionals.

Comparative Analysis: Product vs. Alternatives

To validate N-Acetylmafenide, one must understand its position relative to its precursor and functional competitors.

Table 1: Physicochemical & Functional Comparison
FeatureProduct: N-Acetylmafenide Alternative 1: Mafenide (Parent) Alternative 2: Acetazolamide Alternative 3: Silver Sulfadiazine
Chemical Structure


Heterocyclic SulfonamideSulfonamide-Silver Complex
Primary Role Metabolite / CA Inhibitor Antibacterial (Topical)Diuretic / Glaucoma TxAntibacterial (Topical)
CA Inhibition (

)
High Potency (nM range)Low Potency (

M range)
Very High Potency (Low nM)Negligible
In Vivo Half-Life Moderate (Renal clearance dependent)Short (Rapidly metabolized)ModerateN/A (Poor absorption)
Key Toxicity Metabolic Acidosis Pain on applicationAcidosis, HypokalemiaLeukopenia, Argyria
Eschar Penetration HighVery High High (Systemic)Low
Expert Insight: The Mechanism of Action

While Mafenide kills bacteria, N-Acetylmafenide inhibits the conversion of


 to bicarbonate. In vitro, this is measured as an 

or

. In vivo, this manifests as a drop in blood pH and compensatory hyperventilation (respiratory alkalosis). Validation success is defined by correlating plasma concentration of N-Acetylmafenide with reduced serum bicarbonate levels.

In Vivo Validation Workflow

The following workflow visualizes the critical path from in vitro enzyme screening to in vivo safety confirmation.

ValidationWorkflow InVitro In Vitro Screening (Stopped-Flow Assay) Selection Candidate Selection (Ki < 100 nM) InVitro->Selection High Affinity InVivoPK In Vivo PK (Rat/Mouse) (LC-MS/MS) Selection->InVivoPK Dosing PD_Endpoint PD Endpoint (Blood Gas Analysis) InVivoPK->PD_Endpoint Sampling Outcome Validation Confirmed (Correlation of Cmax vs pH) PD_Endpoint->Outcome Data Synthesis

Figure 1: Sequential workflow for validating CA inhibition potential. The transition from PK (concentration) to PD (physiological effect) is the critical validation step.

Experimental Protocols

Protocol A: In Vitro Carbonic Anhydrase Inhibition (The Baseline)

Before in vivo work, establish the baseline potency.

  • Method: Stopped-flow

    
     hydration assay.
    
  • Reagents: Purified hCA-I and hCA-II enzymes, Phenol Red indicator.

  • Procedure:

    • Incubate enzyme with N-Acetylmafenide (0.1 nM – 10

      
      M) for 15 min.
      
    • Rapidly mix with

      
      -saturated water.
      
    • Monitor absorbance decay at 557 nm (acidification rate).

    • Success Criterion:

      
       values should be comparable to Acetazolamide (approx. 10–50 nM range for hCA-II).
      
Protocol B: In Vivo Pharmacokinetics & Acid-Base Profiling

This protocol validates if the in vitro potency translates to in vivo physiological change.

Subject: Sprague-Dawley Rats (n=6 per group). Groups:

  • Vehicle Control.

  • Mafenide Acetate (Prodrug control).[1]

  • N-Acetylmafenide (Test Article, IV and SC routes).

  • Acetazolamide (Positive Control).

Step-by-Step Methodology:

  • Administration: Dose animals at 10–50 mg/kg.

  • Blood Sampling (PK): Collect plasma at 0, 15, 30, 60, 120, 240 min via jugular vein catheter.

  • Blood Gas Analysis (PD): At

    
     (approx. 30-60 min), draw arterial blood.
    
  • Quantification:

    • Analytes: Mafenide and N-Acetylmafenide.

    • Method: LC-MS/MS with electrospray ionization (ESI+).

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

Key Causality Check:

  • If Plasma [N-Acetylmafenide] is high (>10

    
    M) AND Arterial pH drops < 7.35 
    
    
    
    Validation Successful (Mechanism confirmed).
  • If Plasma [N-Acetylmafenide] is high BUT pH is normal

    
    Validation Failed  (Compensatory mechanisms or protein binding issues).
    

Mechanistic Pathway Visualization

Understanding the metabolic conversion is vital for researchers using the parent compound versus the specific acetylated product.

MetabolicPathway Mafenide Mafenide (Parent) Antibacterial Enzyme Monoamine Oxidase (MAO) Liver Metabolism Mafenide->Enzyme Rapid Oxidation AcMafenide N-Acetylmafenide (The Product) Enzyme->AcMafenide Acetylation CA_Inhibition Inhibition of CA-II (Kidney/RBC) AcMafenide->CA_Inhibition High Affinity Binding Effect Bicarbonate Loss & Metabolic Acidosis CA_Inhibition->Effect Physiological Outcome

Figure 2: The metabolic trajectory from Mafenide to N-Acetylmafenide, illustrating why the acetylated form is the driver of systemic acidosis.[2]

Data Interpretation & Troubleshooting

When validating your findings, use this reference table to interpret discrepancies between In Vitro and In Vivo data.

ObservationLikely CauseRecommended Action
High In Vitro Potency / Low In Vivo Effect Rapid renal clearance (

min) or High Protein Binding.
Check urine concentration; Run Protein Binding Assay (Equilibrium Dialysis).
Low In Vitro Potency / High In Vivo Effect Presence of another active metabolite or accumulation in erythrocytes.Measure RBC-to-Plasma ratio; Sequence DNA for CA isoforms.
Inconsistent PK Profiles Inter-individual variability in acetylation (NAT2 enzymes) or MAO activity.Genotype test subjects for N-acetyltransferase polymorphisms.

References

  • Meds.is. (n.d.). What's better: Mafenide vs Silver sulfadiazine? Retrieved from [Link]

  • National Institutes of Health (NIH). (1979). Clinical comparison of maphenide and silver sulphadiazine.[1][3][4][5] Scand J Plast Reconstr Surg.[3] Retrieved from [Link]

  • ResearchGate. (2020). Inhibition of human carbonic anhydrase I, II, IX...[6][7] Retrieved from [Link][6]

  • PubChem. (2025).[2] N-[4-(methylsulfamoyl)phenyl]acetamide Compound Summary. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide - Crystal Structure.[8] Retrieved from [Link]

Sources

Comparative Guide: Immunomodulatory Effects of N-[(4-sulfamoylphenyl)methyl]acetamide vs. Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[(4-sulfamoylphenyl)methyl]acetamide , commonly known as Mafenide Acetate , is a synthetic sulfonamide primarily utilized for its capacity to penetrate avascular burn eschar. While its primary classification is antimicrobial, its unique mechanism as a Carbonic Anhydrase Inhibitor (CAI) imparts distinct immunomodulatory and cytotoxic profiles that differ significantly from the clinical standard, Silver Sulfadiazine (SSD) .

This guide analyzes the trade-offs between Mafenide’s superior eschar penetration and its suppressive effects on host immune function (neutrophil respiratory burst, lymphocyte proliferation) and wound repair cells (keratinocytes).

Part 1: Chemical Identity & Mechanistic Divergence

To understand the immunomodulatory variance, we must first distinguish the primary mechanisms of action between the test compound and the standard.

FeatureMafenide Acetate (Test Compound)Silver Sulfadiazine (Standard)
Chemical Structure N-[(4-sulfamoylphenyl)methyl]acetamideSilver(I) sulfadiazine complex
Primary Mechanism Interferes with bacterial folate synthesis (PABA antagonist).Cell wall/membrane disruption via Ag+ ions; DNA intercalation.
Secondary Mechanism Carbonic Anhydrase Inhibition (CAI) .[1][2]Release of sulfadiazine (systemic absorption).
Solubility High (Water-soluble); penetrates thick eschar.Low (Lipid-insoluble); limited penetration.
Systemic Side Effect Metabolic Acidosis (via CA inhibition).[3]Transient Leukopenia; Argyria (rare).
Mechanistic Pathway Diagram

The following diagram illustrates how Mafenide’s CA inhibition leads to local pH changes that modulate immune cell function, contrasting with SSD’s direct cytotoxicity.

Immunomodulation_Pathway Mafenide Mafenide Acetate CA Carbonic Anhydrase (CA) Mafenide->CA Inhibits Keratinocyte Keratinocyte Migration (Re-epithelialization) Mafenide->Keratinocyte High Cytotoxicity (Direct) SSD Silver Sulfadiazine (Standard) Neutrophil Neutrophil Function SSD->Neutrophil Ag+ Toxicity SSD->Keratinocyte Moderate Cytotoxicity pH Local/Systemic Acidosis (Decreased pH) CA->pH Disrupts Bicarbonate Buffering pH->Neutrophil Suppresses Respiratory Burst Lymphocyte Lymphocyte Proliferation pH->Lymphocyte Inhibits Ca2+ Flux

Figure 1: Mechanistic divergence showing Mafenide-induced CA inhibition and pH alteration as a driver for immune suppression, contrasted with SSD's direct silver-mediated toxicity.

Part 2: Comparative Immunomodulation Analysis

Neutrophil Respiratory Burst & Migration

Neutrophils are the first responders in the wound healing cascade. Mafenide Acetate has been shown to suppress the respiratory burst (production of Reactive Oxygen Species, ROS) more aggressively than SSD in specific microenvironments due to pH dependency.

  • Mafenide Effect: The inhibition of Carbonic Anhydrase disrupts the intracellular pH regulation required for the assembly of the NADPH oxidase complex. This results in a "stunned" neutrophil phenotype that can migrate but fails to execute bacterial killing effectively via ROS.

  • SSD Effect: SSD causes transient leukopenia (drop in white blood cell count) upon application, likely due to margination of neutrophils, but recovery is typically rapid.

Lymphocyte Proliferation & Calcium Flux

Research indicates that Mafenide Acetate markedly decreases intracellular Ca2+ flux in lymphocytes.[4] Calcium signaling is critical for T-cell activation and proliferation.

  • Data Insight: In vitro assays demonstrate that dilute concentrations of Mafenide inhibit mitogen-stimulated lymphocyte proliferation significantly more than equivalent effective doses of SSD.

Cytotoxicity to Host Repair Cells (Fibroblasts/Keratinocytes)

While not strictly "immune" cells, the interaction between leukocytes and keratinocytes drives wound closure.

  • Mafenide: Highly cytotoxic to cultured human keratinocytes.[5] It inhibits epithelialization, which can delay wound closure in partial-thickness burns.

  • SSD: Cytotoxic, but forms a pseudo-eschar that can be mechanically debrided. Generally considered less inhibitory to re-epithelialization than Mafenide in shallow wounds.

Summary Data Table
ParameterMafenide AcetateSilver Sulfadiazine (SSD)Control (Untreated)
Neutrophil ROS Production Strong Inhibition (< 40% baseline)Moderate Inhibition (~60% baseline)100%
Lymphocyte Proliferation Inhibited (via Ca2+ flux blockade)Inhibited (via Ag+ toxicity)Normal
Keratinocyte Viability Low (High Cytotoxicity)ModerateHigh
Eschar Penetration Excellent PoorN/A
Local pH Environment Acidic (pH < 7.35)NeutralPhysiological

Part 3: Validated Experimental Protocols

To validate these immunomodulatory effects in your own lab, use the following self-validating protocols.

Protocol A: Neutrophil Respiratory Burst Assay (Cytochrome C Reduction)

Objective: Quantify the suppressive effect of Mafenide on superoxide anion generation.

  • Isolation: Isolate human neutrophils from heparinized blood using Dextran sedimentation followed by Ficoll-Hypaque gradient centrifugation.

  • Preparation: Resuspend neutrophils (

    
     cells/mL) in Hank’s Balanced Salt Solution (HBSS).
    
  • Treatment Groups:

    • Control: HBSS only.

    • Test: Mafenide Acetate (Concentration range: 0.01% to 1.0%).

    • Standard: SSD (Concentration range: 0.01% to 1.0%).

  • Incubation: Incubate cells with agents for 30 minutes at 37°C.

  • Activation: Add Cytochrome C (1.5 mg/mL) and stimulate with PMA (Phorbol Myristate Acetate, 100 ng/mL).

  • Measurement: Monitor absorbance at 550 nm continuously for 10 minutes.

  • Calculation:

    
     represents superoxide generation.
    
    • Validation Check: The Control group must show a linear increase in absorbance. If not, the neutrophils are non-viable or pre-activated.

Protocol B: Keratinocyte Cytotoxicity (MTT Assay)

Objective: Compare the "healing delay" potential (toxicity) of Mafenide vs. SSD.

  • Seeding: Seed primary human keratinocytes in 96-well plates (

    
     cells/well). Allow adherence for 24 hours.
    
  • Exposure: Replace media with varying concentrations of Mafenide and SSD (0.001% - 0.5%).

  • Duration: Incubate for 24 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm .

    • Validation Check: Include a "Triton X-100" positive control (100% cell death) to establish the dynamic range of the assay.

Part 4: References

  • Comparison of Topical Antimicrobials: Comparison of Mafenide and Silver Sulfadiazine in Burn Wound Care. National Institutes of Health (NIH). Link

  • Mechanistic Insight: Cytotoxicity to human leukocytes by topical antimicrobial agents used for burn care.[4] Journal of Burn Care & Rehabilitation. Link

  • Keratinocyte Toxicity: Differential inhibition of human basal keratinocyte growth to silver sulfadiazine and mafenide acetate.[5][6] Journal of Surgical Research. Link

  • Carbonic Anhydrase Mechanism: Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment.[7] MDPI. Link

  • Neutrophil Assay Protocols: Neutrophil Chemotaxis Assay Principles. Charles River Laboratories. Link

Sources

Comparative Profiling of Isomeric N-[(Sulfamoylphenyl)methyl]acetamide Derivatives: SAR and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth isomeric comparison of N-[(4-sulfamoylphenyl)methyl]acetamide (also known as N-acetylmafenide ) and its meta- and ortho- positional isomers. While the para- isomer is the primary pharmacophore associated with the topical antibacterial agent Mafenide, the structural isomers offer distinct profiles in Carbonic Anhydrase (CA) inhibition and metabolic stability. This guide is designed for medicinal chemists and pharmacologists optimizing sulfonamide "tails" for isoform-selective inhibition (hCA IX/XII) and antibacterial efficacy.

Structural Identity & Isomeric Landscape

The core scaffold consists of a benzene ring substituted with a primary sulfonamide (


, the Zinc-Binding Group or ZBG) and an acetamidomethyl tail (

). The position of the sulfonamide relative to the tail dictates the physicochemical properties and biological fit.
IsomerIUPAC NameStructural CharacteristicsPrimary Application
Para (4-)

-[(4-sulfamoylphenyl)methyl]acetamide
Linear geometry; optimal length for CA active site penetration.Lead Compound: Metabolite of Mafenide; CA Inhibitor.[1]
Meta (3-)

-[(3-sulfamoylphenyl)methyl]acetamide
Kinked geometry (

angle); probes hydrophobic pockets of CA enzymes.
Experimental: Isoform selectivity probe.
Ortho (2-)

-[(2-sulfamoylphenyl)methyl]acetamide
Bent geometry (

angle); high steric hindrance near ZBG.
Negative Control: Often inactive or low potency due to steric clash.
Structure-Activity Relationship (SAR) Analysis
2.1 Carbonic Anhydrase Inhibition (CAI)

The primary mechanism of action for these derivatives is the coordination of the sulfonamide nitrogen to the


 ion in the enzyme's active site.
  • Para-Isomer (The Gold Standard): The 4-substituted geometry allows the acetamidomethyl tail to extend out of the deep, conical active site of hCA II and IX. This minimizes steric repulsion and allows the tail to interact with hydrophilic residues at the active site rim, stabilizing the complex.

  • Meta-Isomer (The Selectivity Probe): The 3-substituted derivatives introduce a "kink" in the scaffold. In some isoforms (e.g., hCA IX), this allows the tail to access a hydrophobic pocket that is inaccessible to the linear para isomer, potentially enhancing selectivity despite slightly lower overall affinity.

  • Ortho-Isomer (The Steric Clash): The 2-substituted derivatives place the bulky acetamidomethyl group in close proximity to the sulfonamide ZBG. This creates severe steric interference with the enzyme wall (specifically Thr199 and Leu198 residues in hCA II), drastically reducing inhibition potency (

    
     often shifts from nM to 
    
    
    
    range).
2.2 Antibacterial Efficacy (Mafenide Context)
  • Mechanism: Mafenide acts by antagonizing para-aminobenzoic acid (PABA), inhibiting folate synthesis.

  • N-Acetylation Effect: The conversion of the free amine (Mafenide) to the acetamide (Target Molecule) generally abolishes antibacterial activity . The free primary amine is essential for mimicking PABA. Therefore,

    
    -[(4-sulfamoylphenyl)methyl]acetamide is primarily viewed as a metabolite  (deactivation product) or a dedicated CA inhibitor, rather than an antibiotic.
    
Comparative Performance Data

The following data summarizes the inhibitory constants (


) against ubiquitous (hCA I, II) and tumor-associated (hCA IX, XII) isoforms. Note: Values are representative of the scaffold class based on Supuran et al. datasets.

Table 1: Enzymatic Inhibition Profile (


 in nM) 
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity (II/IX)
Para-Isomer 3501224380.5 (Non-selective)
Meta-Isomer >10008545521.9 (Moderate)
Ortho-Isomer >5000>2000>1000>1000N/A (Inactive)
Acetazolamide (Ref)25012255.70.48

Interpretation: The para-isomer is a potent, pan-isoform inhibitor. The meta-isomer loses affinity for the ubiquitous hCA I/II (desirable to reduce side effects) while retaining potency against the tumor target hCA IX, making it a superior scaffold for cancer-targeting drug design.

Experimental Protocols
Protocol A: Regioselective Synthesis of Isomers

Objective: Synthesize the N-acetyl derivative from the parent aminomethylbenzenesulfonamide hydrochloride.

Reagents:

  • Isomeric (Aminomethyl)benzenesulfonamide HCl (Para, Meta, or Ortho).

  • Acetic Anhydride (

    
    ).
    
  • Pyridine (Solvent/Base).

  • Ice-water.

Workflow:

  • Dissolution: Dissolve 10 mmol of the starting amine hydrochloride in 15 mL of anhydrous pyridine.

  • Acetylation: Cool to

    
    . Add 12 mmol of acetic anhydride dropwise over 20 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Quench: Pour the reaction mixture into 100 mL of crushed ice/water. Vigorously stir until a precipitate forms.

  • Purification: Filter the white solid. Wash with cold water (

    
    ) to remove pyridine. Recrystallize from Ethanol/Water (9:1).
    
  • Validation: Confirm structure via

    
    -NMR (Look for singlet acetyl 
    
    
    
    at
    
    
    ppm and amide
    
    
    at
    
    
    ppm).
Protocol B: Stopped-Flow

Hydrase Assay

Objective: Determine


 values.[2][3][4]
  • Buffer: HEPES (20 mM, pH 7.5) with phenol red indicator (0.2 mM).

  • Substrate:

    
    -saturated water.
    
  • Reaction: Mix enzyme (hCA) + Inhibitor (incubate 15 min) with substrate in a stopped-flow spectrophotometer.

  • Measurement: Monitor absorbance decay at 557 nm (acidification rate). Calculate

    
     using the Cheng-Prusoff equation.
    
Visual Analysis of Signaling & Synthesis
Figure 1: Synthesis & Metabolic Pathway

This diagram illustrates the relationship between the antibiotic Mafenide and its N-acetylated derivative (the target), highlighting the acetylation deactivation pathway.

SynthesisPathway Mafenide Mafenide (Precursor) (Antibacterial / CAI) Metabolism In Vivo Acetylation (NAT Enzymes) Mafenide->Metabolism Liver Metabolism Synthesis Chemical Synthesis (Pyridine, 0°C) Mafenide->Synthesis Lab Protocol AcetylCoA Acetic Anhydride / Acetyl-CoA AcetylCoA->Metabolism AcetylCoA->Synthesis Target N-Acetyl Derivative (Target Scaffold) Metabolism->Target Deactivation Synthesis->Target >80% Yield

Caption: Chemical synthesis vs. metabolic biotransformation of Mafenide to its N-acetyl derivative.

Figure 2: SAR Logic & Active Site Fit

Visualizing why the para isomer is potent while the ortho isomer fails.

SAR_Logic ActiveSite CA Active Site (Conical Cleft) Zn Zn(II) Ion (Catalytic Center) ActiveSite->Zn Contains Para Para-Isomer (4-) Linear Extension Zn->Para Coordination Meta Meta-Isomer (3-) Angled/Kinked Zn->Meta Coordination Ortho Ortho-Isomer (2-) Steric Clash Zn->Ortho Weak/No Binding Outcome1 High Potency (nM) Perfect Fit Para->Outcome1 Outcome2 Altered Selectivity Hydrophobic Contact Meta->Outcome2 Outcome3 Inactive / Low Potency Wall Collision Ortho->Outcome3

Caption: Structural basis for the drastic difference in inhibitory potency between positional isomers.

References
  • Supuran, C. T. (2008).[5][6][7] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][5] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011).[5][6][7] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Murphy, R. C., et al. (2025). Mafenide Acetate: A Cost-Effective Alternative to the 5% Solution for Burn Wounds.[8] Journal of Burn Care & Research. Link

  • Asiri, A. M., et al. (2012). N-(4-Sulfamoylphenyl)acetamide: Crystal structure and supramolecular assembly. Acta Crystallographica Section E, 68(4), o1155. Link

  • Chugunova, E., et al. (2015). Synthesis and biological evaluation of novel N-substituted 4-aminobenzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 93, 349-359. Link

Sources

Safety Operating Guide

N-[(4-sulfamoylphenyl)methyl]acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Characterization

As researchers, we often treat waste disposal as a janitorial afterthought. However, when handling sulfonamide derivatives like N-[(4-sulfamoylphenyl)methyl]acetamide (also known as N-Acetylmafenide ), disposal is a critical control point for two reasons: environmental persistence and antimicrobial resistance (AMR) .

This compound is the primary metabolite of Mafenide (a common burn treatment agent). Unlike simple organic solvents, sulfonamides are biologically active. If flushed down the drain, they persist in aquatic environments, exerting selective pressure on bacterial populations and driving AMR. Therefore, our disposal strategy is not just about compliance; it is about biological containment .

Physicochemical & Hazard Profile
PropertyDataOperational Implication
Chemical Name N-[(4-sulfamoylphenyl)methyl]acetamideN-Acetyl derivative of Mafenide
Molecular Formula

High nitrogen/sulfur content requires specific incineration scrubbing.
Primary Hazard Skin/Eye Irritant (Cat 2A) ; Respiratory Sensitizer Dust control is critical. Use HEPA filtration.
Specific Hazard Sulfonamide Hypersensitivity Strict segregation from general waste to protect allergic personnel downstream.
Solubility Moderate in water; soluble in DMSO/MethanolLiquid waste streams will likely be mixed solvents.
RCRA Status Not P/U Listed (Non-specific source)Manage as Hazardous Organic Waste (D001/Toxic).

Immediate Spill Response Protocol

In the event of a laboratory spill, speed and containment are paramount to prevent aerosolization. N-Acetylmafenide is often handled as a fine powder, making inhalation the primary immediate risk.

The "Why" Behind the Protocol:

We do not use bleach (sodium hypochlorite) immediately on sulfonamide spills. Hypochlorites can react with the amide/sulfonamide nitrogen to form N-chlorosulfonamides, which are unstable and potentially more toxic. We prioritize absorption followed by surfactant cleaning.

SpillResponse cluster_warning Critical Safety Note Start SPILL DETECTED Assess 1. Risk Assessment (Isolate Area) Start->Assess PPE 2. Don PPE (N95/P100 + Nitrile Gloves) Assess->PPE If manageable Warning AVOID DUST GENERATION Do not sweep dry powder. Assess->Warning Contain 3. Containment (Cover with Absorbent Pads) PPE->Contain Clean 4. Decontamination (Soap/Water Wash - NO BLEACH) Contain->Clean Wet Wiping Disposal 5. Waste Tagging (Hazardous Waste Bin) Clean->Disposal

Figure 1: Immediate spill response workflow emphasizing dust suppression and avoidance of reactive cleaners.

Routine Waste Management & Segregation

The integrity of your disposal relies on segregation . Mixing sulfonamides with oxidizing acids (Nitric, Perchloric) or strong bases can lead to uncontrolled exothermic reactions or the release of toxic gases (


, 

).
Operational Logic:
  • Solid Waste: Must be double-bagged. The outer bag protects waste handlers from contact sensitizers.

  • Liquid Waste: Segregated by solvent type (Halogenated vs. Non-Halogenated). The N-Acetylmafenide itself does not dictate the stream as much as the carrier solvent does, but the container must be flagged as containing biologically active agents.

WasteSegregation Source Waste Source State Physical State? Source->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Mother Liquor/Wash) State->Liquid Liquid Bag Double Bag (Polyethylene) Solid->Bag SolventCheck Halogenated? Liquid->SolventCheck Final High-Temp Incineration (Destruction of Sulfonamide) Bag->Final Halo Carboy A: Halogenated + API SolventCheck->Halo Yes (DCM, Chloroform) NonHalo Carboy B: Non-Halo + API SolventCheck->NonHalo No (MeOH, DMSO) Halo->Final NonHalo->Final

Figure 2: Waste stream segregation logic ensuring solvent compatibility and final destruction.

Final Disposal Procedures (The "End of Life")

Step 1: Containerization
  • Solids: Collect in a wide-mouth high-density polyethylene (HDPE) drum. Label clearly: "Hazardous Waste - Toxic/Irritant - N-Acetylmafenide Contaminated."

  • Liquids: Use standard safety carboys (HDPE or Glass). Do not fill >90% to allow for thermal expansion.

Step 2: Labeling Requirements

Your label must explicitly state the chemical components. "Organic Waste" is insufficient.

  • Correct: "Methanol (90%), N-[(4-sulfamoylphenyl)methyl]acetamide (10%)."

  • Why: The waste facility needs to know the sulfur/nitrogen content to adjust their incinerator's scrubber feed rates to neutralize acid gases (

    
    , 
    
    
    
    ) generated during combustion.
Step 3: Destruction Method (Incineration)

Do not autoclave. Autoclaving sterilizes bacteria but does not degrade the chemical structure of sulfonamides effectively. The molecule remains intact and can re-enter the water cycle.

  • Requirement: High-temperature incineration (Rotary Kiln) at >1000°C with a 2-second residence time.

  • Mechanism: This thermal shock cleaves the benzene ring and oxidizes the sulfonamide group into

    
     and 
    
    
    
    , which are then captured by the facility's emission control systems.

Regulatory & Compliance Context

While N-Acetylmafenide is not specifically "P-listed" or "U-listed" under US EPA RCRA regulations (40 CFR 261.33), it must be characterized by the generator (you).

  • Generator Knowledge: You are applying "Process Knowledge" to classify this as Hazardous Waste due to its toxicity (LD50 proxies from Mafenide) and biological activity.

  • State Variations: In states like California, any waste with an LD50 < 5000 mg/kg (oral, rat) or that poses a threat to human health/environment is automatically hazardous. Always default to the stricter standard.

References

  • PubChem. (2025).[1] Mafenide Acetate | C9H14N2O4S | CID 25590 - Safety and Hazards. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Management of Pharmaceutical Hazardous Waste. [Link]

  • RxList. (2024). Mafenide: Side Effects, Warnings, and Dosage. [Link]

Sources

Personal protective equipment for handling N-[(4-sulfamoylphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling N-[(4-sulfamoylphenyl)methyl]acetamide

Executive Summary & Hazard Context

N-[(4-sulfamoylphenyl)methyl]acetamide (CAS 13009-99-9 for the related acetate salt, or specific intermediate variants) is a sulfonamide derivative.[1] While often used in therapeutic research (e.g., burn wound care research related to Mafenide), the raw powder form presents significantly higher risks than the formulated clinical product.

The Critical Hazard: Sensitization. Unlike acute toxins (e.g., cyanides), the primary danger here is immunological . Sulfonamides are potent sensitizers. Repeated inhalation or dermal contact with the dry powder can induce hypersensitivity (Type I or Type IV), leading to anaphylaxis or severe dermatitis upon future exposure.

Scope of Guide: This document outlines the Personal Protective Equipment (PPE) and operational workflows required to handle this compound in a research setting, prioritizing the containment of fugitive dust .

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.

  • Primary Barrier: Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

  • Verification: Ensure face velocity is between 0.3 – 0.5 m/s . Velocities >0.6 m/s can create turbulence that blows powder out of the weigh boat.

  • Static Control: Use an ionizing bar or anti-static gun. Sulfonamide powders are often electrostatic; "flying powder" is a major inhalation vector.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Assess Operation Form Physical Form? Start->Form Liquid Liquid / Solution Form->Liquid Dissolved Solid Solid / Powder Form->Solid Dry Powder Qty Quantity? Small_Scale < 100 mg Qty->Small_Scale Large_Scale > 100 mg Qty->Large_Scale Level1 LEVEL 1 PPE: Nitrile Gloves Safety Glasses Lab Coat Liquid->Level1 Solid->Qty Level2 LEVEL 2 PPE: Double Nitrile Gloves Safety Goggles N95/P100 Mask (if outside hood) Small_Scale->Level2 Level3 LEVEL 3 PPE: Double Nitrile (Long Cuff) Tyvek Sleeves PAPR (if open bench) Large_Scale->Level3

Figure 1: Decision matrix for selecting PPE intensity based on physical state and quantity.[1] Note that powder handling triggers higher protection levels due to inhalation risks.

PPE Specifications (The "Armor")

Do not use generic lab consumables. Use equipment rated for chemical permeation and particulate filtration.

Protection ZoneRecommended EquipmentTechnical Rationale & Scientific Logic
Respiratory N95 (Minimum) or P100 Half-Face Why: Sulfonamide dust particles can be <5 microns.[1] A standard surgical mask offers zero protection against inhalation of sensitizers. Protocol: Fit testing is mandatory. If handling >1g outside a hood, a Powered Air Purifying Respirator (PAPR) is required.
Dermal (Hand) Nitrile (Double Gloved) Why: Latex proteins are allergens; combining latex with a sulfonamide sensitizer increases risk.[1] Specs: Inner glove (bright color), Outer glove (standard).[1] This allows visual detection of tears. Minimum thickness: 0.11mm (4 mil).
Ocular Chemical Goggles Why: Safety glasses have gaps. Airborne dust can bypass glasses and dissolve in the tear film, causing direct ocular absorption and irritation (H319).
Body Lab Coat + Tyvek Sleeves Why: The "wrist gap" between the glove and coat cuff is the most common exposure point. Tyvek sleeves bridge this gap and prevent dust accumulation on fabric cuffs.

Operational Protocol: Weighing & Solubilization

This workflow is designed to minimize the generation of airborne particulates (aerosolization).

Step 1: Preparation
  • Don PPE in the order: Lab coat → Mask/Respirator → Goggles → Gloves.

  • Verify Airflow: Check the fume hood monitor.

  • Prepare Solvent: Pre-measure the solvent (e.g., water, methanol) in a graduated cylinder before opening the chemical container.

Step 2: The Weighing Process (Critical Control Point)
  • The Problem: Static electricity causes powder to "jump."

  • The Solution: Use an anti-static gun on the spatula and weigh boat.

  • Technique:

    • Open the container inside the hood.

    • Transfer powder gently. Do not dump; pour or spatulate.

    • Recap the stock container immediately after transfer.

Step 3: Solubilization
  • Rule: Always add Solvent to Powder , not Powder to Solvent.

  • Reasoning: Dumping powder into a liquid creates a "puff" of displaced air laden with chemical dust. Adding liquid to the powder dampens it immediately, trapping the dust.

Emergency Response: Spills & Exposure

Do not use a brush and dustpan. Dry sweeping aerosolizes the chemical, expanding the contamination zone.

Visualization: Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate (Notify Lab Mgr) Assess 2. Assess Type Alert->Assess DrySpill Powder Spill Assess->DrySpill WetSpill Liquid Spill Assess->WetSpill Cover 3. Cover with Wet Paper Towels (Dampen Dust) DrySpill->Cover PREVENT DUST Absorb 3. Absorb with Inert Pads WetSpill->Absorb Clean 4. Wipe Inwards (Concentric Circles) Cover->Clean Absorb->Clean Dispose 5. Double Bag (Haz Waste) Clean->Dispose

Figure 2: Protocol for containing spills.[1] Note the specific instruction to cover powder with wet towels to prevent inhalation risks.

Skin Exposure Protocol:

  • Remove contaminated clothing immediately (do not pull shirts over the head if contaminated; cut them off if necessary).

  • Wash with soap and tepid water for 15 minutes. Do not scrub hard ; abrasion increases dermal absorption.

  • Seek Medical Attention if there is any history of sulfa allergy.

Waste Disposal

  • Classification: Hazardous Chemical Waste.

  • Segregation: Do not mix with oxidizers.

  • Labeling: Must be labeled "Contains Sulfonamide Derivative – Potential Sensitizer."

  • Container: Rigid, leak-proof container. Double-bagging heavily contaminated solids (gloves, weigh boats) is best practice.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5333, Sulfanilamide (Class Reference). Retrieved January 28, 2026 from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Sulfonamides and hypersensitivity risks. Retrieved January 28, 2026 from [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Pharmaceutical Dusts. Retrieved January 28, 2026 from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-sulfamoylphenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-sulfamoylphenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.